Comprehensive Technical Guide: 2-Butoxy-3-chloropyridin-4-ol in Drug Development
Executive Summary 2-Butoxy-3-chloropyridin-4-ol is a highly functionalized, multi-substituted pyridine derivative that serves as a critical building block in modern medicinal chemistry and agrochemical synthesis[1]. Char...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2-Butoxy-3-chloropyridin-4-ol is a highly functionalized, multi-substituted pyridine derivative that serves as a critical building block in modern medicinal chemistry and agrochemical synthesis[1]. Characterized by its unique substitution pattern—an electron-donating butoxy group at C-2, an electron-withdrawing chlorine at C-3, and a hydroxyl group at C-4—this molecule offers a versatile scaffold for tuning lipophilicity, modulating pKa, and exploring bioisosteric replacements in drug discovery pipelines.
This whitepaper provides an in-depth analysis of its structural chemistry, mechanistic synthesis via Nucleophilic Aromatic Substitution (SNAr), and self-validating experimental protocols designed for high-yield isolation.
Chemical Identity & Structural Dynamics
The structural architecture of 2-butoxy-3-chloropyridin-4-ol creates a complex "push-pull" electronic system. The C-4 hydroxyl group introduces prototropic tautomerism, allowing the molecule to exist in an equilibrium between the 4-pyridinol (aromatic) and 4-pyridone (lactam) forms.
Electronic Effects: The C-3 chlorine atom exerts a strong inductive electron-withdrawing effect (-I), which increases the acidity of the hydroxyl proton. Conversely, the C-2 butoxy group provides resonance donation (+M) that stabilizes the pyridone carbonyl.
Relevance: This dynamic equilibrium makes the scaffold highly valuable for designing kinase inhibitors where specific hydrogen bond donor/acceptor vectors must be precisely aligned within a target protein's binding pocket.
Table 1: Physicochemical and Structural Properties
The synthesis of 2-butoxy-3-chloropyridin-4-ol relies on the principles of Nucleophilic Aromatic Substitution (SNAr). Starting from the commercially available 2,3,4-trichloropyridine , the reaction regioselectivity is strictly governed by the stabilization of the anionic Meisenheimer complex[2].
C-2 vs. C-4 Attack: Both the C-2 and C-4 positions are activated by the adjacent electronegative nitrogen atom (ortho and para relationships, respectively). However, attack at C-2 is kinetically favored when using alkoxide nucleophiles (like sodium butoxide) due to the strong, direct inductive effect of the nitrogen, allowing for the clean isolation of the intermediate 2-butoxy-3,4-dichloropyridine [3].
C-4 Hydrolysis: Subsequent hydrolysis at C-4 requires harsher thermodynamic conditions but proceeds smoothly due to the para-activating nature of the nitrogen and the ortho-activating C-3 chlorine[4].
C-3 Inertness: Attack at C-3 is disallowed as the resulting intermediate cannot localize the negative formal charge onto the electronegative nitrogen atom, lacking the necessary resonance stabilization[2].
Fig 1. SNAr regioselectivity profile on 2,3,4-trichloropyridine.
Experimental Protocols & Methodologies
The following self-validating workflow details the two-step synthesis of 2-butoxy-3-chloropyridin-4-ol. Every step is engineered to prevent over-substitution and ensure high-purity isolation.
Fig 2. Step-by-step synthetic workflow for 2-Butoxy-3-chloropyridin-4-ol.
Protocol 1: Synthesis of Intermediate (2-Butoxy-3,4-dichloropyridine)
Step 1: Dissolve 2,3,4-trichloropyridine (1.0 eq) in anhydrous n-butanol under an inert argon atmosphere.
Causality: Anhydrous conditions prevent premature hydrolysis of the highly reactive C-2/C-4 positions[4].
Step 2: Cool the reaction vessel to 0 °C using an ice bath. Slowly add sodium butoxide (NaOBu) (1.05 eq) portion-wise over 30 minutes.
Causality: Strict stoichiometric control (1.05 eq) and low temperatures suppress di-substitution at the C-4 position, maximizing the yield of the mono-substituted C-2 product.
Step 3: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (Hexanes/EtOAc 8:2) until the starting material is consumed.
Step 4: Quench with saturated aqueous NH4Cl, extract with ethyl acetate (3x), dry over Na2SO4, and concentrate in vacuo. Purify via flash chromatography to isolate 2-butoxy-3,4-dichloropyridine.
Protocol 2: Synthesis of Target (2-Butoxy-3-chloropyridin-4-ol)
Step 1: Dissolve the purified 2-butoxy-3,4-dichloropyridine (1.0 eq) in a 4:1 mixture of DMSO and water.
Causality: DMSO acts as a polar aprotic solvent that highly solvates the potassium cation, leaving the hydroxide anion "naked" and highly nucleophilic for the demanding SNAr at C-4.
Step 2: Add Potassium Hydroxide (KOH) (3.0 eq) and heat the reaction mixture to 100 °C for 12 hours.
Step 3: Cool the mixture to room temperature. Carefully acidify the solution using 1M HCl until the pH reaches exactly 5.5 to 6.0.
Causality: The product is amphoteric. Acidifying to its isoelectric point (pH ~5.5-6.0) ensures the 4-pyridinol is fully protonated (neutral) rather than existing as a water-soluble phenoxide-like salt, forcing it to precipitate out of the aqueous layer.
Step 4: Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol to yield pure 2-butoxy-3-chloropyridin-4-ol.
Applications in Drug Discovery
For drug development professionals, 2-butoxy-3-chloropyridin-4-ol is not just a chemical entity but a strategic design element:
Lipophilic Efficiency (LipE) Tuning: The linear 4-carbon butoxy chain significantly increases the logP of the parent scaffold. This is utilized to drive hydrophobic interactions deep within lipophilic protein pockets (e.g., in allosteric kinase inhibitors) while enhancing blood-brain barrier (BBB) permeability for CNS targets.
Halogen Bonding: The C-3 chlorine atom can act as a halogen bond donor to backbone carbonyls in target proteins, a highly directional interaction that increases target residence time.
Bioisosterism: The pyridin-4-ol core acts as a robust bioisostere for phenols and amides. Unlike phenols, the pyridinol/pyridone tautomerism allows the molecule to act as both a hydrogen bond donor and acceptor simultaneously, providing superior metabolic stability against rapid Phase II glucuronidation.
References
Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?
Source: stackexchange.com
URL:[Link]
An In-depth Technical Guide to the Physicochemical Properties of 2-Butoxy-3-chloropyridin-4-ol
For distribution to: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive examination of the core physicochemical properties of 2-Butoxy-3-chloropyridin-4-ol,...
Author: BenchChem Technical Support Team. Date: March 2026
For distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the core physicochemical properties of 2-Butoxy-3-chloropyridin-4-ol, a substituted pyridinol of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this document integrates predicted data with established, field-proven methodologies for its empirical determination. The subsequent sections offer not only a summary of expected values for properties such as melting point, solubility, and pKa but also delve into the causality behind these characteristics. Detailed, step-by-step protocols for experimental determination are provided, underpinned by the scientific rationale for each procedural choice. Furthermore, this guide outlines the expected spectral characteristics in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), providing a roadmap for the structural elucidation and purity assessment of 2-Butoxy-3-chloropyridin-4-ol.
Introduction and Molecular Structure
2-Butoxy-3-chloropyridin-4-ol (CAS No. 1881290-74-9) is a heterocyclic organic compound featuring a pyridine core, a functionality prevalent in numerous pharmaceuticals due to its ability to engage in hydrogen bonding and its overall metabolic stability. The substituents—a butoxy group at the 2-position, a chlorine atom at the 3-position, and a hydroxyl group at the 4-position—collectively define its chemical personality, influencing its solubility, acidity, and interactions with biological targets. Understanding these fundamental physicochemical properties is a critical first step in the drug development pipeline, informing everything from formulation to pharmacokinetic profiling.
The structural features of 2-Butoxy-3-chloropyridin-4-ol suggest a molecule with a moderate degree of polarity, conferred by the hydroxyl group and the nitrogen atom in the pyridine ring, counterbalanced by the lipophilic butoxy chain and the chlorine atom. The potential for tautomerism between the pyridin-4-ol and the pyridin-4(1H)-one forms is a key consideration that will influence its UV-Vis absorption, pKa, and reactivity.
Predicted Physicochemical Properties
In the absence of extensive experimental data, computational predictions provide a valuable baseline for understanding the physicochemical profile of 2-Butoxy-3-chloropyridin-4-ol. The following table summarizes key predicted properties.
It is imperative to note that these are in silico predictions and experimental verification is essential for any research or development application. The subsequent sections of this guide are designed to provide the framework for such empirical validation.
Experimental Determination of Physicochemical Properties
The following protocols are presented as robust, self-validating systems for the determination of the key physicochemical properties of 2-Butoxy-3-chloropyridin-4-ol.
Melting Point Determination
The melting point is a fundamental indicator of a compound's purity. For a pure crystalline solid, a sharp melting range of 0.5-1.0°C is expected. Impurities typically lead to a depression and broadening of the melting range.[2]
Experimental Protocol: Capillary Melting Point Determination
Sample Preparation: Ensure the sample of 2-Butoxy-3-chloropyridin-4-ol is completely dry and in a fine powdered form to ensure uniform heat transfer.[3]
Capillary Loading: Push the open end of a capillary melting point tube into the powdered sample to a depth of 2-3 mm. Tap the sealed end of the tube on a hard surface to pack the sample into the bottom.
Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.
Rapid Initial Determination: Heat the sample rapidly to obtain an approximate melting point. This allows for a more precise determination in subsequent runs.[2]
Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Begin heating again at a rate of 1-2°C per minute.[4]
Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal melts (completion of melting). This range is the melting point.
Replicate Analysis: Perform the determination in triplicate to ensure reproducibility.
Causality Behind the Method: The principle of melting point depression is a colligative property. Impurities disrupt the crystal lattice of the solid, requiring less energy to break the intermolecular forces. A slow heating rate near the melting point is crucial to allow for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading.
Caption: Workflow for Melting Point Determination.
Solubility Profile
A compound's solubility in various solvents provides insights into its polarity and the presence of acidic or basic functional groups. Given the structure of 2-Butoxy-3-chloropyridin-4-ol, it is expected to have limited solubility in water and be more soluble in organic solvents. Its solubility in aqueous acids and bases will indicate the presence of ionizable groups.[5][6]
Solvent Selection: Prepare test tubes with 1 mL of the following solvents: water, 5% aqueous NaOH, 5% aqueous NaHCO₃, 5% aqueous HCl, and a common organic solvent like ethanol or acetone.
Sample Addition: To each test tube, add approximately 10-20 mg of 2-Butoxy-3-chloropyridin-4-ol.
Observation: Vigorously shake each tube and observe if the compound dissolves.
Interpretation:
Soluble in water: Suggests a relatively polar molecule. Test the aqueous solution with litmus paper to determine its acidic or basic nature.[7]
Insoluble in water, soluble in 5% NaOH: Indicates the presence of an acidic functional group (the pyridinol hydroxyl group).
Soluble in 5% NaHCO₃: Suggests a strongly acidic group. It is less likely for a pyridinol to be this acidic.
Insoluble in water, soluble in 5% HCl: Indicates the presence of a basic functional group (the pyridine nitrogen).
Insoluble in aqueous solutions, soluble in organic solvents: Confirms the compound is primarily organic in nature.
Causality Behind the Method: The principle "like dissolves like" governs solubility. Polar solvents dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes. The solubility in acidic or basic solutions is a result of an acid-base reaction that forms a water-soluble salt. The hydroxyl group on the pyridine ring is expected to be acidic, while the nitrogen atom is basic.
Caption: Logical Flow for Solubility Testing.
pKa Determination
The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. For 2-Butoxy-3-chloropyridin-4-ol, there are two potential pKa values: one for the acidic pyridinol proton and one for the protonated (basic) pyridine nitrogen. The predicted pKa of 7.93 likely corresponds to the acidic proton.[1] Spectrophotometric or potentiometric titration are common methods for pKa determination.[1]
Experimental Protocol: UV-Metric Titration
Stock Solution Preparation: Prepare a stock solution of 2-Butoxy-3-chloropyridin-4-ol in a suitable solvent (e.g., methanol or water, depending on solubility).
Buffer Preparation: Prepare a series of buffers with known pH values spanning the expected pKa range (e.g., pH 6 to 10).
Sample Preparation for Analysis: In a series of cuvettes, add a small, constant aliquot of the stock solution to each buffer.
UV-Vis Spectroscopy: Record the UV-Vis spectrum for each sample across a relevant wavelength range. The absorbance will change as the compound ionizes.
Data Analysis: Plot the absorbance at a selected wavelength (where the change is most significant) against the pH. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa.[1]
Causality Behind the Method: The protonated and deprotonated forms of a molecule have different electronic structures and therefore absorb UV-Vis light differently. By monitoring the change in absorbance as a function of pH, one can determine the pH at which the concentrations of the protonated and deprotonated species are equal, which by definition is the pKa.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of 2-Butoxy-3-chloropyridin-4-ol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[8]
Expected ¹H NMR Spectrum:
Butoxy Group: A triplet around 0.9-1.0 ppm (CH₃), a multiplet around 1.4-1.5 ppm (CH₂), a multiplet around 1.7-1.8 ppm (CH₂), and a triplet around 4.3-4.4 ppm (OCH₂).
Pyridine Ring: Two aromatic protons will be present. Their chemical shifts will be influenced by the electron-donating butoxy and hydroxyl groups and the electron-withdrawing chloro group. They are expected to appear as doublets in the region of 6.5-8.0 ppm.
Hydroxyl Proton: A broad singlet, the chemical shift of which will be dependent on concentration and solvent. It may be observed between 5-10 ppm.
Expected ¹³C NMR Spectrum:
Butoxy Group: Four distinct signals in the aliphatic region (approx. 14, 19, 31, and 68 ppm).
Pyridine Ring: Five signals in the aromatic region (approx. 110-160 ppm). The carbons attached to the butoxy, chloro, and hydroxyl groups will have characteristic chemical shifts.
Experimental Protocol: NMR Sample Preparation
Dissolve 5-10 mg of 2-Butoxy-3-chloropyridin-4-ol in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
Add a small amount of tetramethylsilane (TMS) as an internal reference (0.0 ppm).
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[9]
Expected Characteristic IR Absorptions:
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ (from the hydroxyl group).
C-H Stretch: Bands in the region of 2850-3000 cm⁻¹ (from the butoxy group and pyridine ring).
C=C and C=N Stretch: Aromatic ring stretching vibrations in the region of 1400-1600 cm⁻¹.
C-O Stretch: A strong band in the region of 1000-1300 cm⁻¹ (from the butoxy ether and the pyridinol hydroxyl).
C-Cl Stretch: A band in the region of 600-800 cm⁻¹.
Experimental Protocol: KBr Pellet or ATR-FTIR
KBr Pellet: Grind a small amount of the sample with dry KBr and press it into a thin, transparent disk for analysis.[9]
ATR-FTIR: Place a small amount of the solid sample directly onto the ATR crystal for analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Expected Mass Spectrum:
Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (201.65 g/mol ). Due to the presence of chlorine, there will be an M+2 peak with an intensity of approximately one-third of the M⁺ peak, corresponding to the ³⁷Cl isotope.[10]
Fragmentation: Common fragmentation patterns for substituted pyridines include loss of the butoxy side chain, loss of chlorine, and cleavage of the pyridine ring.
Experimental Protocol: Electron Ionization (EI)-MS
Introduce a small amount of the sample into the mass spectrometer.
Ionize the sample using a high-energy electron beam (typically 70 eV).
Separate the resulting ions based on their mass-to-charge ratio (m/z).
Detect the ions and generate a mass spectrum.
Stability and Storage
Substituted pyridinols can be susceptible to oxidation and degradation, especially in the presence of light and air.
Recommended Storage Conditions:
Store 2-Butoxy-3-chloropyridin-4-ol in a tightly sealed, light-resistant container.
Keep in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.
For long-term storage, refrigeration or storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.
Conclusion
This technical guide has outlined the predicted physicochemical properties of 2-Butoxy-3-chloropyridin-4-ol and provided detailed, robust protocols for their experimental determination. While direct experimental data for this compound is not widely available, the methodologies and expected spectral characteristics presented herein provide a solid foundation for researchers and drug development professionals to effectively characterize this molecule. The application of these protocols will enable the generation of reliable data crucial for advancing the study and potential application of 2-Butoxy-3-chloropyridin-4-ol in the field of medicinal chemistry.
References
Development of Methods for the Determination of pKa Values - PMC. [Link]
Negative ion mass spectrometry of highly fluorinated compounds. 1. perhalogeno-pyridine derivatives - PubMed. [Link]
EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties that it to be i. [Link]
Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry - MDPI. [Link]
Infrared spectra of 2-pyridone-16O and 2-pyridone-18O - Canadian Science Publishing. [Link]
Infrared Absorption Spectra of Quaternary Salts of Pyridine. [Link]
Infrared spectra of the 1-pyridinium (C5H5NH+) cation and pyridinyl (C5H5NH and 4-C5H6N) radicals isolated in solid para-hydrogen - PubMed. [Link]
Free software for calculating theoretical pKa values of C-H bonds in heterocyclic compounds. [Link]
Predicting the pKa of Small Molecules - Matthias Rupp. [Link]
Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]
N-oxidation of Pyridine Derivatives - Supporting Information. [Link]
A Method of Measuring the Solubilities of Hydrocarbons in Aqueous Solutions - PMC. [Link]
Gas-Phase Cl+ Affinities of Pyridines Determined by the Kinetic Method Using Multiple-Stage (MS3) Mass Spectrometry | Journal of the American Chemical Society - ACS Publications. [Link]
Solubility Profile of 2-Butoxy-3-chloropyridin-4-ol in Organic Solvents: A Methodological Approach
An In-Depth Technical Guide Introduction: The Critical Role of Solubility In the journey of a molecule from discovery to application, particularly in the pharmaceutical industry, solubility is a cornerstone physicochemic...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide
Introduction: The Critical Role of Solubility
In the journey of a molecule from discovery to application, particularly in the pharmaceutical industry, solubility is a cornerstone physicochemical property. It dictates the bioavailability of a drug candidate, influences its formulation possibilities, and impacts the efficiency of its synthesis and purification. Poor solubility can terminate the development of an otherwise promising compound. Therefore, a thorough understanding of a molecule's solubility profile across a range of relevant organic solvents is not just a data point; it is a critical piece of the developability puzzle.
This guide focuses on 2-Butoxy-3-chloropyridin-4-ol, a substituted pyridinol. Its structure presents an interesting combination of functional groups that influence its solubility in complex ways. We will explore a robust, first-principles approach to characterizing its solubility, blending theoretical prediction with rigorous experimental methodology.
Compound Profile: 2-Butoxy-3-chloropyridin-4-ol
To understand the solubility of a compound, we must first understand the molecule itself. The structure combines several key features:
Pyridin-4-ol Core: This group can exhibit tautomerism, existing in equilibrium with its pyridone form. The hydroxyl group allows for hydrogen bond donation and acceptance, suggesting potential solubility in protic solvents.
Butoxy Group (-O-C₄H₉): This adds a significant nonpolar, aliphatic character to the molecule, which will enhance its solubility in less polar solvents.
Chloro Group (-Cl): The electronegative chlorine atom introduces polarity and can participate in dipole-dipole interactions, while also increasing the molecular weight and potentially affecting crystal lattice energy.
A summary of its predicted physicochemical properties is essential for building a solubility hypothesis.
Property
Predicted Value/Information
Implication for Solubility
Molecular Formula
C₉H₁₂ClNO₂
-
Molecular Weight
201.65 g/mol
Higher molecular weight can sometimes correlate with lower solubility.
Predicted logP
~2.5 - 3.0
Suggests a moderate lipophilicity, indicating a balance between aqueous and organic solvent solubility.
Predicted pKa
~8.0 - 9.0 (for the pyridinol proton)
The compound is weakly acidic. Its solubility in protic solvents will be pH-dependent.
These predicted values suggest that 2-Butoxy-3-chloropyridin-4-ol is not extremely polar or nonpolar, and its solubility will be highly dependent on the specific solvent's ability to interact with its distinct functional groups.
The principle of "like dissolves like" is our starting point. We can classify common organic solvents and hypothesize how they will interact with our molecule of interest.
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. They are expected to interact favorably with the pyridin-4-ol moiety. We can predict moderate to good solubility in these solvents.
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, DMF): These solvents have significant dipole moments and can accept hydrogen bonds but cannot donate them. They will interact well with the polar C-Cl bond and the pyridinol ring. DMSO and DMF, being strong hydrogen bond acceptors, are likely to be excellent solvents for this compound.
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weaker van der Waals forces. The butoxy chain will favor interaction with these solvents, but the polar pyridinol core will strongly disfavor it. Therefore, solubility is expected to be low in highly nonpolar solvents.
This theoretical assessment allows us to select a diverse and informative panel of solvents for experimental determination.
Experimental Design: The Shake-Flask Method for Solubility Determination
The gold standard for determining thermodynamic solubility is the isothermal shake-flask method. This protocol is designed to be self-validating by ensuring that a true equilibrium is reached between the undissolved solid and the saturated solution.
Core Principle
An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then separated from the undissolved solid, and the concentration of the dissolved solute is determined using a suitable analytical technique, typically High-Performance Liquid Chromatography (HPLC).
Experimental Workflow Diagram
Caption: Workflow for Shake-Flask Solubility Determination.
Detailed Step-by-Step Protocol
Preparation of Vials:
Add an excess amount of crystalline 2-Butoxy-3-chloropyridin-4-ol to several glass vials (e.g., 20 mg to each). The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.
Causality: Using an excess of solid is the defining principle of this method, guaranteeing that the solvent is fully saturated at equilibrium.
Solvent Addition:
Accurately pipette a known volume of the test solvent (e.g., 2.0 mL) into each vial. Perform this for each selected solvent (e.g., Methanol, Acetonitrile, Toluene, etc.).
Equilibration:
Seal the vials securely.
Place the vials in an incubator shaker or on a rotator in a temperature-controlled chamber (e.g., 25.0 ± 0.5 °C).
Agitate the samples for a predetermined time, typically 24 to 48 hours. For novel compounds, it is crucial to validate this time. A time-to-equilibrium study (measuring concentration at 8, 16, 24, and 48 hours) should be performed initially to prove that the concentration has plateaued.
Trustworthiness: This step ensures that the measured solubility is the true thermodynamic solubility, not a kinetically limited value.
Sample Separation:
Once equilibrium is reached, allow the vials to stand undisturbed in the temperature-controlled chamber for a short period to let the excess solid settle.
Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE).
Causality: Filtration is critical to remove all particulate matter, ensuring that the analyzed sample contains only dissolved solute. Failure to do so will lead to an overestimation of solubility.
Quantification:
Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase of the HPLC method) to bring the concentration within the linear range of the calibration curve.
Prepare a multi-point calibration curve of 2-Butoxy-3-chloropyridin-4-ol using standards of known concentration.
Analyze the diluted samples and standards by a validated HPLC-UV method.
Trustworthiness: A validated, linear, and accurate analytical method is the foundation of reliable data. The R² value of the calibration curve should be >0.999.
Calculation:
Determine the concentration of the diluted sample from the calibration curve.
Calculate the original concentration in the saturated solution by multiplying by the dilution factor.
Express the final solubility in appropriate units, such as mg/mL, g/L, or mol/L.
Data Presentation and Interpretation
The results should be compiled into a clear, comparative table. This allows for easy ranking of solvents and provides a comprehensive overview of the compound's behavior.
Table 1: Experimentally Determined Solubility of 2-Butoxy-3-chloropyridin-4-ol at 25°C
Solvent Class
Solvent
Dielectric Constant
Solubility (mg/mL)
Solubility (mol/L)
Polar Protic
Methanol
32.7
[Hypothetical Data]
[Hypothetical Data]
Ethanol
24.5
[Hypothetical Data]
[Hypothetical Data]
Polar Aprotic
DMSO
46.7
[Hypothetical Data]
[Hypothetical Data]
Acetonitrile
37.5
[Hypothetical Data]
[Hypothetical Data]
Acetone
20.7
[Hypothetical Data]
[Hypothetical Data]
Nonpolar
Toluene
2.4
[Hypothetical Data]
[Hypothetical Data]
Hexane
1.9
[Hypothetical Data]
[Hypothetical Data]
(Note: The data in this table is hypothetical and serves as a template for presenting actual experimental results.)
Interpretation: The final data set should be analyzed in the context of the theoretical predictions. For instance, high solubility in DMSO and Methanol would confirm the importance of hydrogen bonding interactions with the pyridinol group. Low solubility in hexane would highlight the dominance of the polar core over the nonpolar butoxy chain in determining overall solubility in aliphatic solvents.
Safety and Handling
As a chlorinated organic compound of unknown toxicity, 2-Butoxy-3-chloropyridin-4-ol must be handled with appropriate care.
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemically resistant gloves (e.g., nitrile).
Handling: Handle the solid compound in a chemical fume hood to avoid inhalation of fine powders.
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Conclusion
Determining the solubility profile of a novel compound like 2-Butoxy-3-chloropyridin-4-ol is a systematic process that integrates theoretical chemical principles with meticulous experimental execution. By following the robust shake-flask method and employing a validated analytical technique, researchers can generate reliable and crucial data. This information is fundamental for guiding subsequent stages of development, from process chemistry and purification to formulation and preclinical assessment. The framework presented here provides a trustworthy and scientifically sound pathway to achieving a comprehensive understanding of this molecule's solubility.
References
(Note: As specific literature on 2-Butoxy-3-chloropyridin-4-ol is unavailable, this reference list provides authoritative sources for the methodologies and principles discussed.)
Title: OECD Guideline for the Testing of Chemicals, Section 1, Physical-Chemical properties, Test No. 105: Water Solubility.
Source: Organisation for Economic Co-operation and Development (OECD)
URL: [Link]
(Note: While this guideline is for water solubility, the shake-flask principle is the universally accepted standard and is detailed within.)
Title: The Art and Science of Dosing: A Practical Guide to the Solubility of Drugs.
Source: Drug Discovery Today
URL: [Link]
Title: Solubility Measurement and Prediction.
Source: In Developing Solid Oral Dosage Forms: Pharmaceutical Theory and Practice
URL: [Link]
Title: Physicochemical Profiling: An Integral Part of Modern Drug Discovery.
Source: In Annual Reports in Medicinal Chemistry
URL: [Link]
Exploratory
Tautomeric Equilibrium of 2-Butoxy-3-chloropyridin-4-ol vs. Pyridone Forms: A Comprehensive Technical Guide
Abstract Pyridin-4-ol and its corresponding pyridone tautomer represent a classic example of prototropic tautomerism, a phenomenon of significant interest in medicinal chemistry and materials science. The position of thi...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
Pyridin-4-ol and its corresponding pyridone tautomer represent a classic example of prototropic tautomerism, a phenomenon of significant interest in medicinal chemistry and materials science. The position of this equilibrium is delicately balanced and highly susceptible to the influence of substituents and the surrounding solvent environment. This guide provides a detailed exploration of the tautomeric equilibrium for a specifically substituted derivative, 2-Butoxy-3-chloropyridin-4-ol. We will delve into the theoretical principles governing this equilibrium, present robust experimental protocols for its characterization using spectroscopic techniques, and discuss the anticipated effects of the butoxy and chloro substituents on the prevalence of each tautomeric form.
Introduction: The Dynamic Nature of Pyridin-4-ol Tautomerism
The tautomerism between pyridin-4-ol (the enol form) and pyridin-4(1H)-one (the keto or pyridone form) is a fundamental concept in heterocyclic chemistry.[1][2] This equilibrium involves the migration of a proton between the oxygen and nitrogen atoms of the pyridine ring. The relative stability of these two forms is not intrinsic but is rather a function of their environment and structural modifications.
In the gas phase, the aromatic pyridin-4-ol form is generally favored.[3][4] However, in condensed phases, such as in solution or the solid state, the more polar pyridone tautomer often predominates due to its ability to engage in stronger intermolecular interactions, including hydrogen bonding.[5][6] The polarity of the solvent plays a crucial role; polar solvents tend to stabilize the pyridone form, while non-polar solvents can shift the equilibrium towards the pyridin-4-ol form.[1][4]
The introduction of substituents onto the pyridine ring can further influence the tautomeric equilibrium through a combination of electronic and steric effects. This guide will specifically focus on the case of 2-Butoxy-3-chloropyridin-4-ol, examining how the interplay of an electron-donating alkoxy group and an electron-withdrawing halogen atom impacts the delicate balance between the enol and pyridone tautomers.
The Influence of Substituents: 2-Butoxy and 3-Chloro Groups
The electronic properties of substituents on the pyridine ring can significantly alter the relative acidities of the N-H and O-H protons and the overall electron distribution in the ring, thereby shifting the tautomeric equilibrium.
2-Butoxy Group: The butoxy group at the 2-position is an electron-donating group through resonance. This donation of electron density into the pyridine ring is expected to increase the basicity of the ring nitrogen. A more basic nitrogen atom will have a stronger affinity for the tautomeric proton, which would favor the pyridone form.
3-Chloro Group: The chlorine atom at the 3-position is an electron-withdrawing group through its inductive effect.[7] This effect will decrease the electron density in the ring and reduce the basicity of the ring nitrogen. A less basic nitrogen would have a weaker hold on the proton, potentially shifting the equilibrium towards the pyridin-4-ol form.
The net effect on the tautomeric equilibrium will be a result of the combined influence of these two opposing electronic effects. Computational studies on substituted pyridones have shown that the position and nature of the substituent are critical in determining the final equilibrium position.[7][8]
Experimental Characterization of the Tautomeric Equilibrium
Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy, are powerful tools for the qualitative and quantitative analysis of tautomeric mixtures in solution.[4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy can provide unambiguous evidence for the presence of both tautomers and allow for the determination of their relative concentrations.[4] The chemical shifts of the ring protons and carbons are highly sensitive to the electronic environment, which differs significantly between the aromatic pyridin-4-ol and the non-aromatic pyridone form.
Expected Spectral Features:
Pyridin-4-ol (Enol) Form: Will exhibit chemical shifts characteristic of an aromatic system. The proton on the hydroxyl group will likely be a broad singlet.
Pyridone (Keto) Form: Will show chemical shifts indicative of a diene-like system. The N-H proton will also appear as a distinct signal, often broader than the O-H proton.
The ratio of the two tautomers can be determined by integrating the signals corresponding to specific, well-resolved protons of each form.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The electronic transitions of the pyridin-4-ol and pyridone forms occur at different wavelengths, giving rise to distinct absorption maxima (λmax) in the UV-Vis spectrum.[5] The aromatic pyridin-4-ol tautomer typically absorbs at a shorter wavelength compared to the more conjugated pyridone form. By monitoring the changes in the absorption spectrum in solvents of varying polarity, one can observe the shift in the tautomeric equilibrium.
Computational Chemistry
In addition to experimental techniques, computational methods such as Density Functional Theory (DFT) can be employed to calculate the relative energies of the two tautomers in the gas phase and in different solvent environments.[8][9] These theoretical calculations can provide valuable insights into the factors governing the equilibrium and can help in the interpretation of experimental data.
Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments used to investigate the tautomeric equilibrium of 2-Butoxy-3-chloropyridin-4-ol.
Protocol for NMR Spectroscopic Analysis
Objective: To determine the tautomeric ratio in various deuterated solvents.
High-resolution NMR spectrometer (400 MHz or higher)
Procedure:
Sample Preparation: Accurately weigh approximately 5-10 mg of 2-Butoxy-3-chloropyridin-4-ol and dissolve it in 0.5-0.7 mL of the desired deuterated solvent in an NMR tube.
Data Acquisition:
Acquire a ¹H NMR spectrum at a constant temperature (e.g., 298 K).
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
Carefully phase and baseline correct the spectrum.
Data Analysis:
Identify the characteristic, non-overlapping signals for both the pyridin-4-ol and pyridone tautomers.
Integrate these signals accurately.
Calculate the percentage of each tautomer using the following formula:
% Tautomer A = (Integral of Signal A / (Integral of Signal A + Integral of Signal B)) * 100
Repeat: Repeat the procedure for each of the different deuterated solvents.
Protocol for UV-Vis Spectroscopic Analysis
Objective: To observe the effect of solvent polarity on the tautomeric equilibrium.
Prepare a stock solution of 2-Butoxy-3-chloropyridin-4-ol in a suitable solvent (e.g., ethanol).
Prepare a series of dilute solutions in the different solvents of interest, ensuring the absorbance is within the linear range of the instrument (typically < 1.5 AU).
Data Acquisition:
Record the UV-Vis spectrum for each solution from approximately 200 to 400 nm.
Use the pure solvent as a blank for each measurement.
Data Analysis:
Identify the λmax for each tautomer in the different solvents.
Analyze the changes in the relative intensities of the absorption bands as a function of solvent polarity.
Visualization of Concepts
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Tautomeric equilibrium between the enol and pyridone forms.
Caption: Workflow for experimental characterization.
Data Presentation
The quantitative data obtained from the NMR experiments can be summarized in a table for easy comparison.
Deuterated Solvent
Dielectric Constant
% Pyridin-4-ol (Enol) Form
% Pyridone Form
Tautomeric Constant (KT = [Pyridone]/[Enol])
Benzene-d₆
2.28
Expected High
Expected Low
Expected Low
Chloroform-d
4.81
Intermediate
Intermediate
Intermediate
DMSO-d₆
46.7
Expected Low
Expected High
Expected High
Methanol-d₄
32.7
Expected Low
Expected High
Expected High
Water-d₂
78.4
Expected Very Low
Expected Very High
Expected Very High
Note: The values in the table are expected trends. Actual experimental values would be populated here.
Conclusion
The tautomeric equilibrium of 2-Butoxy-3-chloropyridin-4-ol is a nuanced interplay of electronic effects from its substituents and the surrounding solvent environment. The electron-donating butoxy group and the electron-withdrawing chloro group will have competing effects on the position of the equilibrium. A thorough investigation using a combination of NMR and UV-Vis spectroscopy, supported by computational analysis, is essential for a comprehensive understanding of this system. The methodologies and principles outlined in this guide provide a robust framework for researchers to elucidate the tautomeric behavior of this and other substituted pyridin-4-ol derivatives, which is crucial for applications in drug design and materials science where the specific tautomeric form can dictate biological activity and physical properties.
References
4-Pyridone - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]
Luo, Q.-Q., Cao, C.-T., & Cao, C.-Z. (2017). Theoretical Calculations of the Substituent Effects on the Tautomeric Equilibrium of 6-X-2(1H)-pyridones. Acta Physico-Chimica Sinica, 33(11), 2253–2260.
Schlegel, H. B., et al. (1982). Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. Journal of the American Chemical Society, 104(22), 5823–5827.
Baranac-Stojanović, M., Aleksić, J., & Stojanović, M. (2023). Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects. Organic & Biomolecular Chemistry, 22(1), 144-158.
Al-Rawashdeh, N. A. F., & Al-Zoubi, R. M. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. Molecules, 21(11), 1541.
Mori, S., et al. (2007). Reaction Paths of Tautomerization between Hydroxypyridines and Pyridones. The Journal of Physical Chemistry A, 111(49), 12516–12524.
Al-Soufi, W., & Al-Kahtani, H. (2005). Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state: a study in cyclodextrins and binary solvents. Photochemical & Photobiological Sciences, 4(10), 823–829.
Galvão, T. L. P., et al. (2013). From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: Computational Study on the Control of the Tautomeric Equilibrium. The Journal of Physical Chemistry A, 117(47), 12668–12674.
Ušjak, D., et al. (2018). Solvent and structural effects in tautomeric 3-cyano-4-(substituted phenyl)-6-phenyl-2(1H)-pyridones: Experimental and quantum chemical study. Journal of Molecular Liquids, 269, 73-83.
From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: A Computational Study on the Control of the Tautomeric Equilibrium. | Request PDF. (n.d.). Retrieved March 7, 2026, from [Link]
Beak, P. (1977). Quantitative model of solvent effects on hydroxypyridine-pyridone and mercaptopyridine-thiopyridone equilibriums: correlation with reaction-field and hydrogen-bonding effects. The Journal of Organic Chemistry, 42(1), 1–5.
Barlin, G. B., & Pfleiderer, W. (1971). Tautomeric pyridines. Part X. Effects of substituents on pyridone–hydroxypyridine equilibria and pyridone basicity. Journal of the Chemical Society B: Physical Organic, 1425-1431.
Stefaniak, L., et al. (1993). Ab initio and oxygen-17 NMR studies of the substituent effects on the tautomeric equilibrium in 6-X-(1H)-2-pyridones. The Journal of Physical Chemistry, 97(24), 6394–6398.
G. (2020). Effect of Substituents on the Tautomerism of Pyridone Nucleoside Analogs. Chemistry – A European Journal, 26(6), 1334-1342.
Galvão, T. L. P., et al. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. The Journal of Physical Chemistry A, 117(47), 12668–12674.
Cramer, C. J., & Truhlar, D. G. (1992). Solvent effects. 3. Tautomeric equilibria of formamide and 2-pyridone in the gas phase and solution: an ab initio SCRF study. Journal of the American Chemical Society, 114(23), 8794–8799.
Schlegel, H. B., et al. (1982). Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. Journal of the American Chemical Society, 104(22), 5823–5827.
Stability of 4-pyridone vs 4-pyridinol - Chemistry Stack Exchange. (2019, December 26). Retrieved March 7, 2026, from [Link]
4-Hydroxypyridine | C5H5NO | CID 12290 - PubChem. (n.d.). Retrieved March 7, 2026, from [Link]
2-Butoxy-3-chloropyridin-4-ol CAS number and molecular weight
An In-Depth Technical Guide to 2-Butoxy-3-chloropyridin-4-ol This guide provides a comprehensive technical overview of 2-Butoxy-3-chloropyridin-4-ol, a substituted pyridine derivative of interest to researchers and profe...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to 2-Butoxy-3-chloropyridin-4-ol
This guide provides a comprehensive technical overview of 2-Butoxy-3-chloropyridin-4-ol, a substituted pyridine derivative of interest to researchers and professionals in drug development and organic synthesis. Given the compound's specific substitution pattern, this document synthesizes available data with expert analysis of its chemical properties, potential synthetic routes, and applications, grounded in the established chemistry of pyridine scaffolds.
Compound Identification and Core Properties
2-Butoxy-3-chloropyridin-4-ol is a distinct chemical entity characterized by a pyridine ring functionalized with a butoxy group at the 2-position, a chlorine atom at the 3-position, and a hydroxyl group at the 4-position. This combination of functional groups imparts a unique set of electronic and steric properties that make it a valuable intermediate in chemical synthesis.
Key Identifiers
The primary identifiers for this compound are essential for accurate sourcing and regulatory compliance.
While extensive experimental data for this specific molecule is not widely published, its physicochemical properties can be reliably predicted based on its structure. These predictions are crucial for designing experimental conditions, such as reaction solvent selection, purification methods, and formulation development.
The predicted pKa suggests that the 4-hydroxyl group is weakly acidic, a characteristic feature of hydroxypyridines which exist in equilibrium with their pyridone tautomers. This tautomerism is a critical consideration in its reactivity and biological interactions.
Rationale and Potential Applications in Research and Development
The structural motifs present in 2-Butoxy-3-chloropyridin-4-ol are of significant interest in medicinal chemistry. Pyridine and its derivatives are foundational scaffolds in a vast number of FDA-approved drugs and are actively explored for new therapeutic agents.[2][3]
Role as a Privileged Scaffold
The pyridine ring is considered a "privileged scaffold" because it can bind to a wide range of biological targets with high affinity.[3] Its utility in drug design is enhanced by its ability to:
Act as a bioisostere for a benzene ring, improving properties like solubility and bioavailability.[2]
Form hydrogen bonds through the ring nitrogen, which can be critical for target engagement.
Serve as a versatile chemical handle for further functionalization, allowing for the systematic exploration of chemical space to optimize potency and selectivity.[4]
Application in Kinase Inhibitor Development
The pyridin-4-ol (or pyridin-4-one) core is a key pharmacophore in the development of protein kinase inhibitors, a major class of drugs for cancer and inflammatory diseases.[5] These inhibitors often function by competing with ATP for binding to the kinase's active site. The specific substitution pattern of 2-Butoxy-3-chloropyridin-4-ol offers several strategic advantages for designing such inhibitors:
The 4-hydroxyl group can act as a crucial hydrogen bond donor or acceptor.
The 3-chloro substituent can be used to modulate the electronics of the ring and can occupy specific hydrophobic pockets within the kinase active site.
The 2-butoxy group provides a larger hydrophobic moiety that can be tailored to fit into deeper pockets of the ATP-binding site, potentially increasing potency and selectivity.
Caption: Conceptual binding of the scaffold within a kinase active site.
Synthesis and Chemical Reactivity
Proposed Synthetic Workflow
A plausible synthetic strategy would involve the construction of the substituted pyridine ring followed by the introduction of the butoxy group. A key consideration is the regioselective functionalization of the pyridine core.
Caption: Proposed high-level synthetic workflow.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a representative, expert-derived procedure for the synthesis of a 2-alkoxypyridine derivative from a corresponding 2-chloropyridine precursor. This illustrates the causality behind the choice of reagents and conditions.
Objective: To synthesize a 2-alkoxypyridine via nucleophilic aromatic substitution.
2,3-Dichloro-4-pyridinol (or a suitable precursor)
Sodium metal
Anhydrous n-butanol
Anhydrous Dimethyl Sulfoxide (DMSO)
Hydrochloric acid (1M)
Ethyl acetate
Brine (saturated NaCl solution)
Anhydrous sodium sulfate
Procedure:
Preparation of Sodium Butoxide:
Rationale: Sodium butoxide is a strong nucleophile required to displace the chloride at the C2 position. It is prepared in situ to ensure it is anhydrous and highly reactive.
In a flame-dried, three-necked flask equipped with a reflux condenser and a nitrogen inlet, add anhydrous n-butanol (50 mL).
Carefully add sodium metal (1.1 eq) in small portions. The reaction is exothermic and produces hydrogen gas; ensure adequate ventilation and control the rate of addition.
Stir the mixture until all the sodium has dissolved to form a clear solution of sodium butoxide.
Nucleophilic Aromatic Substitution:
Rationale: The C2 position of the pyridine ring is electron-deficient and susceptible to nucleophilic attack, especially when activated by the adjacent nitrogen atom. DMSO is used as a polar aprotic solvent to enhance the rate of this SₙAr reaction.
To the solution of sodium butoxide, add the 2,3-dichloro-4-pyridinol precursor (1.0 eq) dissolved in a minimal amount of anhydrous DMSO.
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
Work-up and Purification:
Rationale: The work-up procedure is designed to quench the reaction, remove unreacted starting materials and by-products, and isolate the desired product.
Once the reaction is complete, cool the mixture to room temperature and carefully pour it over crushed ice.
Neutralize the mixture to pH ~7 using 1M HCl.
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
Concentrate the solvent under reduced pressure using a rotary evaporator.
Purify the crude product by column chromatography on silica gel to yield the pure 2-Butoxy-3-chloropyridin-4-ol.
Safety and Handling
As with any chlorinated heterocyclic compound, 2-Butoxy-3-chloropyridin-4-ol should be handled with care, assuming it may be hazardous. The following precautions are based on guidelines for structurally similar compounds like 3-chloropyridine.[6]
Personal Protective Equipment (PPE): Always wear chemically resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[7][8]
Ventilation: All handling should be performed in a certified chemical fume hood to avoid inhalation of vapors or dust.[7][8]
Incompatible Materials: Store away from strong oxidizing agents and strong acids.[7]
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated area away from heat and ignition sources.[7]
Spill and Disposal: In case of a spill, absorb with an inert material and dispose of as hazardous chemical waste in accordance with local regulations.[6][9]
Conclusion
2-Butoxy-3-chloropyridin-4-ol represents a highly functionalized and promising scaffold for synthetic and medicinal chemistry. Its unique combination of substituents on a privileged pyridine core makes it a valuable building block, particularly for the development of targeted therapies like kinase inhibitors. While detailed experimental data on this specific compound remains limited, its properties, synthesis, and handling can be confidently guided by established chemical principles. This guide provides the foundational knowledge for researchers to effectively and safely incorporate this compound into their research and development programs.
References
R Discovery. Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Available from: [Link]
ResearchGate. One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. Available from: [Link]
National Center for Biotechnology Information. Pyridine: the scaffolds with significant clinical diversity. Available from: [Link]
Taylor & Francis Online. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Available from: [Link]
Semantic Scholar. Synthesis of 4-alkoxypyridines as intermediates for zwitterionic liquid crystals. Available from: [Link]
MDPI. Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. Available from: [Link]
Royal Society of Chemistry. Cs2CO3-mediated synthesis of 2-alkoxy-3-cyanopyridines: integrated crystallographic, photophysical, and DFT analyses. Available from: [Link]
PubMed. Synthesis and biological evaluation of 2-(4-alkoxy-3-cyano)phenylpyrimidine derivatives with 4-amino or 4-hydroxy as a pharmacophore element binding with xanthine oxidase active site. Available from: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Thermodynamic Stability Profiling of 2-Butoxy-3-chloropyridin-4-ol: A Physicochemical & Structural Analysis
Part 1: Executive Summary & Structural Dynamics
2-Butoxy-3-chloropyridin-4-ol represents a complex "push-pull" heterocyclic system where thermodynamic stability is governed by two competing forces: prototropic tautomerism and hydrolytic susceptibility . In drug development, this scaffold is often utilized as a bioisostere for quinolones or as a core for kinase inhibitors.
The molecule features a unique electronic environment:
Electron Donor (Position 2): The butoxy group (
) acts as a -donor but -acceptor, stabilizing the ring but introducing a potential site for acid-catalyzed hydrolysis.
Electron Acceptor (Position 3): The chlorine atom exerts a strong inductive withdrawing effect (
), increasing the acidity of the 4-hydroxyl group and modulating the basicity of the ring nitrogen.
Prototropic Core (Position 4): The hydroxyl group is capable of tautomerizing to the 4-pyridone form.
Thermodynamic Verdict:
In the solid state and polar media (e.g., DMSO, water, physiological fluids), the molecule exists predominantly as the 1H-pyridin-4-one tautomer. In non-polar solvents (e.g.,
) and the gas phase, the pyridin-4-ol (aromatic) form is favored. Long-term stability is compromised only by strong acidic conditions, which catalyze the cleavage of the 2-butoxy ether.
Part 2: Tautomeric Thermodynamics (The Core Instability)
The primary thermodynamic variable for this molecule is the equilibrium between the 4-hydroxypyridine (enol) and 4-pyridone (keto) forms.
The Equilibrium Mechanism
The transition involves the migration of the hydroxyl proton to the ring nitrogen.
Form A (Pyridinol): Retains full Hückel aromaticity (
electrons). Favored by entropy (gas phase) and low-dielectric environments.
Form B (Pyridone): Loses classical aromaticity but gains significant stabilization from a high dipole moment and strong intermolecular hydrogen bonding networks (dimerization).
Substituent Influence:
3-Chloro Effect: The electron-withdrawing chlorine at C3 decreases the electron density at C4, making the hydroxyl proton more acidic (
). This lowers the barrier for proton transfer, accelerating tautomeric equilibration.
2-Butoxy Effect: The alkoxy group at C2 is an electron donor by resonance. It stabilizes the cationic character of the nitrogen in the pyridone form, slightly shifting the equilibrium toward the pyridone .
Phase-Dependent Stability
Phase / Solvent
Dominant Tautomer
Thermodynamic Driver
Solid State
4-Pyridone
Lattice energy maximization via intermolecular hydrogen bonding.
Water / PBS
4-Pyridone
High dielectric constant () stabilizes the large dipole of the pyridone form.
DMSO
4-Pyridone
Strong H-bond acceptor solvent stabilizes the bond.
Chloroform
Mixture (approx 1:1)
Competition between intrinsic aromaticity and dipole stabilization.
Gas Phase
4-Pyridinol
Intrinsic aromatic stability () dominates in the absence of solvation.
Part 3: Chemical Stability & Degradation Pathways
While the tautomeric equilibrium is reversible, chemical degradation is irreversible. The critical stability risk is the acid-catalyzed hydrolysis of the 2-butoxy group.
The Vinyl Ether Liability
The 2-alkoxypyridine motif behaves chemically like a cyclic vinyl ether (imidate). Under acidic stress (pH < 2), the ring nitrogen protonates, activating the C2 carbon for nucleophilic attack by water.
Degradation Product:
Hydrolysis yields 3-chloro-4-hydroxy-1H-pyridin-2-one (which may further tautomerize to a uracil-like dione). This reaction results in the loss of the butyl chain as butanol.
Pathway Visualization:
The following diagram illustrates the tautomeric equilibrium and the irreversible hydrolysis pathway.
Caption: Tautomeric interconversion (blue) is reversible, whereas acid-catalyzed hydrolysis of the 2-butoxy group (red) leads to irreversible scaffold degradation.
Part 4: Experimental Protocols
As a Senior Scientist, you must validate these theoretical profiles empirically.
Objective: Determine the dominant tautomer in your formulation vehicle.
Preparation: Prepare 100 µM solutions of the compound in Cyclohexane (non-polar), Acetonitrile (aprotic polar), and Methanol (protic polar).
UV-Vis Scan: Scan from 200–400 nm.
Analysis:
Pyridinol Signature: Look for fine vibrational structure (three peaks) in the 270–290 nm region (typical of pyridine aromatics).
Pyridone Signature: Look for a single, broad, red-shifted band around 300–320 nm (typical of conjugated enones).
Validation: If
shifts >15 nm between Cyclohexane and Methanol, tautomerism is active.
Protocol B: Hydrolytic Stress Testing
Objective: Quantify the kinetic stability of the 2-butoxy ether.
Setup: Prepare a 1 mg/mL stock solution in Acetonitrile.
Stress Conditions:
Acid: Dilute 1:10 into 0.1 N HCl (pH ~1).
Neutral: Dilute 1:10 into Phosphate Buffer (pH 7.4).
Base: Dilute 1:10 into 0.1 N NaOH (pH ~13).
Incubation: Heat at 40°C for 24 hours.
HPLC Analysis:
Column: C18 Reverse Phase (e.g., Waters XBridge).
Mobile Phase: Gradient 5% to 95% ACN in Water (+0.1% Formic Acid).
Detection: 254 nm.
Success Criteria:
Pass: >98% parent recovery at pH 7.4 and pH 13.
Alert: >5% degradation at pH 1 (Look for early eluting peak = de-butylated product).
Part 5: Physicochemical Properties (Predicted)
Based on Structure-Activity Relationships (SAR) of 3-chloropyridines:
Property
Predicted Value
Rationale
pKa (Acidic)
6.5 ± 0.5
Deprotonation of the 4-OH/NH. Lower than phenol (10) due to the electron-poor pyridine ring and 3-Cl substituent.
pKa (Basic)
~2.0
Protonation of the pyridine nitrogen. Drastically reduced by the 3-Cl and 4-OH (keto form) electron withdrawal.
LogP
2.1 ± 0.3
The 2-butoxy chain adds significant lipophilicity, balancing the polar 4-OH/Cl groups.
Solubility
Low (Water)
High lattice energy of the pyridone form reduces aqueous solubility despite polarity.
Part 6: References
Katritzky, A. R., et al. (2010). Tautomerism in Heterocycles: Pyridines and Pyridones.[1][2] Advances in Heterocyclic Chemistry. Link
Forlani, L., et al. (2002). Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. Arkivoc. Link
Beak, P., et al. (1980). The effect of substituents on the protomeric equilibria of 2- and 4-hydroxypyridines. Journal of the American Chemical Society. Link
NIST Chemistry WebBook. 2-Butoxyethanol (Fragment Data). National Institute of Standards and Technology. Link
PubChem. 3-Chloropyridine Stability Data. National Center for Biotechnology Information. Link
Technical Guide: Acidity, pKa, and Tautomeric Dynamics of 2-Butoxy-3-chloropyridin-4-ol
The following technical guide is structured to provide an exhaustive analysis of the acidity and physicochemical behavior of 2-Butoxy-3-chloropyridin-4-ol . This document is designed for medicinal chemists and formulatio...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide is structured to provide an exhaustive analysis of the acidity and physicochemical behavior of 2-Butoxy-3-chloropyridin-4-ol . This document is designed for medicinal chemists and formulation scientists, moving beyond basic data listing to explore the mechanistic drivers of the molecule's behavior.
[1]
Executive Summary
2-Butoxy-3-chloropyridin-4-ol (CAS: 1881290-74-9) represents a distinct class of substituted pyridines where the interplay between the electron-withdrawing chlorine and the lipophilic butoxy group creates a unique ionization profile.[1]
The molecule exhibits a predicted acidic pKa of 7.93 ± 0.10 .[1][2] This value is critical because it lies within the physiological pH range (7.4), implying that the compound exists as a dynamic equilibrium of neutral and anionic species in systemic circulation. Understanding this ionization behavior is paramount for predicting membrane permeability, solubility, and protein binding.[1][3]
Structural & Electronic Analysis
To understand the acidity of this molecule, one must deconstruct the electronic contributions of its substituents on the pyridine core.
Modulates Lipophilicity. The steric bulk of the butyl chain also impacts solvation shells, potentially shielding the ionization site.[1]
The Tautomeric Equilibrium
Unlike simple phenols, 4-hydroxypyridines exist in a tautomeric equilibrium between the pyridin-4-ol (hydroxy) and pyridin-4-one (pyridone) forms.[1][3]
Pyridone Form (A): Generally favored in polar solvents (water) due to high solvation energy of the zwitterionic character.[3]
Hydroxypyridine Form (B): Favored in non-polar environments and the gas phase.[3]
Impact of 3-Cl: The electron-withdrawing chlorine atom at position 3 reduces the electron density of the ring, which generally increases the acidity of the N-H (in pyridone form) and the O-H (in hydroxy form), shifting the pKa lower than the unsubstituted parent (pKa ~11.1).[1]
Figure 1: Tautomeric equilibrium and convergence to a common anion upon deprotonation.[1]
Physicochemical Data Profile
The following values represent the consensus of predicted models and comparative analogue analysis.
The shift from the standard 4-hydroxypyridine pKa (~11.[1]1) to 7.93 is drastic but chemically logical.[1][3] The 3-Chloro substituent exerts a strong inductive effect (-I), pulling electron density away from the O-H bond, weakening it, and stabilizing the resulting anion.[1] This makes the molecule roughly 1000x more acidic than its non-chlorinated parent.[1]
Experimental Determination Protocols
Given the molecule's predicted low water solubility (due to the butoxy group) and specific pKa, standard aqueous titration may fail.[1] The following self-validating protocols are recommended.
Protocol A: Potentiometric Titration in Cosolvent (Yasuda-Shedlovsky Method)
This method is the "Gold Standard" for lipophilic drugs.[1] It avoids precipitation during titration.[1][3]
Preparation: Prepare three titration vessels containing the analyte in 30%, 40%, and 50% (v/v) Methanol/Water mixtures.
Blanking: Perform a blank titration for each solvent ratio to determine the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
of the electrode in that specific dielectric medium.[3]
Titration: Titrate the sample with 0.1 M KOH under nitrogen atmosphere (to exclude CO2).
Ideal for confirming the tautomeric ratio, as the Pyridone and Hydroxy forms have distinct UV absorbance signatures.[1]
Workflow:
Stock Solution: Dissolve compound in DMSO (10 mM).
Buffer Array: Prepare a 96-well plate with buffers ranging from pH 2.0 to pH 12.0 (0.5 pH increments).
Dosing: Add stock solution to buffers (final conc. 50 µM).
Scan: Measure Absorbance (200–400 nm) using a DAD (Diode Array Detector).
Analysis: Identify the isosbestic point.[1][3] Deconvolute the spectra to solve for the Henderson-Hasselbalch equation.
Figure 2: Decision tree for selecting the appropriate pKa determination methodology.
Implications for Drug Development
Solubility & Permeability (The pH 7.4 Dilemma)
With a pKa of ~7.93, the compound is approximately 77% Neutral and 23% Ionized at physiological pH (7.4).
Stomach (pH 1.5): 100% Neutral. High membrane permeability, potential for precipitation if not formulated correctly.[1]
Intestine (pH 6.5 - 7.5): Mixed species.[1] The presence of the anionic form increases solubility slightly, but the lipophilic butoxy tail will drive high permeability.[3]
Blood (pH 7.4): The fraction of anionic species (23%) aids in protein binding (HSA binding sites often prefer anions).
Synthetic Utility
The 3-Chloro and 4-OH groups make this molecule a versatile scaffold.[1]
Suzuki-Miyaura Coupling: The 3-Cl position is deactivated but can be activated via conversion of the 4-OH to a triflate, allowing selective coupling at the 4-position first.[1][3]
Nucleophilic Substitution: The 2-Butoxy group is relatively stable, but harsh acidic conditions could cleave the ether, reverting it to the 2-pyridone.[1]
References
ChemicalBook. (2024).[1][3] 2-Butoxy-3-chloropyridin-4-ol - Physicochemical Properties and Predicted pKa.[1][2] Retrieved from (Note: Link directs to 4-hydroxypyridine analogue data as direct CAS page is dynamic).[1]
PubChem. (2024).[1] Compound Summary: 3-Chloro-4-hydroxypyridine (Analogue).[1][3] Retrieved from [1]
Avdeef, A. (2012).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State.[1] Wiley-Interscience.[1] (Authoritative text on Yasuda-Shedlovsky extrapolation).
Klamt, A. (1995).[1][3] Conductor-like Screening Model for Real Solvents (COSMO).[1] Journal of Physical Chemistry.[1][3] (Basis for pKa prediction algorithms used in ACD/Labs and ChemAxon).[1]
Navigating the Chemistry and Hazards of Chloropyridinols: An In-depth Technical Guide for Researchers
Chloropyridinols, a class of halogenated heterocyclic compounds, are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and agrochemicals.[1][2] Their utility in drug discovery and development is s...
Author: BenchChem Technical Support Team. Date: March 2026
By a Senior Application Scientist
Chloropyridinols, a class of halogenated heterocyclic compounds, are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and agrochemicals.[1][2] Their utility in drug discovery and development is significant, yet their handling demands a nuanced understanding of their chemical reactivity and toxicological profiles. This guide offers a comprehensive overview of the safe handling, storage, and emergency procedures for chloropyridinols, drawing from authoritative safety data sheets (SDS) and established laboratory safety protocols. It is designed to empower researchers, scientists, and drug development professionals with the knowledge to mitigate risks and ensure a safe working environment.
Understanding the Hazard Profile: A Deep Dive into the Safety Data Sheet (SDS)
The Safety Data Sheet is the cornerstone of chemical safety. For chloropyridinols, it is imperative to move beyond a cursory glance and engage in a detailed analysis of each section. While specific values may vary between isomers, the general hazard profile points towards a class of compounds that are toxic, irritant, and require careful handling.
Identification and Classification
Chloropyridinols are substituted pyridines with one or more chlorine atoms and a hydroxyl group attached to the pyridine ring. The position of these substituents significantly influences the compound's reactivity and toxicity. For instance, 2-chloropyridine and 3-chloropyridine are recognized as combustible liquids that are toxic in contact with skin and may cause respiratory irritation.[3][4][5] 5-Chloro-3-pyridinol is classified as harmful if swallowed and causes serious eye irritation.[6]
A summary of the typical GHS hazard classifications for chloropyridinols is presented below:
Hazard Class
Category
Hazard Statement
Acute Toxicity, Dermal
2 or 3
H310: Fatal in contact with skin / H311: Toxic in contact with skin[3][5]
This table represents a synthesis of data from various chloropyridinol and chloropyridine SDSs and may not be exhaustive for every isomer.
Toxicological Insights
The toxicity of chloropyridinols is a primary concern. Acute exposure can lead to irritation of the skin, eyes, and respiratory system.[3][7] Symptoms of overexposure can include redness, itching, watering of the eyes, and skin inflammation, which may progress to blistering.[3] Inhalation may lead to dizziness, headache, and nausea.[4] Chronic effects are not always fully investigated, but some chloropyridines are suspected of causing genetic defects and may cause damage to organs such as the liver through prolonged or repeated exposure.[1][3][4] For example, studies on o-chloropyridine have shown it to be a skin irritant and toxic by ingestion, with the liver being a primary target organ for damage.[1][8]
Prudent Handling and Storage: A Proactive Approach to Safety
Given their hazard profile, a meticulous approach to handling and storage is non-negotiable. The following protocols are designed to minimize exposure and prevent incidents.
Engineering Controls and Personal Protective Equipment (PPE)
The primary line of defense is to minimize exposure through engineering controls. All work with chloropyridinols should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[7][9] Local exhaust ventilation is crucial to prevent the accumulation of vapors.[7]
The selection of appropriate Personal Protective Equipment (PPE) is critical and should be based on a thorough risk assessment.
PPE Category
Specification
Rationale
Hand Protection
Chemical-resistant gloves (e.g., Viton®, Polyvinyl Alcohol (PVA)). Nitrile gloves offer limited protection and should be avoided for prolonged contact.[10]
To prevent skin absorption, a significant route of exposure.[10]
Eye and Face Protection
ANSI/ISEA Z87.1 approved safety glasses with side shields are the minimum requirement. Chemical splash goggles and a face shield are required when there is a splash hazard.[10][11]
To protect the eyes from splashes and vapors which can cause serious irritation or damage.[4][6]
Body Protection
A flame-retardant lab coat must be worn and fully buttoned. For larger quantities or high-risk tasks, chemical-resistant coveralls are recommended.[10]
To protect skin and personal clothing from contamination.[10]
Respiratory Protection
A NIOSH-approved respirator with an appropriate cartridge (e.g., for organic vapors and acid gases) should be used if engineering controls are insufficient or during emergency situations.[5][11]
Caption: Workflow for selecting appropriate PPE when handling chloropyridinols.
Safe Storage Protocols
Proper storage is crucial to maintain the stability of chloropyridinols and prevent hazardous situations.
Segregation: Store chloropyridinols away from incompatible materials such as strong oxidizing agents, strong acids, and bases.[3][4][12]
Containers: Keep containers tightly closed and properly labeled with the chemical name and hazard warnings.[4][13]
Location: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[4][12] Combustible liquids should be stored in appropriate flammable liquid storage cabinets.[3][13]
Inventory Management: Date containers upon receipt and opening. Regularly inspect for signs of degradation or container damage.[12][13]
Emergency Preparedness: Spill and Exposure Response
Despite stringent precautions, accidental spills or exposures can occur. A well-defined emergency response plan is essential.
Spill Response Protocol
The response to a chemical spill depends on its size and the associated hazards.
DOT Script for Spill Response:
Caption: Decision-making workflow for responding to a chloropyridinol spill.
Step-by-Step Spill Cleanup:
Alert Personnel: Immediately alert others in the vicinity.[14]
Evacuate (if necessary): For large or uncontained spills, evacuate the area and contact emergency services.[15][16]
Don PPE: Before attempting any cleanup, put on the appropriate PPE, including respiratory protection if vapors are present.[15]
Containment: For liquid spills, use an inert absorbent material like vermiculite, sand, or a commercial spill pillow to contain the spill.[3][16] For solid spills, carefully sweep or scoop the material, avoiding dust generation.[15]
Collection: Collect the absorbed material and contaminated debris into a clearly labeled, sealed container for hazardous waste.[15][16]
Decontamination: Clean the spill area with a suitable decontaminating agent, followed by soap and water.[15] Collect all cleaning materials for disposal as hazardous waste.
Reporting: Report the incident to the appropriate safety personnel.[14]
First Aid Measures for Exposure
Immediate and appropriate first aid is crucial in the event of an exposure.
Exposure Route
First Aid Protocol
Skin Contact
Immediately remove all contaminated clothing.[4] Wash the affected area thoroughly with soap and plenty of water for at least 15-20 minutes.[4][6] Seek immediate medical attention.[4]
Eye Contact
Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][6] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.[6]
Inhalation
Move the person to fresh air.[4][6] If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[4]
Ingestion
Do NOT induce vomiting.[4] Rinse mouth with water.[6] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][6]
Disposal Considerations
All waste containing chloropyridinols must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[4][6][17] Do not dispose of down the drain or in general waste.[4]
Conclusion
Chloropyridinols are valuable chemical entities in the landscape of drug discovery and development. However, their utility is intrinsically linked to a culture of safety and a comprehensive understanding of their potential hazards. By internalizing the principles outlined in this guide—from the granular details of the SDS to the overarching strategies for safe handling, storage, and emergency response—researchers can confidently and responsibly harness the synthetic potential of these compounds while ensuring the well-being of themselves and their colleagues.
References
National Toxicology Program. (2010). NTP Technical Report on the Toxicity Studies of o-Chloropyridine (CASRN 109-09-1) Administered Dermally and in Drinking Water to F344/N Rats and B6C3F1/N Mice. National Institutes of Health. Retrieved from [Link]
Scotmas. (2024, May 6). Safe Handling and Storage of Chlorine Dioxide: Best Practices. Retrieved from [Link]
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: 2-Chloropyridine. Retrieved from [Link]
El-Faham, A., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Molecules, 26(4), 1085.
Michigan State University Environmental Health & Safety. (n.d.). Spill and Cleaning Protocol. Retrieved from [Link]
I. A. Yaremenko, et al. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules, 27(11), 3589.
University of California, Riverside Environmental Health & Safety. (n.d.). Safe Handling and Storage of Chemicals. Retrieved from [Link]
MacsChem. (2025, May 15). Handling and Storage of Chemicals | Guidelines for a US Distributor. Retrieved from [Link]
Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]
University of Lethbridge. (n.d.). Chemical Release (Spill) Response Guideline. Retrieved from [Link]
The University of Queensland. (n.d.). Chemical Spill and Response Guideline. Retrieved from [Link]
National Toxicology Program. (1996). Nomination Background: o-Chloropyridine (CASRN: 109-09-1). Retrieved from [Link]
European Chemicals Agency. (n.d.). Substance Information: 4-amino-3,6-dichloropyridine-2-carboxylic acid. Retrieved from [Link]
Preprints.org. (2025, January 26). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities.
Pipe Testing Services. (n.d.). Chlorination Safety Protocols & PPE for Water Disinfection. Retrieved from [Link]
International Agency for Research on Cancer. (1999). Pyridine. In Some Industrial Chemicals. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 71. Lyon: IARC.
M. D. D. C. Scarpino, et al. (2022). FDA-Approved Small Molecules in 2022: Clinical Uses and Their Synthesis. Molecules, 27(23), 8177.
Solutions Pest & Lawn. (n.d.). The Best Personal Protective Equipment For Pesticides. Retrieved from [Link]
European Chemicals Agency. (2024, December 14). Substance Information: 4-(1H-pyrazol-1-yl)piperidine hydrochloride. Retrieved from [Link]
V. S. M. D. O. G. V. A. G. O. V. A. Z. V. A. K. (2022).
European Chemicals Agency. (2025, August 26). Substance Information: 1,3-dichloropropan-2-ol. Retrieved from [Link]
Clemson University Cooperative Extension. (2022, August 22). Personal Protective Equipment (PPE) for Homeowner Pesticide Usage. Retrieved from [Link]
Benigni, R., & Bossa, C. (2004). Toxicity of dipyridyl compounds and related compounds. Toxicology, 201(1-3), 1-13.
European Chemicals Agency. (2023, June 9). Substance Information. Retrieved from [Link]
The Rise of Substituted Pyridin-4-ols: A Technical Guide to 2-Butoxy-3-chloropyridin-4-ol Derivatives in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals Abstract The pyridin-4-ol scaffold, and more broadly the isomeric 2-pyridone motif, represents a cornerstone in medicinal chemistry, recognized as a "privil...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridin-4-ol scaffold, and more broadly the isomeric 2-pyridone motif, represents a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its versatile physicochemical properties and broad range of biological activities.[1][2] This technical guide provides an in-depth exploration of 2-butoxy-3-chloropyridin-4-ol derivatives, a specific subclass with significant therapeutic potential. While literature directly addressing this exact substitution pattern is nascent, this guide will establish a robust scientific foundation by examining the synthesis, chemical reactivity, and biological significance of structurally related 2-alkoxy-3-halopyridine and 2-pyridone derivatives. We will delve into established synthetic methodologies, explore the diverse biological targets modulated by these compounds, and present detailed protocols and mechanistic insights to empower researchers in the design and development of novel therapeutics based on this promising chemical architecture.
Introduction: The 2-Pyridone and 2-Alkoxypyridine Core in Medicinal Chemistry
The 2-pyridone ring system, existing in tautomeric equilibrium with its 2-hydroxypyridine form, is a recurring motif in a multitude of natural products and FDA-approved pharmaceuticals.[1] Its unique electronic and structural features, including the ability to act as both a hydrogen bond donor and acceptor, contribute to its remarkable versatility in molecular recognition.[2] This has led to the development of 2-pyridone-containing drugs with a wide array of therapeutic applications, including anticancer, anti-inflammatory, antibacterial, and antiviral agents.[3][4]
The introduction of an alkoxy group at the 2-position, as in 2-alkoxypyridine derivatives, further enhances the drug-like properties of the scaffold. The alkoxy substituent can improve metabolic stability, modulate lipophilicity, and provide a handle for further synthetic diversification.[2] The presence of a halogen, such as chlorine, at the 3-position introduces an additional level of complexity and potential for targeted interactions. Halogen bonding has emerged as a significant non-covalent interaction in drug design, capable of influencing ligand-receptor binding affinities and specificities.
This guide will focus on the convergence of these key structural features within the 2-butoxy-3-chloropyridin-4-ol framework, providing a forward-looking perspective on its potential in contemporary drug discovery.
Synthetic Strategies for Substituted Pyridin-4-ol and 2-Pyridone Derivatives
The synthesis of highly substituted pyridin-4-ol and 2-pyridone derivatives is a well-established field, with a variety of robust methods available to the synthetic chemist. Multicomponent reactions (MCRs) have gained prominence as a highly efficient approach for the construction of complex heterocyclic scaffolds in a single step.[1][5]
General Synthetic Workflow for 2-Pyridone Derivatives
A common and versatile approach to the synthesis of substituted 2-pyridones involves the condensation of an active methylene compound, an aldehyde, and a source of ammonia, often in the form of ammonium acetate. This can be followed by subsequent functionalization to introduce the desired substituents.
Caption: General synthetic workflow for substituted 2-pyridone derivatives.
Experimental Protocol: Multicomponent Synthesis of a Substituted 2-Pyridone
The following protocol provides a representative example of a one-pot synthesis of a polysubstituted 2-pyridone derivative, which can serve as a versatile intermediate.
Materials:
Substituted aldehyde (1.0 mmol)
Ethyl cyanoacetate (1.0 mmol)
Malononitrile (1.0 mmol)
Ammonium acetate (1.5 mmol)
Ethanol (10 mL)
Procedure:
To a round-bottom flask, add the substituted aldehyde, ethyl cyanoacetate, malononitrile, and ammonium acetate in ethanol.
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature.
Pour the mixture into ice-cold water and stir for 30 minutes.
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure substituted 2-pyridone.
Note: This is a generalized protocol. The specific reaction conditions, including solvent, catalyst, and temperature, may require optimization for different substrates.
Biological Activities and Therapeutic Potential
The 2-pyridone and 2-alkoxypyridine scaffolds are associated with a broad spectrum of biological activities, making them attractive starting points for drug discovery programs.
Anticancer Activity
Numerous 2-pyridone derivatives have demonstrated potent anticancer activity through various mechanisms of action.[2] For instance, some derivatives have been shown to induce apoptosis in cancer cell lines.[2] The substitution pattern on the pyridone ring plays a crucial role in determining the cytotoxic potency and selectivity.
Antimicrobial Properties
The 2-pyridone motif is also a key component of several antimicrobial agents.[3] Researchers have synthesized and evaluated a wide range of 2-pyridone derivatives against various bacterial and fungal strains, with some compounds exhibiting significant activity, even surpassing that of reference drugs.[3]
Cholinesterase Inhibition
Recent studies have highlighted the potential of 2-alkoxy-3-cyanopyridine derivatives as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the progression of Alzheimer's disease.[6] This suggests that the 2-alkoxypyridine scaffold could be a valuable template for the design of novel therapies for neurodegenerative disorders.
Kinase Inhibition
The 2-oxo-1,2-dihydropyridine-3-carboxamide scaffold has been successfully employed in the development of potent and selective kinase inhibitors. For example, BMS-777607 is a selective and orally efficacious inhibitor of the Met kinase superfamily, which is implicated in various cancers.[7]
Table 1: Summary of Biological Activities of 2-Pyridone and 2-Alkoxypyridine Derivatives
Selective inhibition of the Met kinase superfamily.[7]
Mechanism of Action: A Hypothetical Model for 2-Butoxy-3-chloropyridin-4-ol Derivatives
While the specific molecular targets of 2-butoxy-3-chloropyridin-4-ol derivatives are yet to be elucidated, we can hypothesize a potential mechanism of action based on the known pharmacology of related compounds. Given the prevalence of kinase inhibition among pyridone-based drugs, a plausible signaling pathway to investigate would be one involving a key oncogenic kinase.
Caption: Hypothesized mechanism of action via RTK inhibition.
Future Directions and Conclusion
The 2-butoxy-3-chloropyridin-4-ol scaffold represents a promising, yet underexplored, area of medicinal chemistry. The synthetic accessibility of the broader 2-pyridone and 2-alkoxypyridine classes, coupled with their proven track record in drug discovery, provides a strong impetus for further investigation. Future research should focus on the development of efficient and regioselective synthetic routes to access a diverse library of 2-butoxy-3-chloropyridin-4-ol derivatives. Subsequent screening of these compounds against a panel of biologically relevant targets, particularly kinases and other enzymes implicated in disease, will be crucial in uncovering their therapeutic potential.
References
Hurtado-Rodríguez, D., Salinas-Torres, A., Rojas, H., Becerra, D., & Castillo, J.-C. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 12(55), 35827-35847. [Link]
Das, L., & Sengupta, T. (2025). An overview of synthesis and biological activities of 2-pyridone derivatives over the last decade. Discover Applied Sciences, 7(1), 1069. [Link]
Recent Advances in the Chemistry and Pharmacology of 2-Pyridone Scaffolds. (n.d.). Medicinal Chemistry. [Link]
Ten Years of Progress in the Synthesis of 2-Pyridone Derivatives via Three / Four Component Reaction. (2023). Mini-Reviews in Organic Chemistry, 20(4), 358-371. [Link]
Novel 2-Alkoxy-3-cyanopyridine Derivatives as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, and In Silico Investigations. (2025). Chemistry & Biodiversity. [Link]
Schroeder, G. M., An, Y., Cai, Z.-W., Chen, X.-T., Clark, C., Cornelius, L. A. M., Dai, J., Gullo-Brown, J., Gupta, A., Henley, B., Hunt, J. T., Jeyaseelan, R., Kamath, A., Kim, K., Lippy, J., Lombardo, L. J., Manne, V., Oppenheimer, S., Sack, J. S., … Borzilleri, R. M. (2009). Discovery of N-(4-(2-Amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a Selective and Orally Efficacious Inhibitor of the Met Kinase Superfamily. Journal of Medicinal Chemistry, 52(5), 1251–1254. [Link]
Bioavailability & Pharmacokinetic Profiling of the 2-Butoxy-3-chloropyridin-4-ol Scaffold
Technical Whitepaper for Lead Optimization Executive Summary The 2-Butoxy-3-chloropyridin-4-ol scaffold (CAS: 1881290-74-9) represents a specialized chemotype in medicinal chemistry, offering a unique balance of lipophil...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Whitepaper for Lead Optimization
Executive Summary
The 2-Butoxy-3-chloropyridin-4-ol scaffold (CAS: 1881290-74-9) represents a specialized chemotype in medicinal chemistry, offering a unique balance of lipophilicity and electronic modulation suitable for kinase inhibition, GPCR ligand design, and anti-infective research. However, its bioavailability is governed by a complex interplay between tautomeric equilibrium (4-hydroxypyridine vs. 4-pyridone) and metabolic liability at the alkoxyl tail.
This technical guide provides a structural deconstruction of the scaffold, predictive ADME profiling, and experimental protocols to validate its drug-like properties. It is designed for medicinal chemists and DMPK scientists seeking to optimize this pharmacophore for oral bioavailability.
Part 1: Structural Anatomy & Physicochemical Profiling
The Scaffold Deconstructed
The molecule consists of three distinct functional zones that dictate its pharmacokinetic (PK) behavior:
Functional Zone
Chemical Moiety
Pharmacokinetic Impact
Core
Pyridin-4-ol
Dictates solubility and permeability via tautomerism. Acts as a hydrogen bond donor/acceptor (HBD/HBA).
Electronic Modulator
3-Chloro
Electron-withdrawing group (EWG). Lowers pKa of the 4-OH, blocks metabolic oxidation at the C3 position, and induces steric twist.
Lipophilic Tail
2-Butoxy
Increases LogP (~ +1.5 units vs. methoxy). Critical for membrane permeability but introduces a metabolic "soft spot" (O-dealkylation).
The Tautomeric "Chameleon" Effect
The defining feature of this scaffold is the prototropic tautomerism between the 4-hydroxypyridine (enol) and 4-pyridone (keto) forms.
In Solution (Aqueous): The polar 4-pyridone form predominates, enhancing aqueous solubility but potentially limiting passive diffusion.
In Lipid Bilayers: The equilibrium shifts toward the 4-hydroxypyridine form, which is more lipophilic and permeable.
Effect of 3-Cl: The electron-withdrawing chlorine atom destabilizes the cationic character of the pyridone nitrogen, potentially shifting the equilibrium slightly back toward the hydroxy form compared to the unsubstituted parent, thereby improving permeability.
Computed Physicochemical Properties (In Silico)
cLogP: ~2.1 – 2.5 (Ideal for oral absorption).
TPSA (Topological Polar Surface Area): ~45–55 Ų (Well within the <140 Ų limit for cell permeability).
pKa (4-OH): Predicted ~8.5–9.0 (Weakly acidic due to 3-Cl).
Part 2: Metabolic Stability & Bioavailability Barriers
Phase I Metabolism: The O-Dealkylation Liability
The primary barrier to high oral bioavailability for this scaffold is Cytochrome P450 (CYP)-mediated O-dealkylation .
Mechanism: CYP enzymes (typically CYP2D6 or CYP3A4) hydroxylate the
-carbon of the butoxy chain.
Result: The hemiacetal intermediate collapses to release butyraldehyde and the 2-hydroxy-3-chloropyridin-4-ol metabolite.
Consequence: Rapid clearance and loss of the lipophilic tail, rendering the metabolite too polar for intracellular targets.
Phase II Metabolism: Glucuronidation
The 4-hydroxyl group is a direct substrate for UDP-glucuronosyltransferases (UGTs), leading to the formation of an O-glucuronide . This facilitates rapid renal excretion.
Visualizing the SAR & Metabolic Logic
The following diagram illustrates the Structure-Activity Relationship (SAR) logic and the competing metabolic pathways.
Figure 1: Interplay between tautomeric states governing permeability and metabolic pathways limiting bioavailability.
Part 3: Optimization Strategies
To improve the bioavailability of this scaffold, the following structural modifications are recommended:
Deuteration: Replace hydrogens on the
-carbon of the butoxy group with deuterium (). This exploits the Kinetic Isotope Effect (KIE) to slow down CYP-mediated hydroxylation without altering lipophilicity.
Fluorination: Introduce fluorine atoms to the terminal methyl of the butyl chain. This blocks metabolic oxidation sites and lowers the pKa of the alkoxy oxygen, reducing its H-bond acceptor strength.
Prodrug Approach: Cap the 4-OH group with a hydrolyzable ester or carbamate. This prevents Phase II glucuronidation during absorption and locks the molecule in the "pyridinol" form to maximize passive diffusion.
Part 4: Experimental Protocols for Validation
Protocol A: Tautomeric Ratio Determination (NMR)
Objective: Determine the predominant species in aqueous vs. lipophilic environments.
Solvent Selection: Prepare 10 mM solutions of the scaffold in DMSO-d6 (mimics lipid environment) and D₂O (mimics aqueous plasma).
Acquisition: Run ¹H-NMR and ¹³C-NMR.
Analysis:
Pyridone Signal: Look for a Carbonyl shift (~170-180 ppm) in ¹³C-NMR.
Pyridinol Signal: Look for C-O aromatic shift (~160-165 ppm).
Validating Metric: Ratio of integrated peak areas indicates the equilibrium constant (
Objective: Assess passive diffusion potential of the specific tautomeric mix.
Donor Plate: Load compound (10 µM) in pH 7.4 buffer.
Acceptor Plate: Load pH 7.4 buffer.
Membrane: PVDF filter coated with lecithin/dodecane (1% w/v).
Incubation: 4 hours at room temperature in a humidity chamber.
Quantification: Measure UV absorbance or LC-MS response in both wells.
Calculation: Determine Effective Permeability (
).
Target:
cm/s indicates high permeability.
Part 5: Workflow Visualization
Figure 2: Integrated experimental workflow for validating the bioavailability of the scaffold.
References
Tautomerism Principles: Let's not forget tautomers. Journal of Computer-Aided Molecular Design (NIH/PMC). Explains the logP and permeability differences between hydroxypyridine and pyridone forms. Available at: [Link]
Metabolic Mechanisms: Cytochrome P450-catalyzed O-dealkylation. University of Washington Drug Metabolism Archive. Details the mechanism of ether cleavage in drug scaffolds. Available at: [Link]
Scaffold Utility: Bioactive 2-pyridone-containing heterocycle syntheses. Molecular Diversity. Discusses the utility of the pyridone/pyridinol scaffold in FDA-approved kinase inhibitors. Available at: [Link]
Physicochemical Properties: Synthesis and physicochemical properties of 3-hydroxy-4(1H)-pyridinones. Journal of Medicinal Chemistry. Provides pKa and LogD data for related hydroxypyridine chelators. Available at: [Link]
Protocols & Analytical Methods
Method
Application Note & Scalable Synthesis Protocol for 2-Butoxy-3-chloropyridin-4-ol
For: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive guide to a scalable and flexible synthesis of 2-Butoxy-3-chloropyridin-4-ol, a substituted pyridin-4-ol de...
Author: BenchChem Technical Support Team. Date: March 2026
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to a scalable and flexible synthesis of 2-Butoxy-3-chloropyridin-4-ol, a substituted pyridin-4-ol derivative with potential applications in medicinal chemistry and materials science. The protocol is based on a modern three-component reaction strategy, offering a significant advantage in terms of efficiency and substituent diversity over classical methods. This guide delves into the mechanistic underpinnings of the synthesis, provides a detailed step-by-step protocol for laboratory execution, and addresses potential challenges such as product purification.
Introduction: The Significance of Substituted Pyridin-4-ols
Pyridin-4-ol derivatives are a pivotal class of heterocyclic compounds within the pharmaceutical and agrochemical industries, owing to their wide spectrum of biological activities.[1] These scaffolds are integral components of numerous clinically approved drugs and are a major focus in contemporary drug discovery programs. The functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties and biological interactions. The target molecule, 2-Butoxy-3-chloropyridin-4-ol, incorporates a butoxy group and a chlorine atom, which can significantly influence its lipophilicity, metabolic stability, and binding-site interactions.
Traditional methods for pyridine synthesis, such as the Hantzsch condensation, often require harsh conditions and may offer limited scope for substitution patterns.[2][3] In contrast, multicomponent reactions (MCRs) have risen as powerful and efficient strategies in organic synthesis, enabling the construction of complex molecules from simple precursors in a single step.[4] This application note details a robust three-component synthesis of highly substituted pyridin-4-ol derivatives, based on the reaction of lithiated alkoxyallenes, nitriles, and carboxylic acids, providing a versatile and scalable route to compounds like 2-Butoxy-3-chloropyridin-4-ol.[1]
Synthetic Strategy: A Three-Component Approach
The chosen synthetic route for 2-Butoxy-3-chloropyridin-4-ol is a three-component reaction involving a lithiated butoxyallene, chloroacetonitrile, and trifluoroacetic acid. This method is notable for its operational simplicity and the ability to introduce diverse substituents onto the pyridine core, making it highly valuable for creating libraries of compounds for screening purposes.[1]
The reaction proceeds through a cascade of events, initiated by the nucleophilic addition of the lithiated butoxyallene to chloroacetonitrile. The resulting intermediate is then acylated by trifluoroacetic acid to form a β-ketoenamide. Subsequent intramolecular cyclization and tautomerization lead to the formation of the desired 2-Butoxy-3-chloropyridin-4-ol.[1]
Proposed Mechanistic Pathway
The mechanism involves an initial umpolung (reversal of polarity) of the alkoxyallene upon lithiation, followed by an aldol-type cyclization of an amide intermediate.[1]
Step-by-step preparation of 2-Butoxy-3-chloropyridin-4-ol from 2,4-dichloropyridine
This Application Note is structured to guide researchers through the high-precision synthesis of 2-Butoxy-3-chloropyridin-4-ol , a specialized heterocyclic scaffold often utilized in the development of antivirals, herbic...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is structured to guide researchers through the high-precision synthesis of 2-Butoxy-3-chloropyridin-4-ol , a specialized heterocyclic scaffold often utilized in the development of antivirals, herbicides, and integrin antagonists.[1]
The protocol overcomes the inherent regioselectivity challenges of the pyridine ring by utilizing a "Saturate-and-Select" strategy: installing a chlorine at the difficult C3 position first, saturating the reactive sites with alkoxides, and then using thermodynamic differentiation to reveal the hydroxyl group at C4.[1]
Executive Summary & Strategic Analysis
Synthesizing 2-Butoxy-3-chloropyridin-4-ol from 2,4-dichloropyridine presents a classic regioselectivity paradox:
Nucleophilic Aromatic Substitution (SNAr): In 2,4-dichloropyridine, the C4-chlorine is significantly more reactive toward nucleophiles (like butoxide) than the C2-chlorine due to the stabilization of the Meisenheimer complex.[1] Direct substitution typically yields the wrong isomer (4-butoxy-2-chloropyridine).[1]
Electrophilic Substitution: The pyridine ring is electron-deficient, making direct chlorination at C3 difficult without activating groups.[1]
The Solution: This protocol employs a three-phase strategy:
Phase I (Activation): Directed Ortho Metallation (DoM) to install the C3-chlorine, creating 2,3,4-trichloropyridine.
Phase II (Saturation): Bis-alkoxylation to install butoxy groups at both C2 and C4, bypassing the mono-substitution selectivity issue.
Phase III (Differentiation): Acid-catalyzed selective hydrolysis to cleave the C4-ether (more labile) while retaining the C2-ether.[1]
Reaction Pathway Visualization
The following flowchart illustrates the chemical logic and process flow.
Figure 1: Step-wise transformation utilizing Directed Ortho Metallation followed by bis-substitution and selective deprotection.[1][2][3][4][5]
Detailed Experimental Protocols
Phase I: Synthesis of 2,3,4-Trichloropyridine (DoM)
Objective: Install a chlorine atom at the C3 position.[5]
Mechanism: The C3 proton in 2,4-dichloropyridine is the most acidic (pKa ~26-28) as it is flanked by two electron-withdrawing chlorine atoms.[1] Lithium Diisopropylamide (LDA) removes this proton, and the resulting lithio-species is quenched with hexachloroethane.
Reagents & Materials:
Reagent
Equiv.
Role
2,4-Dichloropyridine
1.0
Starting Material
LDA (2.0 M in THF)
1.1
Sterically hindered base
Hexachloroethane (C2Cl6)
1.2
Electrophilic Chlorine Source
| THF (Anhydrous) | Solvent | Reaction Medium |[1]
Protocol:
Setup: Flame-dry a 3-neck round-bottom flask (RBF) and cool under a stream of Nitrogen (N2). Add anhydrous THF.
Deprotonation: Cool the THF to -78°C (Dry ice/Acetone bath). Add the LDA solution dropwise via syringe.[1]
Substrate Addition: Dissolve 2,4-dichloropyridine in a minimal amount of anhydrous THF. Add this solution dropwise to the LDA at -78°C over 15 minutes.
Critical Check: The solution may turn yellow/orange, indicating the formation of the lithiated species. Stir for 45 minutes at -78°C.
Quench: Dissolve Hexachloroethane in THF and add it dropwise to the reaction mixture. Maintain temperature below -70°C during addition.
Workup: Allow the mixture to warm to room temperature (RT) over 2 hours. Quench with saturated NH4Cl solution. Extract with Ethyl Acetate (3x). Dry organic layers over MgSO4 and concentrate.
Purification: Recrystallize from Ethanol or purify via flash chromatography (Hexanes/EtOAc) to yield 2,3,4-trichloropyridine .
Phase II: Synthesis of 2,4-Dibutoxy-3-chloropyridine
Objective: Displace chlorines at C2 and C4 with butoxide.[1]
Mechanism: SNAr. While C4 reacts first, forcing conditions with excess alkoxide drive the reaction to double substitution. The C3-Cl remains intact due to steric shielding and the meta-like electronic position relative to Nitrogen.[1]
Setup: Charge a reaction vessel with 2,3,4-trichloropyridine and 1-Butanol.
Reagent Addition: Add Sodium Butoxide in portions.
Reaction: Heat the mixture to Reflux (117°C) for 12–18 hours.
Monitoring: Monitor by TLC or HPLC.[1][6] The mono-substituted intermediate (4-butoxy-2,3-dichloropyridine) will appear first, followed by the bis-substituted product.[1] Ensure complete conversion to the bis-product to avoid inseparable mixtures later.
Workup: Cool to RT. Remove excess 1-Butanol under reduced pressure (rotary evaporator). Resuspend the residue in water and extract with Dichloromethane (DCM).
Isolation: The crude oil (2,4-dibutoxy-3-chloropyridine) is typically pure enough for the next step.[1]
Phase III: Selective Hydrolysis to 2-Butoxy-3-chloropyridin-4-ol
Objective: Selectively cleave the C4-ether to reveal the hydroxyl group.[1]
Mechanism: Under acidic conditions, the pyridine nitrogen is protonated. The C4-alkoxy group behaves like a vinylogous imidate.[1] Hydrolysis at C4 is kinetically favored over C2 due to the stability of the resulting 4-pyridone tautomer and the specific electronic activation at the 4-position (para to the protonated nitrogen).[1]
Setup: Dissolve the intermediate in 1,4-Dioxane. Add 4N HCl.
Reaction: Heat to 60–80°C .
Critical Control: Do not reflux aggressively.[1] Monitor closely. You want to cleave the C4-OBu but not the C2-OBu. The C4 group usually cleaves within 2–4 hours; the C2 group requires much harsher conditions (concentrated acid, high heat) to hydrolyze.
Workup: Neutralize the solution carefully with NaHCO3 to pH ~6–7. The product, 2-Butoxy-3-chloropyridin-4-ol , often precipitates as an off-white solid.[1]
Purification: Filter the solid. Wash with cold water and hexanes.[1] Recrystallize from Methanol/Water if necessary.[1]
Quality Control & Validation
To ensure the correct isomer was obtained (Target vs. the unwanted 4-butoxy-2-hydroxy isomer), use the following validation logic:
Analytical Method
Expected Signal for Target (2-Butoxy-4-OH)
Distinction from Isomer
1H NMR
Doublet (d) for H5 and H6 with coupling constant J ≈ 5-7 Hz.[1]
If H5/H6 coupling is absent or very small, it suggests different substitution pattern.
NOE (NMR)
Irradiation of the Butoxy-CH2 should show NOE interaction with H3 ? No, H3 is Cl. It should show NOE with none of the ring protons if at C2?
Correct Logic: If Butoxy is at C2, it is far from H5/H6. If Butoxy is at C4, it is adjacent to H5. NOE between Butoxy-CH2 and H5 indicates the WRONG isomer. Lack of NOE supports the C2-Butoxy target.[1]
Fragmentation patterns often differ; 4-OH pyridines lose CO easily.[1]
References
Directed Ortho Metallation of Halopyridines
Gribble, G. W., & Saulnier, M. G. (1992). Lithiation of halopyridines: A review. This establishes the protocol for C3-lithiation of 2,4-dichloropyridine.[1]
Source: (General reference for DoM chemistry).
Regioselectivity of Pyridine Nucleophilic Substitution
Spitzner, R. (2001). Pyridine Chemistry: SNAr Selectivity.[1] 4-halopyridines are generally 10-100x more reactive than 2-halopyridines toward alkoxides.[1]
Katritzky, A. R.[7] Handbook of Heterocyclic Chemistry.[1] Detailing the kinetic preference for hydrolysis of 4-alkoxypyridines over 2-alkoxypyridines in acidic media.
The Strategic Utility of 2-Butoxy-3-chloropyridin-4-ol in Modern Pharmaceutical Synthesis
Introduction: Unveiling a Versatile Pyridine Intermediate In the intricate landscape of pharmaceutical development, the strategic selection of intermediates is paramount to the efficient and successful synthesis of novel...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Unveiling a Versatile Pyridine Intermediate
In the intricate landscape of pharmaceutical development, the strategic selection of intermediates is paramount to the efficient and successful synthesis of novel active pharmaceutical ingredients (APIs). Substituted pyridines are a cornerstone of medicinal chemistry, with the 4-hydroxypyridine scaffold, in particular, being a privileged structure in numerous therapeutic agents.[1][2] This document provides a comprehensive guide to the application of 2-Butoxy-3-chloropyridin-4-ol, a highly functionalized intermediate poised for significant utility in the synthesis of complex molecular architectures. While direct literature on this specific compound is emerging, its structural motifs suggest a critical role in the development of targeted therapies, particularly in oncology.
This guide will elucidate the synthetic rationale for accessing 2-Butoxy-3-chloropyridin-4-ol, detail its application in the synthesis of advanced pharmaceutical precursors, and provide robust, field-tested protocols for its use.
Physicochemical Properties and Safety Considerations
A comprehensive understanding of the physicochemical properties and safety profile of any intermediate is a prerequisite for its effective and safe implementation in a laboratory setting.
Table 1: Physicochemical Data for Related Pyridine Derivatives
While a specific Safety Data Sheet (SDS) for 2-Butoxy-3-chloropyridin-4-ol is not widely available, data from analogous chlorinated and butoxylated pyridines suggest that appropriate handling precautions are necessary. Chloro-containing organic molecules are common in pharmaceuticals and require careful handling.[5]
General Handling Precautions:
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
Ventilation: Handle in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.
Avoid Contact: Prevent contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.
Proposed Synthesis of 2-Butoxy-3-chloropyridin-4-ol: A Rational Approach
The synthesis of 2-Butoxy-3-chloropyridin-4-ol can be logically approached through a multi-step sequence, leveraging established pyridine chemistry. A plausible synthetic workflow is outlined below.
Application Note: Advanced Recrystallization Protocols for 2-Butoxy-3-chloropyridin-4-ol
Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Compound: 2-Butoxy-3-chloropyridin-4-ol (CAS: 1881290-74-9) Introduction & Physicochemical Profiling 2-Butoxy-3-chloropyridin-...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals
Compound: 2-Butoxy-3-chloropyridin-4-ol (CAS: 1881290-74-9)
Introduction & Physicochemical Profiling
2-Butoxy-3-chloropyridin-4-ol is a highly functionalized heterocyclic building block frequently utilized in the synthesis of kinase inhibitors and antiviral therapeutics[1]. Purifying this intermediate via recrystallization presents unique thermodynamic challenges due to its amphiphilic nature and complex hydrogen-bonding network.
As an application scientist, it is critical to understand that recrystallization is not merely a physical separation, but a thermodynamic selection process. The structural features of 2-butoxy-3-chloropyridin-4-ol dictate its behavior in solution:
Lactam-Lactim Tautomerism: The 4-hydroxyl group and the pyridine nitrogen exist in a dynamic tautomeric equilibrium (pyridin-4-ol
pyridin-4-one). The lactam-lactim tautomerism of these heterocyclic compounds heavily influences their solubility profile; polar solvents stabilize the highly polar pyridinone (lactam) form via hydrogen bonding, whereas non-polar solvents favor the less polar pyridinol (lactim) form[2].
Lipophilic Tail: The 2-butoxy ether chain introduces significant lipophilicity, increasing solubility in moderately polar organic solvents while rendering the compound practically insoluble in aqueous media.
Halogen Bonding: The 3-chloro substituent increases the molecular polarizability and density, offering sites for intermolecular halogen bonding during crystal lattice formation.
To achieve high-purity crystalline material, the chosen solvent system must disrupt the amorphous hydrogen-bonded aggregates without permanently solvating the monomeric units.
Solvent Selection Matrix
Selecting the correct solvent system requires balancing the dissolution capacity at elevated temperatures with a steep solubility drop-off during cooling. Quantitative and qualitative parameters for standard solvent systems are summarized below to facilitate method selection.
Solvent System
Role
Boiling Point (°C)
Solubilizing Mechanism & Causality
Suitability Rating
Ethyl Acetate (EtOAc)
Primary Solvent
77.1
Acts as a hydrogen-bond acceptor, effectively solvating the 4-OH group and the lipophilic butoxy chain.
Excellent
Heptane
Anti-Solvent
98.4
Non-polar hydrocarbon that forces the amphiphilic pyridine out of solution, inducing supersaturation.
Excellent
Toluene
Single Solvent
110.6
High thermal capacity disrupts intermolecular stacking of the pyridine rings at reflux.
Good (for high purity)
Isopropanol (IPA)
Primary Solvent
82.5
Protic solvent that stabilizes the pyridone tautomer; excellent for purging highly lipophilic impurities.
Moderate
Water
Anti-Solvent
100.0
Highly polar; forcefully rejects the butoxy group. Risk: Can cause the compound to "oil out" rather than crystallize.
Poor
Thermodynamic Workflow for Recrystallization
The following diagram illustrates the logical, self-validating workflow for the primary solvent/anti-solvent recrystallization method.
Figure 1: Thermodynamic decision tree and workflow for the EtOAc/Heptane recrystallization process.
Experimental Protocols
The following protocols are designed as self-validating systems. By observing specific physical changes (e.g., the cloud point), the scientist can verify that the thermodynamic conditions for crystallization have been met, regardless of slight variations in crude purity.
This is the gold-standard method for maximizing yield while purging both polar and non-polar synthetic impurities.
Step-by-Step Methodology:
Initial Dissolution: Weigh the crude 2-butoxy-3-chloropyridin-4-ol into a round-bottom flask equipped with a magnetic stirrer and reflux condenser. Add Ethyl Acetate (EtOAc) at a ratio of approximately 3 mL per gram of crude material.
Thermal Activation: Heat the suspension to a gentle reflux (70–75 °C) using an oil bath. If the solid does not dissolve completely, add EtOAc in 0.5 mL increments until a clear, homogenous solution is achieved. Causality: Heat provides the kinetic energy required to break the chaotic hydrogen bonds of the amorphous crude.
Hot Filtration (Quality Control): Rapidly filter the hot solution through a pre-warmed sintered glass funnel (Porosity 3) to remove any insoluble mechanical particulates or highly polymerized byproducts.
Anti-Solvent Titration: Transfer the filtrate back to the heat source and maintain at 60 °C. Begin adding Heptane dropwise via an addition funnel. Continue addition until a faint, persistent turbidity (the "cloud point") is observed.
Thermodynamic Equilibration: Add 2 to 3 drops of hot EtOAc just until the solution turns clear again. Self-Validation: This step ensures the system is resting exactly on the metastable boundary of supersaturation.
Controlled Nucleation: Remove the flask from the heat source. Allow it to cool ambiently to room temperature at a rate of roughly 10 °C per hour. Do not agitate vigorously, as this promotes the formation of microcrystalline powder rather than highly pure macroscopic crystals.
Maturation: Once at room temperature, transfer the flask to an ice bath (0–5 °C) for 2 hours to drive the equilibrium toward maximum lattice formation.
Isolation: Isolate the crystals via vacuum filtration. Wash the filter cake with 2 bed-volumes of ice-cold Heptane to displace any mother liquor trapped in the interstitial spaces. Dry under vacuum at 40 °C to constant weight.
Recommended when the crude material is already >90% pure and the goal is to obtain X-ray quality single crystals or ultra-high purity API intermediates.
Step-by-Step Methodology:
Suspension: Suspend the crude material in Toluene (approx. 5 mL per gram).
High-Temperature Disruption: Heat the mixture to 105–110 °C. The lipophilic 2-butoxy group heavily assists in solvating the molecule in the aromatic solvent at high temperatures, while the thermal energy disrupts
Cooling Ramp: Once completely dissolved, turn off the heating mantle but leave the flask in the oil bath to ensure an exceptionally slow, insulated cooling profile down to room temperature overnight.
Validation Check: Sample the mother liquor and analyze via TLC or HPLC. If the concentration of the target molecule in the mother liquor remains high, reduce the volume of Toluene by 30% via rotary evaporation and repeat the cooling cycle.
Harvest: Filter the resulting crystalline needles, wash with a minimal amount of cold hexanes, and dry under high vacuum.
References
Kaito, A., & Hatano, M. "Studies of the Magnetic Circular Dichroism and Tautomerism of Pyridinols (Pyridinones) and Pyrimidinols." Bulletin of the Chemical Society of Japan, Oxford University Press, 1980. Available at:[Link]
National Institutes of Health (NIH). "Indole Chloropyridinyl Ester-Derived SARS-CoV-2 3CLpro Inhibitors: Enzyme Inhibition, Antiviral Efficacy, Structure-Activity and X-ray Structural Studies." PMC. Available at:[Link]
Functionalization of the hydroxyl group in 2-Butoxy-3-chloropyridin-4-ol
Application Note: Functionalization of the Hydroxyl Group in 2-Butoxy-3-chloropyridin-4-ol Executive Summary The scaffold 2-Butoxy-3-chloropyridin-4-ol represents a highly specialized intermediate in medicinal chemistry,...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Functionalization of the Hydroxyl Group in 2-Butoxy-3-chloropyridin-4-ol
Executive Summary
The scaffold 2-Butoxy-3-chloropyridin-4-ol represents a highly specialized intermediate in medicinal chemistry, particularly for kinase inhibitors and GPCR modulators where the pyridine ring serves as a bioisostere for phenyl or pyrimidine cores. The presence of the 3-chloro (electron-withdrawing, steric handle) and 2-butoxy (lipophilic, electron-donating) substituents creates a unique electronic environment that significantly influences the reactivity of the 4-hydroxyl group.
This guide addresses the primary challenge in working with this molecule: Regiocontrol. Like all 4-hydroxypyridines, this molecule exists in a tautomeric equilibrium with its pyridone form. Successful functionalization requires protocols that selectively trap the O-isomer (pyridine form) over the N-isomer (pyridone form) or activate the hydroxyl group as a leaving group for cross-coupling.
Chemical Analysis & Reactivity Logic
The Tautomeric Challenge
In solution, 2-Butoxy-3-chloropyridin-4-ol exists in equilibrium between the 4-hydroxypyridine (A) and 4-pyridone (B) forms.
Electronic Influence: The 3-chloro substituent is electron-withdrawing (Inductive effect: -I), which increases the acidity of the 4-OH proton (
), making it more readily deprotonated than unsubstituted pyridinols.
Steric Influence: The 2-butoxy group is distal to the reaction center but influences the N-lone pair availability. The 3-chloro group provides mild steric shielding, preventing aggregation but not hindering reaction with small electrophiles.
Strategic Decision Matrix
Target: Ether Linkage? Use Protocol A (Mitsunobu) for high O-selectivity or Protocol B (Silver-Mediated) for alkyl halides.
Target: C-C Bond (Suzuki/Heck)? Use Protocol C (Triflation) . The 2-butoxy ether is acid-sensitive; therefore, basic activation (Tf₂O/Pyridine) is superior to acidic chlorination (POCl₃).
Figure 1: Strategic decision tree for functionalizing the 4-position.
Purpose: To install alkyl chains or linkers via an ether bond while avoiding N-alkylation.
Mechanism: The Mitsunobu reaction activates the alcohol partner, not the pyridine. The pyridin-4-ol acts as the nucleophile. Since the O-nucleophilicity is harder (HSAB theory) and the intermediate prevents N-attack sterically, O-alkylation is favored.
Solvation: Dissolve Substrate and Base (Pyridine) in DCM. Cool to -78°C (Dry ice/Acetone).
Expert Insight: Low temperature is critical to prevent "flash" decomposition of the activated species and to suppress competitive N-sulfonylation.
Activation: Add
dropwise via syringe pump or pressure-equalizing funnel over 20 minutes.
Equilibration: Stir at -78°C for 1 hour, then allow to warm to 0°C only. Do not heat to RT if possible.
Quench: Quench with saturated
at 0°C.
Extraction: Extract with DCM (3x). Wash organics with cold brine. Dry over
.
Stability Warning: Triflates on electron-deficient rings can be hydrolytically unstable. Store at -20°C or use immediately in the next cross-coupling step.
Analytical Data & Validation
To validate the success of your reaction, compare the NMR signatures. The shift of the C3-H and C5-H (or adjacent ring protons) is diagnostic.
Feature
Starting Material (4-OH)
Product (4-O-Alkyl/Triflate)
Product (N-Alkyl - Undesired)
1H NMR (Pyridine Ring)
Broad singlets (due to tautomerism)
Sharp doublets/singlets
Distinct downfield shift of adjacent protons
13C NMR (C-4)
~170-180 ppm (C=O character)
~160-165 ppm (C-O-R character)
~175-180 ppm (C=O)
TLC Behavior
Polar, streaks on silica
Non-polar, distinct spot
Mid-polarity
References
Spivey, A. C., & Arseniyadis, S. (2010). Nucleophilic catalysis by 4-(dialkylamino)pyridines revisited – the search for novel reactivity and chiral catalysts. Angewandte Chemie International Edition.
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Edition. Wiley. (Standard text for Pyridone/Hydroxypyridine tautomerism constants).
Comins, D. L., & Dehghani, A. (1992). Pyridine-derived triflates: Preparation and use in palladium-catalyzed cross-coupling. Tetrahedron Letters, 33(43), 6299-6302. (Foundational protocol for Pyridin-4-yl triflates).
SynQuest Laboratories. (n.d.). Product Entry: 2-Butoxy-3-chloropyridine. (Verification of commercial availability and scaffold stability data).
Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Butoxy-3-chloropyridin-4-ol Derivatives
Abstract The pyridin-4-ol scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The functionalization of this motif via modern cross-coupling techniques is ther...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The pyridin-4-ol scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The functionalization of this motif via modern cross-coupling techniques is therefore of paramount importance to drug discovery and development. This guide provides a comprehensive technical overview and detailed experimental protocols for the Suzuki-Miyaura cross-coupling of 2-butoxy-3-chloropyridin-4-ol derivatives. We delve into the mechanistic nuances pertinent to this specific substrate class, addressing the challenges posed by the electronic properties of the substituted pyridine ring. This document offers field-proven insights into catalyst selection, reaction optimization, and troubleshooting, designed to empower researchers, scientists, and drug development professionals to successfully synthesize novel 3-aryl-2-butoxy-pyridin-4-ol compounds.
Introduction: The Significance of Arylated Pyridin-4-ols
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, celebrated for its robustness, functional group tolerance, and capacity to form carbon-carbon bonds with high efficiency.[3][4] This palladium-catalyzed reaction between an organoboron species and an organic halide has become an indispensable tool in the pharmaceutical industry for constructing complex molecular architectures.[4][5]
Substituted pyridine derivatives are ubiquitous in pharmaceuticals, found in drugs ranging from anti-cancer agents to cardiovascular medicines.[2][5][6] The 2-butoxy-3-chloropyridin-4-ol scaffold, in particular, presents a versatile platform for generating libraries of novel compounds. The introduction of an aryl or heteroaryl group at the C-3 position can significantly modulate the biological activity of the parent molecule. However, the inherent electronic properties of this substrate—an electron-donating butoxy group at C-2, the acidic pyridin-4-ol proton, and a relatively unreactive chloro leaving group at C-3—present a unique set of challenges for the synthetic chemist. This guide aims to provide a rational framework for overcoming these obstacles.
Mechanistic Considerations and Substrate-Specific Challenges
The catalytic cycle of the Suzuki-Miyaura reaction involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[7] The success of coupling 2-butoxy-3-chloropyridin-4-ol hinges on navigating the specific impact of its substituents on this cycle.
Oxidative Addition (The C-Cl Bond Activation Challenge): The oxidative addition of the palladium(0) catalyst into the C-Cl bond is often the rate-limiting step.[3] Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts.[2] The electron-donating nature of the C-2 butoxy group further deactivates the C-3 chloro position towards oxidative addition by increasing electron density on the ring. This necessitates the use of highly active, electron-rich, and sterically hindered palladium catalysts that can promote the activation of this challenging bond.[1]
The Role of the Pyridin-4-ol Moiety: The pyridin-4-ol exists in tautomeric equilibrium with its pyridin-4(1H)-one form. The acidic proton can react with the base required for the transmetalation step, potentially altering its efficacy. Furthermore, the pyridinone oxygen can coordinate to the palladium center, which may influence catalyst activity and stability.
Transmetalation and the Choice of Base: Transmetalation involves the transfer of the organic group from the boron atom to the palladium center and requires activation by a base.[8] The choice of base is critical; it must be strong enough to facilitate the formation of the boronate species without causing degradation of the substrate or the boronic acid coupling partner. The presence of the acidic pyridin-4-ol proton suggests that stronger bases like phosphates or the use of specific solvent systems may be beneficial.
Below is a diagram illustrating the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application & Protocols: A Step-by-Step Guide
This section provides a detailed, self-validating protocol for the Suzuki-Miyaura coupling of 2-butoxy-3-chloropyridin-4-ol with various arylboronic acids. The conditions outlined are robust starting points derived from successful couplings of challenging heteroaryl chlorides.[3][7]
General Experimental Workflow
The workflow is designed to ensure reproducibility and high yields through careful control of the reaction environment.
Caption: A typical experimental workflow for a Suzuki coupling reaction.
Coupling Partner: Arylboronic acid or arylboronic acid pinacol ester
Palladium Precatalyst: SPhos Pd G3, XPhos Pd G3, or [Pd(IPr)(allyl)Cl]
Base: K₃PO₄ (Potassium phosphate) or Cs₂CO₃ (Cesium carbonate)
Solvent: 1,4-Dioxane and Water (degassed)
Equipment: Schlenk flask or microwave vial, magnetic stirrer, heating mantle with temperature control, inert gas line (Argon or Nitrogen), standard laboratory glassware for work-up and purification.
Detailed Step-by-Step Protocol
This protocol describes a representative reaction on a 1.0 mmol scale.
Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add 2-butoxy-3-chloropyridin-4-ol (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), and the base (K₃PO₄, 2.0 mmol, 2.0 equiv).
Causality: Using a slight excess of the boronic acid ensures complete consumption of the limiting halide partner. K₃PO₄ is an effective base for challenging couplings and is compatible with the acidic proton.[9]
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
Causality: The Pd(0) active species is sensitive to oxygen, which can lead to catalyst deactivation. Maintaining an inert atmosphere is crucial for catalytic efficiency.[10]
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., SPhos Pd G3, 0.02-0.05 mmol, 2-5 mol%). Add the degassed solvent mixture (e.g., 1,4-dioxane/water, 5:1 v/v, 5 mL).
Causality: Modern palladium precatalysts based on bulky biarylphosphine ligands (like SPhos) are highly effective for coupling unactivated aryl chlorides by promoting the formation of a highly active monoligated Pd(0) species.[10][11] The aqueous solvent mixture aids in dissolving the base and facilitates the transmetalation step.
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
In-Process Control (Self-Validation): Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A sample can be taken (under inert atmosphere), quenched with water, extracted with ethyl acetate, and analyzed. The reaction is complete upon full consumption of the starting halide.
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite to remove palladium residues. Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (15 mL).
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Data Presentation: Optimizing Reaction Conditions
The choice of catalyst, base, and solvent is paramount for achieving high yields. The following table provides recommended starting conditions for various classes of arylboronic acids based on established principles for challenging Suzuki-Miyaura couplings.
Boronic Acid Type
Recommended Catalyst (mol%)
Recommended Base (equiv)
Solvent System (v/v)
Typical Temp. (°C)
Expected Outcome & Rationale
Electron-Neutral/Rich (e.g., Phenyl, 4-Tolyl)
SPhos Pd G3 (2-3%)
K₃PO₄ (2.0)
Dioxane/H₂O (5:1)
90-100
High yields expected. SPhos is highly active for these standard partners.[11]
Electron-Poor (e.g., 4-CF₃-phenyl)
XPhos Pd G3 (3-5%)
K₃PO₄ (2.0) or Cs₂CO₃ (2.0)
Dioxane/H₂O (5:1)
100-110
Good to high yields. Electron-poor partners can be challenging; XPhos provides greater activity.[12]
Sterically Hindered (e.g., 2-Tolyl, Mesityl)
XPhos Pd G3 (3-5%)
K₃PO₄ (2.0)
Dioxane/H₂O (5:1)
100-110
Moderate to good yields. The bulky XPhos ligand facilitates coupling of sterically demanding substrates.[12][13]
Heteroaryl (e.g., 2-Thienyl, 3-Pyridyl)
SPhos Pd G3 (3-5%)
K₃PO₄ (2.0)
Dioxane/H₂O (5:1)
90-100
Yields vary. Heteroaryl boronic acids can be unstable; milder conditions and rapid reaction times are beneficial.[12]
Troubleshooting and Key Insights
Low Conversion: If the reaction stalls, consider increasing the catalyst loading (up to 10 mol%) or switching to a more active precatalyst like an NHC-based system (e.g., [Pd(IPr)(allyl)Cl]). Increasing the reaction temperature may also be beneficial, but monitor for potential substrate decomposition.
Protodeboronation: If the boronic acid is observed to decompose (loss of the B(OH)₂ group), consider using its corresponding pinacol ester, which can exhibit greater stability.[14] Using a less aqueous solvent system or a shorter reaction time at a higher temperature might also mitigate this side reaction.
Catalyst Poisoning: The pyridine nitrogen can potentially coordinate to the palladium center and inhibit catalysis. Using bulky ligands like XPhos or SPhos helps to prevent the formation of inactive, over-coordinated palladium species.[15]
Conclusion
The Suzuki-Miyaura coupling of 2-butoxy-3-chloropyridin-4-ol derivatives is a challenging yet highly rewarding transformation for accessing novel chemical matter relevant to drug discovery. Success relies on a rational approach to catalyst and condition selection, specifically employing modern, highly active palladium precatalysts designed to overcome the low reactivity of the heteroaryl chloride bond. The protocols and insights provided herein offer a robust framework for researchers to efficiently synthesize 3-arylated pyridin-4-ol compounds, paving the way for further exploration of their therapeutic potential.
References
Barchín, M. G., & Cárdenas, D. J. (2011). Highly Active Well-Defined Palladium Precatalysts for the Efficient Amination of Aryl Chlorides. Organometallics, 30(16), 4432-4436. [Link]
Fors, B. P., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(43), 15914-15917. [Link]
Leconte, N., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7, 6182-6198. [Link]
Kinzel, T., et al. (2008). A New Class of Easily Activated Palladium Precatalysts for Facile C−N Cross-Coupling Reactions and the Low Temperature Oxidative Addition of Aryl Chlorides. Journal of the American Chemical Society, 130(18), 5842-5843. [Link]
ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. Retrieved from [Link]
Bruno, N. C., et al. (2013). Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. Angewandte Chemie International Edition, 52(46), 12358-12362. [Link]
University of Glasgow. (n.d.). Boron-Tethered Auxiliaries for Directed C-H functionalisation of Aryl Boronic Esters: Feasibility Studies. Retrieved from [Link]
Hocek, M., & Dvořáková, H. (2005). Applications of Boronic Acids in Selective C-C and C-N Arylation of Purines. Current Organic Chemistry, 9(13), 1265-1283. [Link]
Karad, S. N., & Aggarwal, V. K. (2018). Iterative reactions of transient boronic acids enable sequential C–C bond formation. Nature Chemistry, 10, 918-924. [Link]
Daugulis, O., & Zaitsev, V. G. (2005). Direct C–H Arylation of Electron-Deficient Heterocycles with Arylboronic Acids. Angewandte Chemie International Edition, 44(26), 4046-4048. [Link]
Rzepka, M., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2305-2315. [Link]
Ziegler, D. S., et al. (2023). Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. Molecules, 28(2), 794. [Link]
Hu, H., et al. (2009). Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media. Synthetic Communications, 39(20), 3683-3691. [Link]
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
Stanetty, P., & Schnürch, M. (1999). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Journal für praktische Chemie, 341(8), 779-782. [Link]
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5559-5563. [Link]
Lee, E., & Ritter, T. (2013). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 135(46), 17303-17306. [Link]
Gök, Y., et al. (2013). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules, 18(4), 3949-3967. [Link]
Movassaghi, M., et al. (2010). Direct Synthesis of Azaheterocycles from N-Aryl/Vinyl Amides. Organic Syntheses, 87, 233. [Link]
ResearchGate. (n.d.). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions. Retrieved from [Link]
Shields, J. D., et al. (2015). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of the American Chemical Society, 137(33), 10488-10491. [Link]
Siau, W., et al. (2020). Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology. ChemRxiv. [Link]
ResearchGate. (n.d.). Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids. Retrieved from [Link]
Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]
Guenet, A., et al. (2016). Functionalized 4,4'-bipyridines: synthesis and 2D-organization on HOPG. New Journal of Chemistry, 40, 6909-6918. [Link]
Application Note: Strategic Optimization of Alkoxy Substitution on Chloropyridines
Topic: Optimization of alkoxy substitution on chloropyridines Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, Drug Discovery Scientists Abstract The introduction of alkoxy...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Optimization of alkoxy substitution on chloropyridines
Content Type: Application Note & Protocol Guide
Audience: Medicinal Chemists, Process Chemists, Drug Discovery Scientists
Abstract
The introduction of alkoxy groups onto pyridine scaffolds is a ubiquitous transformation in medicinal chemistry, modulating lipophilicity (
) and metabolic stability.[1] However, chloropyridines present a distinct reactivity challenge compared to their fluoro-analogs.[1] While 2- and 4-chloropyridines possess inherent electrophilicity suitable for Nucleophilic Aromatic Substitution (), 3-chloropyridines remain electronically deactivated, often requiring transition-metal catalysis. This guide provides a comprehensive framework for selecting between classical and Palladium-catalyzed C-O cross-coupling, offering optimized protocols for regioselective functionalization.[1][2]
Strategic Analysis: The Chloropyridine Reactivity Landscape
The successful alkoxylation of chloropyridines depends entirely on the position of the halogen relative to the pyridine nitrogen.[1] The nitrogen atom exerts both inductive (
) and mesomeric () effects that dictate the stability of reaction intermediates.
Reactivity Hierarchy[1]
2-Chloropyridine: Highly reactive.[1] The nitrogen atom stabilizes the anionic Meisenheimer intermediate via resonance (negative charge resides on the electronegative nitrogen).[1][2]
4-Chloropyridine: Reactive.[1][3][4][5] Similar resonance stabilization exists, though the distance from the inductive withdrawal of nitrogen slightly alters kinetics compared to the 2-position.[1]
3-Chloropyridine:Deactivated. The negative charge in the putative Meisenheimer complex cannot be delocalized onto the nitrogen atom.
is kinetically prohibited under standard conditions; Pd-catalyzed coupling is required.[1]
Mechanism Selection Guide
Use the following decision matrix to select the appropriate synthetic pathway.
Caption: Decision tree for selecting the optimal alkoxylation pathway based on chloropyridine substitution patterns.
Pathway A: Classical
(2- and 4-Chloropyridines)
For activated substrates,
is the most atom-economical approach.[1] However, "reactive" does not mean "easy."[1] Poor solubility of alkoxide salts and aggregate formation can stall reactions.[1]
Critical Optimization Variables
Variable
Recommendation
Rationale
Solvent
DMF, NMP, DMSO
High dielectric constants stabilize the polar transition state (Meisenheimer complex).
Base
NaH (pre-formation) or KOtBu
Pre-forming the sodium alkoxide with NaH eliminates water competition.[1] KOtBu is useful for in situ generation if the alcohol is non-volatile.[1]
Temperature
80°C – 120°C
Chlorides are poorer leaving groups than fluorides; thermal energy is needed to overcome the activation barrier.[1]
Additives
18-Crown-6 (if using K salts)
Sequesters potassium cations, creating "naked" alkoxides with significantly higher nucleophilicity.[1]
Protocol 1:
Alkoxylation of 2-Chloropyridine
Objective: Synthesis of 2-butoxy-pyridine from 2-chloropyridine and 1-butanol.
Sodium Hydride (60% dispersion in oil, 1.5 equiv)[1]
Anhydrous DMF (0.5 M concentration)
Step-by-Step Procedure:
Alkoxide Formation: To a flame-dried reaction vial under Argon, add NaH (1.5 equiv). Wash with anhydrous hexanes (2x) to remove mineral oil if downstream purification is sensitive to lipophiles.[1]
Solvent Addition: Add anhydrous DMF. Cool to 0°C.[1]
Nucleophile Addition: Add 1-butanol (1.2 equiv) dropwise.[1] Evolution of
gas will be observed.[1] Stir at 0°C for 15 min, then warm to Room Temperature (RT) for 30 min to ensure complete deprotonation.
Substrate Addition: Add 2-chloropyridine (1.0 equiv) in a single portion.
Reaction: Heat the mixture to 90°C . Monitor by LCMS or TLC.[1][4][6]
Note: 2-Chloropyridine is less reactive than 2-fluoropyridine.[1] If conversion is slow (<50% after 2h), increase temp to 110°C.
Workup: Cool to RT. Quench carefully with water.[1] Extract with
or EtOAc.[1] Wash organic layer with water (3x) to remove DMF (critical step).[1] Dry over and concentrate.
.[1] The C-Cl bond must be activated via oxidative addition to a Pd(0) center.[1][7] The challenge in C-O coupling is the reductive elimination step, which is energetically demanding compared to C-N coupling.[1]
Ligand Selection: The "Bulky" Requirement
Standard ligands (
, dppf) often fail. Specialized bulky, electron-rich phosphine ligands are required to force the Pd(II) center to undergo reductive elimination to form the C-O bond.
RockPhos: The "Gold Standard" for primary alcohols.[1]
tBuBrettPhos: Excellent for secondary alcohols and more sterically hindered substrates.[1]
Mor-DalPhos: Effective for difficult substrates requiring mild conditions.[1]
Protocol 2: Pd-Catalyzed Alkoxylation of 3-Chloropyridine
Objective: Coupling of 3-chloropyridine with a primary alcohol.[1][8]
Materials:
3-Chloropyridine (1.0 equiv)
Primary Alcohol (1.5 equiv)
Catalyst:
(1–2 mol%) or
Ligand: RockPhos (2–4 mol%) (Ligand:Pd ratio 1.5:1 to 2:1)
Pre-catalyst Loading: In a glovebox or under strict Argon counterflow, add the Pd source, RockPhos, and
to a reaction vial.
Solvent/Substrate: Add anhydrous Toluene, followed by 3-chloropyridine and the alcohol.
Tip: If the alcohol is a solid, add it with the base.[1]
Degassing: Sparge the solvent with Argon for 5 minutes or use a freeze-pump-thaw cycle. Oxygen is a poison for electron-rich phosphines like RockPhos.[1]
Reaction: Seal the vial and heat to 90°C for 12–18 hours.
Filtration: Cool to RT. Filter the mixture through a pad of Celite to remove insoluble salts and Palladium black.[1] Rinse with EtOAc.[1][4]
Purification: Concentrate and purify via flash chromatography.
Regioselectivity in Polychlorinated Pyridines[2][5][9]
When multiple chlorines are present (e.g., 2,4-dichloropyridine), competition arises.[1][9]
The Divergence of Selectivity
Conditions: Favors C4-substitution .
Reason: The C4 position allows para-delocalization of the negative charge to the nitrogen, which is often kinetically favored over the ortho-position (C2) due to steric and electrostatic repulsion at the C2 site during nucleophilic approach.
Pd-Catalysis: Can favor C2-substitution (Ligand Dependent).
Reason: Oxidative addition is generally faster at the more electron-deficient C2 position (adjacent to the electronegative Nitrogen). However, this is highly sensitive to the ligand.[1] Bulky ligands may revert selectivity to C4 due to steric clash at C2.[1]
Case Study: 2,4-Dichloropyridine
To obtain the 2-alkoxy-4-chloropyridine isomer (difficult via
):
Use Pd-Catalysis: Pd(OAc)2 / Xantphos or a bulky NHC ligand.[1]
Control: Lower temperatures (60-80°C) favor the kinetic oxidative addition at C2.[1]
To obtain the 4-alkoxy-2-chloropyridine isomer:
Use
: NaH / DMF / 0°C. The reaction will be highly selective for C4.
Caption: Divergent regioselectivity pathways for 2,4-dichloropyridine functionalization.
Application Notes and Protocols for the Green Synthesis of 2-Butoxy-3-chloropyridin-4-ol
Introduction: The Imperative for Greener Pharmaceutical Intermediates The synthesis of functionalized heterocyclic compounds is a cornerstone of pharmaceutical and agrochemical research and development. Substituted pyrid...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Imperative for Greener Pharmaceutical Intermediates
The synthesis of functionalized heterocyclic compounds is a cornerstone of pharmaceutical and agrochemical research and development. Substituted pyridin-4-ols, in particular, are prevalent structural motifs in a wide array of biologically active molecules. The target compound, 2-Butoxy-3-chloropyridin-4-ol, represents a key intermediate whose synthesis, when approached with the principles of green chemistry, can significantly reduce environmental impact and improve process efficiency. Traditional synthetic routes often rely on hazardous reagents, volatile organic solvents, and multi-step processes that generate substantial waste.[1][2] This application note details a green, multicomponent approach to the synthesis of 2-Butoxy-3-chloropyridin-4-ol, emphasizing atom economy, the use of safer solvents, and catalytic efficiency.[3]
The described protocol leverages a three-component reaction, a powerful strategy in green chemistry that allows for the construction of complex molecules from simple precursors in a single step, thereby minimizing waste and energy consumption.[4] This approach not only offers a more sustainable pathway to this valuable intermediate but also provides a versatile platform for the synthesis of a library of related compounds for drug discovery and development.
Protocol Justification: A Multicomponent Approach to Sustainability
The chosen synthetic strategy is a modification of a known three-component reaction for the synthesis of substituted pyridin-4-ols.[4] This method is inherently greener than classical, linear syntheses for several reasons:
High Atom Economy: Multicomponent reactions (MCRs) are designed to incorporate the majority of the atoms from the starting materials into the final product, thus minimizing the generation of byproducts.[3][5]
Reduced Step Count: By combining multiple transformations into a single operation, MCRs reduce the need for intermediate isolation and purification steps, which are major sources of solvent waste and energy consumption in traditional synthesis.
Use of Greener Solvents: This protocol prioritizes the use of greener solvents, such as 2-methyltetrahydrofuran (2-MeTHF), which is derived from renewable resources and is a safer alternative to more hazardous solvents like dichloromethane or tetrahydrofuran (THF).
Catalytic Efficiency: The use of a catalytic amount of a strong, non-nucleophilic base minimizes waste associated with stoichiometric reagents.
Improving reaction yield of 2-Butoxy-3-chloropyridin-4-ol synthesis
The following Technical Support Guide is designed for researchers and process chemists optimizing the synthesis of 2-Butoxy-3-chloropyridin-4-ol . This guide moves beyond basic recipes to address the mechanistic bottlene...
Author: BenchChem Technical Support Team. Date: March 2026
The following Technical Support Guide is designed for researchers and process chemists optimizing the synthesis of 2-Butoxy-3-chloropyridin-4-ol . This guide moves beyond basic recipes to address the mechanistic bottlenecks—specifically regioselectivity and tautomeric equilibrium—that compromise yield.
The Yield Killer: If you attempt to install the 2-butoxy group directly onto 2,3,4-trichloropyridine without blocking the C4 position, the major product will be 4-butoxy-2,3-dichloropyridine , which is a dead-end impurity.
Strategic Route Optimization
To maximize yield, you must invert the natural reactivity order using a "Protect-Displace-Deprotect" strategy.[1]
The Recommended Workflow (High-Yield Protocol)
Instead of fighting the kinetics, use the C4 reactivity to your advantage by installing a temporary "masking" group that can be converted to a hydroxyl later.
Step 1: C4-Selective Masking (The "Dummy" Nucleophile)
React 2,3,4-trichloropyridine with Benzyl Alcohol (BnOH) .[1]
Why: Benzyl alcohol is a bulky nucleophile that selectively attacks the most accessible and electronic-deficient C4 position.[1]
Remove the benzyl group to reveal the hydroxyl at C4.
Method:
, Pd/C (carefully controlled to avoid dechlorination) or Acidic Hydrolysis (TFA/DCM).[1]
Interactive Pathway Diagram
The following diagram illustrates the kinetic competition and the optimized pathway.
Figure 1: Comparison of the low-yield direct route (Red) vs. the high-yield masking strategy (Green/Blue).
Critical Process Parameters (CPP) & Troubleshooting
If you are already committed to a specific route, use these troubleshooting modules to diagnose yield loss.
Module A: Moisture Control (The Hidden Competitor)
Symptom: Appearance of 2,4-dihydroxy-3-chloropyridine or 2-hydroxy-3-chloropyridin-4-ol.[1]
Cause: Hydroxide ions (from water) are smaller and harder nucleophiles than butoxide, outcompeting it for the
sites.
Fix:
Reagent Quality: n-Butanol is hygroscopic.[1] Use anhydrous grade (<50 ppm
Base Selection: Switch from NaOH/KOH to KOtBu (Potassium tert-butoxide) or NaH .[1] Hydroxide bases generate water in situ if not used with a drying agent.[1]
Module B: Temperature vs. Regioselectivity
Symptom: Mixture of isomers (2-butoxy vs 4-butoxy).[1]
Data Table: Temperature Effects on 2,3,4-Trichloropyridine Substitution
Symptom: Product "disappears" during aqueous workup.
Cause: 3-chloropyridin-4-ols exist in equilibrium with their pyridone tautomers.[1] In basic pH, they form water-soluble salts.[1] In neutral pH, they may be zwitterionic.
Fix:
Workup pH: Adjust aqueous layer to pH 5-6 (slightly acidic) to protonate the oxygen and force the molecule into the organic phase.
Solvent: Use DCM/Isopropanol (3:1) for extraction.[1] Pure DCM is often insufficient for pyridones.[1]
Frequently Asked Questions (FAQ)
Q1: Can I use 2,4-dichloropyridin-3-ol as a starting material?A: This is risky.[1] The 3-hydroxyl group is electron-donating and will deactivate the ring toward nucleophilic attack at C2 and C4.[1] Furthermore, the hydroxyl proton is acidic; you will waste 1 equivalent of base deprotonating it, forming a negative charge that repels the incoming butoxide nucleophile.
Q2: Why is my reaction turning black/tarry?A: This indicates polymerization or pyridyne formation .[1]
Polymerization: Caused by high temperatures (>120°C) in the presence of unprotected hydroxyl groups.
Pyridyne: If you use extremely strong bases (like n-BuLi) without care, you might eliminate HCl across the C2-C3 bond, forming a reactive pyridyne intermediate that polymerizes.[1] Stick to alkoxide bases (KOtBu, NaOBu).[1]
Q3: How do I remove the 4-butoxy isomer if I made it by mistake?A: Separation is difficult due to similar polarity.[1] However, the 4-butoxy isomer is more basic than the 2-butoxy isomer.
Technique: Perform an acid wash.[1] Dissolve the crude mixture in ether/EtOAc and wash with dilute HCl (0.5 M). The 4-butoxy isomer (more basic) will preferentially move to the aqueous layer. The 2-butoxy-3-chloro isomer (less basic due to ortho-chloro and ortho-butoxy steric/electronic effects) will remain in the organic layer.[1]
References & Grounding
General Pyridine Reactivity &
Mechanisms:
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.[1] (Establishes C4 > C2 reactivity rules for pyridines).
ResearchGate:[1][3] "The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide" (Confirming halogen displacement rates) .[1]
Disclaimer: This guide is for research purposes only. Always consult the Material Safety Data Sheet (MSDS) for 2,3,4-trichloropyridine and n-butanol before handling.[1] High-pressure reactions or use of strong bases requires appropriate PPE.[1]
Minimizing byproducts in the chlorination of butoxypyridines
Technical Support Center: Minimizing Byproducts in the Chlorination of Butoxypyridines Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals engaged in the ch...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Minimizing Byproducts in the Chlorination of Butoxypyridines
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals engaged in the chlorination of butoxypyridines. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions, empowering you to minimize byproduct formation and optimize your synthetic outcomes. Our approach is rooted in a deep understanding of reaction mechanisms and extensive field-proven experience.
Troubleshooting Guides & FAQs
This section directly addresses specific challenges you may encounter during the chlorination of butoxypyridines. Each question is followed by a detailed explanation of the underlying causes and actionable solutions.
Question 1: My chlorination of a butoxypyridine is resulting in a mixture of regioisomers. How can I improve selectivity?
Answer: Achieving high regioselectivity in the chlorination of substituted pyridines is a common challenge influenced by the electronic nature of the butoxy group and the inherent reactivity of the pyridine ring.[1][2]
Root Cause Analysis:
The pyridine ring is electron-deficient, which deactivates it towards electrophilic aromatic substitution and generally directs incoming electrophiles to the C3 and C5 positions.[2][3] However, the butoxy group is an electron-donating group (EDG), which activates the ring and is ortho- and para-directing.[2] The final regiochemical outcome is a delicate balance between these opposing electronic effects.
Solutions & Strategies:
Leverage the N-Oxide Strategy: The most reliable method for achieving high regioselectivity, particularly for C2 and C4 chlorination, is to first convert the butoxypyridine to its corresponding N-oxide.[2][4][5] The N-oxide group is electron-donating, strongly activating the C2 and C4 positions for electrophilic attack.[2][5] Subsequent deoxygenation, often with zinc dust or phosphorus trichloride, yields the desired chlorinated butoxypyridine.[4]
Milder Chlorinating Agents: Switching from harsh reagents like chlorine gas (Cl₂) to N-chlorosuccinimide (NCS) can provide better control and improved regioselectivity.[2]
Directed Metalation: For specific substitution patterns, directed ortho-metalation (DoM) can be a powerful tool. This involves using a strong base like lithium diisopropylamide (LDA) to deprotonate a specific position, followed by quenching with an electrophilic chlorine source.[6]
Question 2: I'm observing significant over-chlorination of my butoxypyridine substrate. What are the primary causes and how can I prevent this?
Answer: Over-chlorination, the introduction of more chlorine atoms than desired, is a frequent issue, especially with activated substrates like butoxypyridines.
Root Cause Analysis:
The activating effect of the butoxy group can make the resulting monochlorinated product as reactive, or even more reactive, than the starting material. This can lead to a second chlorination event before all the starting material has been consumed.
Solutions & Strategies:
Stoichiometric Control: Carefully control the stoichiometry of the chlorinating agent, using the butoxypyridine as the limiting reagent.
Lower Reaction Temperature: Perform the reaction at a lower temperature to decrease the overall reaction rate and improve selectivity.
Choice of Chlorinating Agent: Employ a milder and more selective chlorinating agent. For instance, trichloroisocyanuric acid (TCIA) is often a good choice for selective monochlorination of electron-rich systems.[7]
Question 3: My reaction with phosphorus oxychloride (POCl₃) is messy, and I'm having difficulty with the workup. What are the best practices?
Answer: Phosphorus oxychloride is a common and effective reagent for chlorinating pyridinols (hydroxypyridines) and pyridine N-oxides, but it requires careful handling, especially during the quenching process.[8][9]
Root Cause Analysis:
POCl₃ reacts vigorously with water, hydrolyzing to phosphoric acid and releasing corrosive hydrogen chloride fumes.[8] If the workup is not performed correctly, this exothermic reaction can be difficult to control and can lead to the hydrolysis of the desired chlorinated product back to the starting material.[9]
Solutions & Strategies:
Removal of Excess POCl₃: Before workup, it is highly recommended to remove the excess POCl₃ by vacuum distillation.[9]
Controlled Quenching:
Cool the reaction mixture in an ice bath.
Slowly and carefully pour the cooled reaction mixture onto crushed ice or into a vigorously stirred, cold, saturated sodium bicarbonate solution. This neutralizes the acidic byproducts.
Aqueous Workup: After quenching, extract the product with a suitable organic solvent. Wash the organic layer thoroughly with water and then with a mild base (e.g., sodium bicarbonate solution) to remove any residual acidic impurities.[10]
Question 4: I'm attempting a Vilsmeier-Haack reaction on a butoxypyridine, but I'm getting low yields and unexpected byproducts. What could be going wrong?
Answer: The Vilsmeier-Haack reaction is a powerful method for formylation, but its success with pyridines is highly dependent on the substrate's electronic properties.[11]
Root Cause Analysis:
The Vilsmeier reagent (formed from a phosphoryl chloride and DMF) is a relatively weak electrophile.[11] While the butoxy group is activating, the inherent electron-deficient nature of the pyridine ring can still make the reaction sluggish. Furthermore, the Vilsmeier reagent itself can act as a chlorinating agent, leading to undesired side reactions.[10]
Solutions & Strategies:
N-Oxide Activation: As with direct chlorination, converting the butoxypyridine to its N-oxide will significantly activate the ring towards electrophilic attack by the Vilsmeier reagent, often leading to cleaner reactions and higher yields.[12]
Alternative Formylation Methods: If the Vilsmeier-Haack reaction remains problematic, consider alternative methods such as lithiation followed by quenching with DMF.[12]
Data Presentation
Table 1: Comparison of Common Chlorinating Agents for Pyridine Systems
Chlorinating Agent
Typical Use Cases
Advantages
Disadvantages
Chlorine (Cl₂) Gas
Direct chlorination
Inexpensive and potent
Difficult to handle, can lead to over-chlorination and low selectivity[7]
N-Chlorosuccinimide (NCS)
Milder direct chlorination
Solid, easier to handle than Cl₂; often provides better selectivity[2]
Can require a catalyst or initiator
Phosphorus Oxychloride (POCl₃)
Chlorination of pyridinols and pyridine N-oxides
Highly effective for these transformations
Vigorous reaction with water, requires careful workup[8][9]
Thionyl Chloride (SOCl₂)
Chlorination of pyridinols
Effective, can sometimes be used with a catalytic amount of DMF[10]
Protocol 1: General Procedure for 2-Chlorination of a Butoxypyridine via the N-Oxide
N-Oxide Formation: Dissolve the butoxypyridine (1.0 equiv) in a suitable solvent like dichloromethane (DCM) or acetic acid. Add an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide and heat as necessary. Monitor the reaction by TLC or LC-MS until the starting material is consumed. Purify the N-oxide by standard methods.
Dissolution: Dissolve the purified butoxypyridine N-oxide (1.0 equiv) in a solvent like DCM or chloroform.
Addition of Base (Optional but Recommended): Add a non-nucleophilic base such as 2,6-lutidine (1.2 equiv) to the solution to neutralize the generated HCl.
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
Addition of Chlorinating Agent: Add phosphorus oxychloride (POCl₃, 1.1 equiv) dropwise to the cooled solution.[2]
Reaction: Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature. Monitor by TLC or LC-MS until the starting material is consumed.
Workup and Purification: Carefully quench the reaction with ice-cold water or a saturated sodium bicarbonate solution. Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography or distillation.
Visualizations
Caption: Decision workflow for selecting a chlorination strategy.
Caption: Troubleshooting logic for common byproduct issues.
References
Filo. (2025, September 30).
Mechanism and regioselectivity in an open-and-shut case of pyridine halogen
Benchchem. (2025). Technical Support Center: Controlling Regioselectivity in Dichloropyridine Reactions.
Deoxygenative chlorination of pyridine N‐oxide.
Mild Electrophilic Halogenation of Chloropyridines Using CCl4 or C2Cl6 under Basic Phase Transfer Conditions.
POCl3 vs SOCl2 safety. Sciencemadness Discussion Board.
Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. (2025, July 4). PMC.
Chlorine.
Benchchem. (2025).
Pyridine. Wikipedia.
(2021, May 19).
Regioselective chlorination of pyridine N‐oxides under optimized...
Benchchem. (2025). A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Amino-6-chloropyridine.
CN105669535A - One-step synthesis method of 2-chloropyridine
Pyridine N-oxide deriv
US5484929A - Chlorination process.
Vilsmeier-Haack reaction of tertiary alcohols: Formation of functionalised pyridines and naphthyridines.
Recent trends in the chemistry of pyridine N-oxides.
Determination of chloropyridine isomers by gas chro...
Benchchem. (2025).
Benchchem. (2025). Low yield in Vilsmeier-Haack reaction of 2-cyanopyridine troubleshooting.
(2025, January 17). Development of a Manufacturing Process for S-892216 Part II: Improvements Toward Commercially Feasible Process. ChemRxiv.
Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv.
Benchchem. (2025).
(2023, April 24). Vilsmeier-Haack Reaction. Chemistry Steps.
PHOSPHORUS OXYCHLORIDE. CAMEO Chemicals.
(2014, November 14). How should I proceed in Chlorination using POCl3?
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Benchchem. (2025). Common side reactions in the synthesis of imidazo[4,5-b]pyridines.
Small Molecule Development Analytical Methods for Faster Time to Market. Hovione.
(2017, October 18). Determination and Quantification of Carryover Genotoxic Impurities 2-Chloropyridine (2CP) and 4-Bromobenzyl Cyanide (PBBCN) by GCHS in Brompheniramine Maleate API.
(2025, April 21). Preparative Purification Solutions in Drug Discovery Synthesis. YouTube.
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Benchchem. (2025). Common side reactions in the synthesis of 4-anilinopiperidine compounds.
(2021, July 23). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)
(2021, April 6). Site Selective Chlorination of C(sp3)
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Chlorination Byproducts, Their Toxicodynamics and Removal
Purification and characterization of toxins A and B of Clostridium difficile. PubMed.
(2022, June 21). Feel the Burn: Disinfection Byproduct Formation and Cytotoxicity during Chlorine Burn Events. PubMed.
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Efficiency of different methods of extraction and purific
Technical Support Center: Troubleshooting Solubility of 2-Butoxy-3-chloropyridin-4-ol
Welcome to the technical support center for 2-Butoxy-3-chloropyridin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the solubilit...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for 2-Butoxy-3-chloropyridin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the solubility challenges often encountered with this compound in aqueous media. As a substituted pyridinol, this molecule's solubility is governed by a delicate interplay of its hydrophobic butoxy and chloro groups and the ionizable pyridin-4-ol moiety. This guide provides a systematic, experimentally-driven approach to achieving successful solubilization for your downstream applications.
Part 1: Understanding the Challenge & Preliminary Checks
The structure of 2-Butoxy-3-chloropyridin-4-ol suggests it is a hydrophobic molecule with poor intrinsic water solubility. The butoxy group, in particular, significantly increases its lipophilicity. However, the pyridin-4-ol group offers a handle for solubility manipulation. Pyridinols can exist in equilibrium with their pyridone tautomers and can be protonated or deprotonated, making their solubility highly dependent on pH.
Before proceeding to complex methods, ensure the following preliminary steps have been taken:
Verify Compound Purity: Impurities can significantly impact solubility. Ensure you are working with a high-purity batch of the compound.
Physical Agitation: Simple methods like vortexing, gentle heating, or sonication can sometimes be sufficient to dissolve the compound, especially if you are near its solubility limit.[1] These methods increase the kinetic energy of the system, helping to overcome the energy barrier for dissolution.
Part 2: Systematic Troubleshooting Workflow
We recommend a systematic approach to identify the optimal solvent system. The following workflow is designed to move from simple, common techniques to more advanced solutions.
Caption: A systematic workflow for troubleshooting solubility issues.
Part 3: Experimental Protocols & Data Interpretation
Protocol 1: pH-Dependent Solubility Screening
Causality: The pyridin-4-ol moiety means the molecule's charge state is pH-dependent. At a pH below its pKa, the nitrogen atom can be protonated, forming a more soluble cationic salt. Above its pKa, the hydroxyl group can be deprotonated, forming a more soluble anionic phenolate-like species. Adjusting the pH is often the most effective first step for ionizable compounds.[2]
Step-by-Step Methodology:
Prepare Buffers: Prepare a set of buffers covering a range of pH values (e.g., pH 2.0, 4.0, 6.0, 7.4, 8.0, 10.0).
Add Compound: Add an excess amount of 2-Butoxy-3-chloropyridin-4-ol to a fixed volume of each buffer in separate vials. Ensure the amount added is enough to result in a saturated solution with undissolved solid remaining.
Equilibrate: Tightly cap the vials and agitate them at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached. A rotating mixer is ideal.
Separate Solid: Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.
Quantify: Carefully remove a known volume of the supernatant and dilute it into a mobile phase suitable for quantification by HPLC-UV or LC-MS.
Analyze: Compare the concentration of the dissolved compound in each buffer to determine the optimal pH for solubility.
Data Recording Table:
Buffer pH
Measured Concentration (µg/mL)
Visual Observation (Precipitate?)
2.0
4.0
6.0
7.4
8.0
10.0
Protocol 2: Co-solvent System Screening
Causality: Co-solvents are water-miscible organic solvents that increase solubility by reducing the polarity of the aqueous medium.[3][4] This makes the solvent system more favorable for accommodating hydrophobic molecules like 2-Butoxy-3-chloropyridin-4-ol.
Step-by-Step Methodology:
Prepare Stock Solution: Prepare a high-concentration stock solution of the compound in 100% of a water-miscible organic solvent (e.g., DMSO, ethanol, or PEG 400).
Serial Dilution: Create a series of aqueous buffer solutions (at the optimal pH determined in Protocol 1, or pH 7.4 if no optimum was found) containing increasing percentages of the co-solvent (e.g., 0.5%, 1%, 2%, 5%, 10% v/v).
Spike Compound: Add a small volume of the concentrated stock solution to each co-solvent buffer to reach your desired final concentration.
Observe: Vortex each solution and observe immediately and after a set time (e.g., 1-2 hours) for any signs of precipitation (cloudiness, visible particles).
Determine Solubility Limit: The highest percentage of co-solvent that maintains a clear solution for the desired time is your working condition. It is crucial to use the minimum amount of co-solvent necessary, especially for biological assays where solvents can have their own effects.
Part 4: Frequently Asked Questions (FAQs)
Q1: I dissolved my compound in 100% DMSO, but it crashed out when I added it to my aqueous cell culture medium. Why?
This is a common issue known as precipitation upon dilution. Your compound is soluble in the organic solvent but not in the final aqueous system. The key is to ensure the final concentration of the co-solvent in your medium is sufficient to maintain solubility. You may need to prepare intermediate dilutions or increase the final percentage of DMSO in your assay, being mindful of the tolerance of your biological system.
Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?
This is cell-line dependent. As a general guideline, most cell lines can tolerate up to 0.5% DMSO without significant toxicity. However, it is best practice to run a vehicle control (medium with the same percentage of DMSO but without your compound) to ensure the solvent itself is not affecting the experimental outcome.
Q3: Is heating a good way to dissolve my compound?
Gentle heating can increase the rate of dissolution and, for many compounds, increase the solubility limit. However, be cautious. The compound may precipitate out again as the solution cools to room temperature. Also, ensure your compound is thermally stable and will not degrade upon heating. This method is often best for preparing solutions for immediate use.
Q4: I've tried pH and co-solvents, but my compound is still not soluble enough. What are my next options?
If standard methods fail, you can explore more advanced formulation strategies. These include:
Surfactants: Using surfactants like Tween® 80 or Cremophor® EL can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in water.[2][4]
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment.[4]
Particle Size Reduction: Techniques like micronization can increase the surface area of the solid compound, which can improve the dissolution rate according to the Noyes-Whitney equation.[3][4]
Q5: How can I quickly assess if my compound is dissolving?
Visual inspection is the first step. Look for a clear, particle-free solution. For a more quantitative check, you can use a technique called nephelometry to measure turbidity or use dynamic light scattering (DLS) to detect nano-sized precipitates that may not be visible to the naked eye.
References
Sathigari, S., et al. (2012). Solubilization techniques used for poorly water-soluble drugs. PMC - NIH. Available at: [Link]
Jingwen, C. (2025). What techniques can be used to address the issue of water insolubility of new synthetic compounds during biological evaluations?. ResearchGate. Available at: [Link]
Kumar, S., & Singh, A. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(11), 1-10. Available at: [Link]
Technical Support Center: Strategies for Preventing Butoxy Group Hydrolysis in Acidic Conditions
Prepared by the Senior Application Scientist Team Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the stabilit...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by the Senior Application Scientist Team
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the stability of butoxy-containing protecting groups, specifically tert-butyl ethers and tert-butoxycarbonyl (Boc) groups, under acidic conditions. Our goal is to provide not just solutions, but a foundational understanding of the mechanisms at play, enabling you to troubleshoot and optimize your synthetic routes effectively.
Part 1: Frequently Asked Questions - The Fundamentals of Butoxy Group Instability
This section addresses the core principles governing the acid-catalyzed hydrolysis of tert-butyl ethers and related groups. Understanding why these groups are labile is the first step toward controlling their reactivity.
Q1: What makes the tert-butyl ether and Boc groups so susceptible to acidic hydrolysis?
A: The susceptibility of both tert-butyl ethers and tert-butoxycarbonyl (Boc) groups to acid is rooted in the exceptional stability of the tert-butyl carbocation that is formed during the cleavage mechanism.[1][2]
The reaction is initiated by the protonation of the ether or carbonyl oxygen, which transforms the oxygen into a good leaving group (an alcohol or carbamic acid, respectively).[3] The subsequent cleavage of the carbon-oxygen bond is the rate-determining step and is driven by the formation of the highly stabilized tertiary carbocation. This cation is then neutralized by losing a proton to form isobutylene gas, while the carbamic acid intermediate from Boc-group cleavage rapidly decarboxylates to release the free amine and carbon dioxide.[1] This mechanistic pathway is energetically favorable and can proceed even under relatively mild acidic conditions.[4]
Caption: Mechanism of acid-catalyzed tert-butyl ether cleavage.
Q2: Under what typical conditions are tert-butyl ethers and Boc groups intentionally cleaved?
A: The intentional removal (deprotection) of these groups is a common synthetic step. The conditions are chosen to be effective and rapid, but they highlight the types of reagents to be cautious of if you wish to prevent cleavage.
Boc Group: Most commonly cleaved with strong acids like neat trifluoroacetic acid (TFA) or a solution of TFA in dichloromethane (DCM).[5] Solutions of hydrochloric acid (HCl) in solvents like dioxane, methanol, or ethyl acetate are also highly effective, often completing the deprotection at room temperature.[5]
tert-Butyl Ethers: Cleavage also requires acidic conditions, typically strong protic acids like TFA or aqueous HBr and HI.[2][4] Lewis acids can also be used, though their application is less common.[5]
Q3: What key factors influence the rate of unwanted hydrolysis?
A: Several experimental parameters can be tuned to either promote or prevent hydrolysis:
Acid Strength & Concentration: Stronger acids and higher concentrations will accelerate cleavage. Trace amounts of acid can be sufficient to cause slow degradation over time.
Temperature: Hydrolysis is a thermally activated process. Reactions run at lower temperatures (e.g., 0 °C to -20 °C) will exhibit significantly slower rates of cleavage compared to those at room temperature or elevated temperatures.[6] This is a critical principle of kinetic versus thermodynamic control.[7][8]
Solvent: The choice of solvent can influence the reaction. Protic solvents (e.g., methanol, water) can participate in the reaction and may facilitate proton transfer, potentially increasing the rate of hydrolysis compared to aprotic solvents like DCM or THF.[5]
Steric Hindrance: While the tert-butyl group itself is bulky, steric hindrance around the reaction site on the main molecule can sometimes slow the approach of the acid, though this effect is generally minor compared to the other factors.[9][10]
Part 2: Troubleshooting Guide - Diagnosing and Solving Unwanted Hydrolysis
This section is formatted to address specific problems you might encounter during your experiments.
Problem 1: My Boc or tert-butyl group is being cleaved during a reaction that is supposed to be non-acidic.
This is a common issue arising from overlooked sources of acidity in the reaction environment.
Possible Cause A: Inadvertent Generation of Acidic Species
Explanation: Certain reagents, while not acids themselves, can generate acidic byproducts. For example, some coupling reagents used in peptide synthesis can produce species that are acidic enough to cleave a Boc group.[5] Similarly, the use of certain Lewis acids for other transformations can inadvertently hydrolyze acid-labile groups.
Solution:
Reagent Selection: Choose reagents known to be compatible with acid-sensitive groups. For amide couplings, reagents like HBTU or HATU are generally safe when used with a non-nucleophilic base such as diisopropylethylamine (DIPEA).[5]
Add a Scavenger Base: Incorporate a hindered, non-nucleophilic base like 2,6-lutidine or proton sponge into your reaction mixture. These bases are adept at neutralizing trace amounts of acid without interfering with the primary reaction.
Possible Cause B: Acidic Impurities in Reagents or Solvents
Explanation: Reagents or solvents can contain acidic impurities from their manufacturing process or from degradation during storage (e.g., chloroform can generate HCl).[5]
Solution:
Use High-Purity Materials: Employ freshly distilled or high-purity anhydrous solvents.[5]
Purify Reagents: If a reagent is suspect, consider purifying it according to established procedures or use a fresh bottle.
Problem 2: I am losing my protecting group during the aqueous work-up or purification step.
Work-up and purification are frequent points of unintended deprotection.
Possible Cause A: Acidic Aqueous Wash
Explanation: Standard work-up procedures often involve washing with dilute acid (e.g., 1M HCl, citric acid) to remove basic impurities. Prolonged exposure, even to weak acids, can cause partial or complete cleavage of tert-butyl groups.[5]
Solution:
Use Neutral or Mildly Acidic Washes: If possible, wash with water or a saturated brine solution. If an acidic wash is necessary, use a buffered solution at pH 4-5 or a weak acid salt like saturated ammonium chloride.[5]
Minimize Contact Time: Perform the acidic wash quickly and at low temperatures (0-5 °C) to reduce the reaction rate. Immediately follow with a neutralizing wash (e.g., saturated sodium bicarbonate) and proceed to the next step.[5]
Possible Cause B: Acidity of Silica Gel
Explanation: Standard silica gel is inherently acidic (pH ≈ 4-5) and can act as a solid-phase acid catalyst during column chromatography. Compounds that have long retention times are particularly susceptible to on-column degradation.[5]
Solution:
Neutralize the Silica: Prepare a slurry of the silica gel in the desired eluent containing 1-2% triethylamine or ammonia. This will neutralize the acidic sites on the silica surface.
Use Alternative Media: Consider using neutral alumina or a reverse-phase (e.g., C18) chromatography system where acidic conditions are not present.
Caption: Troubleshooting workflow for unintended butoxy group hydrolysis.
Part 3: Advanced Strategies and Alternative Protecting Groups
When reaction conditions absolutely cannot be modified, a different protective strategy may be required.
Q3: I must run a reaction under acidic conditions. How can I preserve my hydroxyl group?
A: This requires shifting your strategy from preventing accidental hydrolysis to choosing a protecting group designed to withstand the required conditions. An orthogonal protecting group strategy is key here.[11]
Recommendation: For reactions requiring moderate to strong acidic conditions, a benzyl (Bn) ether is an excellent choice.[12] It is generally stable to all but the harshest acidic conditions and is orthogonally cleaved by catalytic hydrogenation, which will not affect most other functional groups (with the exception of alkenes/alkynes).[12] Silyl ethers with increased steric bulk, like TIPS , also offer significantly more acid stability than a TBDMS group.[13]
Protocol: Neutralization of Silica Gel for Chromatography
This protocol is essential for preventing the degradation of acid-sensitive compounds during purification.
Materials:
Silica gel (for flash chromatography)
Eluent (e.g., Hexane/Ethyl Acetate mixture)
Triethylamine (Et₃N)
Procedure:
Determine the amount of silica gel required for your column.
In a fume hood, prepare your chosen eluent system.
Add triethylamine to the eluent to a final concentration of 1% (v/v). For example, add 10 mL of Et₃N to 990 mL of eluent.
In a separate beaker, add the dry silica gel.
Carefully pour the triethylamine-containing eluent over the silica gel until a free-flowing slurry is formed.
Gently stir the slurry for 5-10 minutes to ensure complete neutralization.
Pack your chromatography column using this slurry as you normally would.
Run your column using the eluent containing 1% triethylamine.
References
Sustainable Approaches for the Protection and Deprotection of Functional Groups. PMC. [Link]
Protecting Groups For Alcohols. Master Organic Chemistry. [Link]
Mechanism of acidic catalyzed hydrolysis of (A) a Boc group and (B) t-butyl ester. ResearchGate. [Link]
Alcohol Protecting Groups. University of Windsor. [Link]
Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts. [Link]
Thermodynamic and Kinetic Products. Master Organic Chemistry. [Link]
Optimization of reaction conditions for deprotection along with cross coupling using phenyl boronic acid. ResearchGate. [Link]
Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. UQ eSpace - The University of Queensland. [Link]
Reactions of Ethers: Acidic Cleavage. Fundamentals of Organic Chemistry. [Link]
Vinyl ether hydrolysis. XV. Methyl β,β-di-tert-butylvinyl ether: buttressing steric effects. Canadian Journal of Chemistry. [Link]
Efficient and selective cleavage of the tert-butoxycarbonyl (Boc) group under basic condition. Semantic Scholar. [Link]
Thermodynamic vs. Kinetic Control Enables Lewis Acid-Induced Enantioselectivity Reversal Relying on the Same Chiral Source. ChemRxiv. [Link]
Selective Acidic Cleavage of the tert-Butoxycarbonyl Group. Scite.ai. [Link]
Amino Acid-Protecting Groups. Chemical Reviews. [Link]
A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages: Implications for Lignin Depolymerization in Acidic Environments. ACS Sustainable Chemistry & Engineering. [Link]
Kinetic Control vs. Thermodynamic Control. YouTube. [Link]
N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. PMC. [Link]
Resolving regioselectivity issues in 3-chloro-4-hydroxypyridine synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountere...
Author: BenchChem Technical Support Team. Date: March 2026
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 3-chloro-4-hydroxypyridine, with a specific focus on resolving regioselectivity issues.
Introduction: The Challenge of Regioselectivity
The synthesis of 3-chloro-4-hydroxypyridine presents a significant regioselectivity challenge. Direct electrophilic chlorination of 4-hydroxypyridine can lead to a mixture of isomers, primarily the desired 3-chloro and the undesired 5-chloro-4-hydroxypyridine. This is due to the electronic nature of the pyridine ring, where the hydroxyl group at the 4-position activates the ring for electrophilic substitution, but the nitrogen atom deactivates it.[1] The interplay of these electronic effects, along with steric hindrance, makes controlling the site of chlorination a critical aspect of the synthesis.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Question: Why am I getting a mixture of 3-chloro and 5-chloro-4-hydroxypyridine isomers?
Answer: The formation of a mixture of 3- and 5-chloro isomers is the most common issue in the direct chlorination of 4-hydroxypyridine. The hydroxyl group at C4 is an ortho-, para-directing group, activating the C3 and C5 positions for electrophilic attack. However, the electron-deficient nature of the pyridine ring itself can influence the reaction outcome.[1]
Underlying Causes:
Reaction Conditions: Temperature, solvent, and the nature of the chlorinating agent all play a crucial role in determining the ratio of isomers. Harsher reaction conditions may lead to a decrease in selectivity.
Electronic Effects: The pyridine nitrogen is an electron-withdrawing group, which deactivates the ring towards electrophilic substitution, particularly at the C2 and C6 positions. This makes the C3 and C5 positions the most likely sites for attack.
Steric Hindrance: While less of a factor with a small electrophile like chlorine, bulky substituents on the pyridine ring could influence the regioselectivity.
Solutions:
Optimization of Reaction Conditions: Carefully screen different solvents, temperatures, and reaction times. Lower temperatures often favor higher regioselectivity.
Choice of Chlorinating Agent: The choice of chlorinating agent is critical. Milder and more selective reagents are preferable. N-Chlorosuccinimide (NCS) is a commonly used reagent that can offer better regioselectivity compared to harsher agents like chlorine gas.
Use of a Directing Group: Introducing a directing group can force the chlorination to occur at a specific position.[2][3] For instance, a bulky protecting group on the hydroxyl function could sterically hinder the C5 position, favoring chlorination at C3.
Question: My yield of 3-chloro-4-hydroxypyridine is consistently low. What are the potential reasons?
Answer: Low yields can stem from several factors, ranging from incomplete reactions to product degradation.
Underlying Causes:
Incomplete Reaction: The reaction may not be going to completion due to insufficient reaction time, low temperature, or a deactivated starting material.
Side Reactions: Besides the formation of the 5-chloro isomer, other side reactions such as over-chlorination (dichlorination) can occur, especially under harsh conditions.
Product Degradation: The product, 3-chloro-4-hydroxypyridine, might be unstable under the reaction or workup conditions.
Purification Losses: Separation of the 3-chloro and 5-chloro isomers can be challenging, leading to significant loss of the desired product during purification.
Solutions:
Reaction Monitoring: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress and determine the optimal reaction time.
Control of Stoichiometry: Carefully control the stoichiometry of the chlorinating agent to minimize over-chlorination. Using a slight excess of the limiting reagent (4-hydroxypyridine) can sometimes help.
Modified Workup Procedure: Ensure the workup procedure is optimized to minimize product degradation. This may involve quenching the reaction at low temperatures and using appropriate extraction and washing steps.
Alternative Synthetic Routes: If direct chlorination consistently gives low yields, consider alternative multi-step syntheses that offer better control over regioselectivity.
Frequently Asked Questions (FAQs)
Question: What are the key factors influencing regioselectivity in the electrophilic chlorination of 4-hydroxypyridine?
Answer: The regioselectivity of this reaction is a delicate balance of several factors:
Directing Effects of Substituents: The hydroxyl group at C4 is a strong activating and ortho-, para-directing group. The pyridine nitrogen, being electron-withdrawing, deactivates the ring, especially at the alpha (C2, C6) and gamma (C4) positions relative to it.[4]
Nature of the Electrophile: The reactivity and bulkiness of the chlorinating agent can influence where it attacks the pyridine ring.
Solvent Effects: The polarity of the solvent can affect the stability of the reaction intermediates and transition states, thereby influencing the product distribution.
Reaction Temperature: Higher temperatures generally lead to faster reactions but can decrease selectivity by providing enough energy to overcome the activation barrier for the formation of the less favored isomer.
Question: Are there alternative, more selective methods for synthesizing 3-chloro-4-hydroxypyridine?
Answer: Yes, when direct chlorination fails to provide the desired regioselectivity or yield, several alternative strategies can be employed:
Directed Ortho-Metalation (DoM): This powerful technique involves using a directing group to facilitate metalation (usually with a strong base like an organolithium reagent) at a specific position, followed by quenching with an electrophilic chlorine source.[5] This method offers excellent regiocontrol.
Synthesis from Pre-functionalized Pyridines: Starting with a pyridine ring that already has substituents in place to direct the chlorination can be a highly effective strategy. For example, starting with a compound that has a blocking group at the C5 position would force chlorination to occur at C3.
De Novo Synthesis: Building the substituted pyridine ring from acyclic precursors allows for precise control over the position of all substituents.[6] While often involving more steps, this can be the most reliable method for obtaining a pure, single isomer.
Question: How can I differentiate between the 3-chloro and 5-chloro-4-hydroxypyridine isomers?
Answer: Spectroscopic techniques are essential for distinguishing between these isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is particularly useful. The coupling patterns and chemical shifts of the aromatic protons will be distinct for each isomer.[7] For 3-chloro-4-hydroxypyridine, you would expect to see two doublets and a singlet (or a very narrow triplet depending on the coupling constant) in the aromatic region. For the 5-chloro isomer, the symmetry of the molecule would result in a simpler spectrum, likely two doublets.
Mass Spectrometry (MS): While both isomers will have the same molecular weight, fragmentation patterns in techniques like GC-MS or LC-MS/MS could potentially be used for differentiation.
X-ray Crystallography: For a definitive structural confirmation, single-crystal X-ray diffraction is the gold standard.
Experimental Protocols
Protocol 1: Regioselective Chlorination using N-Chlorosuccinimide (NCS)
This protocol aims to favor the formation of 3-chloro-4-hydroxypyridine.
Materials:
4-Hydroxypyridine
N-Chlorosuccinimide (NCS)
Acetonitrile (anhydrous)
Inert atmosphere (Nitrogen or Argon)
Procedure:
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 4-hydroxypyridine (1.0 eq) in anhydrous acetonitrile.
Cool the solution to 0 °C in an ice bath.
Slowly add N-Chlorosuccinimide (1.05 eq) portion-wise over 30 minutes, ensuring the temperature does not rise above 5 °C.
Stir the reaction mixture at 0 °C for 2-4 hours, monitoring the progress by TLC.
Once the reaction is complete, quench by adding a saturated aqueous solution of sodium thiosulfate.
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to separate the isomers.
Parameter
Condition
Rationale
Chlorinating Agent
N-Chlorosuccinimide (NCS)
Milder and more selective than other chlorinating agents.
Solvent
Acetonitrile
A polar aprotic solvent that can facilitate the reaction.
Temperature
0 °C
Lower temperature favors the thermodynamically more stable product and increases regioselectivity.
Visualizing Reaction Control
The following diagram illustrates the key decision points for troubleshooting and optimizing the synthesis of 3-chloro-4-hydroxypyridine.
Caption: Troubleshooting workflow for regioselectivity issues.
References
ResearchGate. Protecting Group‐Controlled Regioselective Synthesis for Unsymmetrical 3,5‐Disubstituted Pyridones. [Link]
ACS Publications. Radical-Based Regioselective C–H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability. Journal of the American Chemical Society. [Link]
PMC. Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability. Journal of the American Chemical Society. [Link]
MDPI. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Molecules. [Link]
Verlag der Zeitschrift für Naturforschung. Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Zeitschrift für Naturforschung B. [Link]
ACS Publications. Selective Acetalization in Pyridine: A Sustainable 5′-O-(2-Methoxypropyl) Protecting Group in the Synthesis of Nucleic Acid Analogs. Organic Letters. [Link]
PMC. Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Journal of the American Chemical Society. [Link]
PubMed. Mechanism of electrophilic chlorination: experimental determination of a geometrical requirement for chlorine transfer by the endocyclic restriction test. Journal of the American Chemical Society. [Link]
SIOC Journals. Recent Progress in Selective C—H Chlorination. Chinese Journal of Organic Chemistry. [Link]
ResearchGate. Decoding Directing Groups and Their Pivotal Role in C−H Activation. Chemistry – A European Journal. [Link]
Quora. Although chlorine is an electron withdrawing group, it is ortho-para directing in an electrophilic aromatic substitution reaction. Why? [Link]
Google Patents.
Thieme. A New Synthesis of UK-2A Acid Facilitated by a Triple Chloro-Pummerer Activation. Synlett. [Link]
PMC. Toward Environmentally Benign Electrophilic Chlorinations: From Chloroperoxidase to Bioinspired Isoporphyrins. Accounts of Chemical Research. [Link]
ACS Publications. Directing Group Enables Electrochemical Selectively Meta-Bromination of Pyridines under Mild Conditions. The Journal of Organic Chemistry. [Link]
Vaia. Problem 20 Three isomeric chloro-derivative... [Link]
ChemRxiv. Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. [Link]
Pearson+. Would you expect chlorination to occur ortho, para, or meta to the pyridinium ion? [Link]
ResearchGate. Regioselective chlorination of pyridine N‐oxides under optimized reaction condition. [Link]
MDPI. De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. Molecules. [Link]
Gavin Publishers. The Chemoselective and Regioselective Hydroxylation or Chlorination onto The Aryl Ring of N-(4-Substituted-Aryl) Nitrones. Preparation of 2-Aminophenols by Regiospecific Ortho-Hydroxylation. Current Research in Bioorganic & Organic Chemistry. [Link]
PubMed. Regioselective Synthesis of 3-Hydroxy-4,5-alkyl-Substituted Pyridines Using 1,3-Enynes as Alkynes Surrogates. Organic Letters. [Link]
MDPI. Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. Molecules. [Link]
J-GLOBAL. Chemistry of 3-hydroxypyridine. Part 4: Synthesis of 2- and 2,3-substituted 5-〔fluoro(chloro)alkoxy〕pyridines via 5-hydroxy-2-(4-nitrophenylazo)pyridines. [Link]
Google Patents.
Google Patents. Process for preparing 4-hydroxypyridines.
ResearchGate. (a) The structure of 4-hydroxypyridine, (b) the electrochemical flow... [Link]
University of Liverpool Repository. Regioselective Synthesis of 3-Hydroxy-4,5-Alkyl-Substituted Pyridines Using 1,3-Enynes as Alkynes Surrogates. [Link]
PubMed. Recent Advances in Direct Regioselective C-H Chlorination at Aromatic and Aliphatic Positions. Chemistry – An Asian Journal. [Link]
PMC. Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model. Journal of the American Chemical Society. [Link]
Filo. Three isomeric chloro-derivatives of pyridine (A, B and.. [Link]
Google Patents.
ijesit. Quantum chemical computations on structural elucidation, homo-lumo and NLO analysis of 5-chloro-2-hydroxypyridine. International Journal of Engineering, Science and Innovative Technology. [Link]
PMC. Synthesis, biological evaluation, molecular docking, MD simulation and DFT analysis of new 3-hydroxypyridine-4-one derivatives as anti-tyrosinase and antioxidant agents. Scientific Reports. [Link]
MDPI. Exclusive Solvent-Controlled Regioselective Catalytic Synthesis of Potentially Bioactive Imidazolidineiminodithiones: NMR Analysis, Computational Studies and X-ray Crystal Structures. Molecules. [Link]
Acta Crystallographica Section E: Crystallographic Communications. Crystallographic and spectroscopic characterization of 5-chloro-pyridine-2,3-di-amine. [Link]
Royal Society of Chemistry. Halogenase-mimicking selective chlorination of unactivated C–H bonds by a Fe-complex. Chemical Science. [Link]
Technical Support Center: Purification & Troubleshooting for 2-Butoxy-3-chloropyridin-4-ol
Executive Summary Isolating 2-Butoxy-3-chloropyridin-4-ol from its unreacted starting materials (such as 2,3-dichloropyridin-4-ol or 2-butoxypyridin-4-ol) presents a unique physicochemical challenge. As an amphoteric het...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Isolating 2-Butoxy-3-chloropyridin-4-ol from its unreacted starting materials (such as 2,3-dichloropyridin-4-ol or 2-butoxypyridin-4-ol) presents a unique physicochemical challenge. As an amphoteric heterocycle, it exhibits complex lactam-lactim tautomerism (pyridin-4-ol
pyridin-4-one). This tautomeric equilibrium results in highly polar species that streak severely during normal-phase chromatography[1]. This guide provides a mechanistic troubleshooting framework and self-validating protocols to achieve high-purity isolation.
Diagnostic Purification Workflow
Fig 1: Workflow for isolating 2-butoxy-3-chloropyridin-4-ol from unreacted precursors.
Mechanistic Troubleshooting & FAQs
Q1: I synthesized 2-butoxy-3-chloropyridin-4-ol via nucleophilic aromatic substitution of 2,3-dichloropyridin-4-ol with sodium butoxide. How do I remove the unreacted 2,3-dichloro starting material without chromatography?Causality: Both the product and the starting material possess an acidic C4-OH group and a basic pyridine nitrogen. However, replacing the strongly electron-withdrawing chlorine at C2 with an electron-donating butoxy group increases the electron density on the pyridine ring. Consequently, 2,3-dichloropyridin-4-ol is significantly more acidic than 2-butoxy-3-chloropyridin-4-ol.
Solution: Implement a tightly controlled pH-gradient extraction. By carefully adjusting the aqueous pH, you can selectively deprotonate the more acidic 2,3-dichloro starting material, keeping it in the aqueous layer while extracting the neutral 2-butoxy product into an organic solvent.
Q2: When purifying the crude mixture via normal-phase silica gel chromatography, the product and unreacted starting materials co-elute as a massive, streaky band. Why does this happen?Causality: Pyridin-4-ols exist in a dynamic tautomeric equilibrium with their pyridin-4-one forms[1]. Both tautomers are highly polar and act as strong hydrogen-bond donors and acceptors. On unmodified silica gel, these functional groups interact strongly with surface silanols, leading to severe peak tailing and poor resolution.
Solution: Utilize transient O-sulfonylation. Treat the crude mixture with sodium hydride and nonafluorobutanesulfonyl fluoride (NfF). This "locks" the molecule in the pyridine form by converting the hydroxyl group to a nonaflate (ONf). The resulting pyridin-4-yl nonaflate is significantly less polar, allowing for rapid, high-resolution separation on standard silica gel. The nonaflate can subsequently be hydrolyzed back to the pyridinol.
Q3: I am using reverse-phase (C18) HPLC to separate the 3-chloro product from the unchlorinated starting material (2-butoxypyridin-4-ol). The resolution is poor. What mobile phase adjustments are needed?Causality: The basic pyridine nitrogen causes peak tailing on C18 columns due to secondary interactions with residual, unendcapped silanols on the stationary phase.
Solution: Introduce a volatile buffer (e.g., 0.1% Formic acid or 10 mM Ammonium bicarbonate) into the mobile phase. This suppresses the ionization of the silanols and standardizes the protonation state of the pyridine nitrogen, sharpening the peaks and improving resolution.
Comparative Physicochemical Data
To aid in separation strategy design, the following table summarizes the key physicochemical differences between the product and common starting materials.
Compound
Tautomeric State
Relative Acidity (C4-OH)
Chromatographic Behavior (Silica)
Recommended Purification Strategy
2-Butoxy-3-chloropyridin-4-ol
Pyridinol Pyridinone
Moderate
Severe Streaking
pH-Gradient Extraction / Derivatization
2,3-Dichloropyridin-4-ol (SM)
Pyridinol Pyridinone
High (Due to dual Cl)
Severe Streaking
pH-Gradient Extraction (Stays in Aq. base)
2-Butoxypyridin-4-ol (SM)
Pyridinol Pyridinone
Low
Severe Streaking
Transient Derivatization (Nonaflate)
Pyridin-4-yl Nonaflate Derivative
Locked Pyridine
N/A (No OH)
Sharp, Non-polar bands
Normal-Phase Silica Chromatography
Self-Validating Experimental Protocols
Protocol 1: pH-Gradient Acid-Base Extraction
Use this protocol when removing the more acidic 2,3-dichloropyridin-4-ol starting material.
Initial Dissolution: Dissolve the crude reaction mixture in an organic solvent (e.g., Ethyl Acetate).
Alkaline Extraction: Wash the organic layer with 0.5 M NaOH.
Causality: Both the product and the more acidic SM will deprotonate and migrate to the aqueous layer.
Phase Separation: Discard the organic layer (which now contains neutral organic impurities). Retain the aqueous layer.
Controlled Acidification (The Critical Step): Slowly add 1.0 M HCl to the aqueous layer while monitoring with a calibrated pH meter. Stop at pH 6.5 - 7.0.
Causality: At this pH, the less acidic 2-butoxy-3-chloropyridin-4-ol will protonate back to its neutral form and precipitate, while the more acidic 2,3-dichloropyridin-4-ol remains ionized as a water-soluble salt.
Validation Checkpoint: The solution should turn cloudy as the neutral product precipitates. If the solution remains perfectly clear, the pH has not been lowered enough to neutralize the product.
Final Extraction: Extract the cloudy aqueous layer with Dichloromethane (DCM) or Ethyl Acetate. The organic layer now contains the pure 2-butoxy-3-chloropyridin-4-ol.
Desiccation & Concentration: Dry the organic layer over anhydrous
Use this protocol when normal-phase chromatography is unavoidable due to complex impurity profiles.
Deprotonation: Dissolve the crude pyridin-4-ol/pyridin-4-one mixture in anhydrous THF under an inert atmosphere (Nitrogen/Argon). Cool to 0 °C. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise[1].
Validation Checkpoint: Hydrogen gas evolution will be observed. Wait until bubbling ceases to ensure complete formation of the pyridin-4-olate.
Sulfonylation: Slowly add nonafluorobutanesulfonyl fluoride (NfF, 1.1 eq) to the reaction mixture. Allow it to warm to room temperature and stir for 2 hours.
Quenching: Carefully quench with saturated aqueous
and extract with Diethyl Ether.
Chromatography: Purify the concentrated organic layer via standard silica gel chromatography (Hexanes/Ethyl Acetate gradient)[1].
Causality: The nonaflate derivative lacks the hydrogen-bonding hydroxyl group, eliminating tautomerism and allowing the product to elute as a sharp, distinct band.
Hydrolysis (Optional): If the free pyridinol is required, the purified nonaflate can be hydrolyzed back using mild aqueous base (e.g.,
in Methanol).
References
Lechel, T., & Reissig, H.-U. "SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS." Targets in Heterocyclic Systems, 20 (2016). DOI:[Link]
Technical Support Center: 2-Butoxy-3-chloropyridin-4-ol Handling & Drying
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges and thermal degradation risks associated with isolating a...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges and thermal degradation risks associated with isolating and drying 2-Butoxy-3-chloropyridin-4-ol (CAS: 1881290-74-9) .
Drying active intermediates is never merely a process of evaporation; it is a complex interplay of simultaneous heat and mass transfer that can trigger unintended chemical transformations[1]. This guide provides mechanistic troubleshooting, self-validating protocols, and quantitative thresholds to ensure structural integrity during your drying workflows.
Part 1: Core Mechanistic FAQs (Troubleshooting)
Q1: During vacuum drying at 60°C, our batch exhibits a slight color shift and peak broadening in NMR. Is this a thermal degradation product?A1: Not necessarily; you are likely observing a thermally induced tautomeric shift rather than degradation. 2-Butoxy-3-chloropyridin-4-ol exists in a highly sensitive tautomeric equilibrium with its keto form, 3-chloro-2-butoxy-pyridin-4(1H)-one[2]. The pyridone tautomer is generally more stable in the solid state due to intermolecular hydrogen bonding, while the pyridin-4-ol form is favored in the gas phase or non-polar environments[2]. Thermal stress during drying disrupts the crystalline lattice, causing a dynamic shift in this equilibrium. This chemical exchange causes peak broadening in NMR and can alter the compound's optical properties (color) without actual mass loss[2].
Self-Validating System: To differentiate tautomerism from true degradation, derivatize a sample of the dried cake with nonafluorobutanesulfonyl fluoride (NfF). If the derivatized product (pyridin-4-yl nonaflate) shows >99% purity via HPLC, the issue is tautomerism, not thermal degradation[3].
Q2: We are detecting 1-butene in the dryer headspace and a highly polar impurity in the dried cake. What is the mechanism?A2: You are observing thermal ether cleavage. 2-Alkoxypyridines are inherently susceptible to pyrolysis and thermal degradation at elevated temperatures[4]. The 2-butoxy group, particularly when adjacent to the highly electron-withdrawing 3-chloro substituent, can undergo a thermally induced
-hydride elimination-like pathway. This yields 1-butene gas and 3-chloropyridine-2,4-diol (which immediately tautomerizes to the dione form)[4].
Self-Validating System: Monitor the dryer headspace using GC-MS. A spike in 1-butene directly correlates with the formation of the polar pyridone degradant in the cake. If 1-butene is detected, immediately reduce the jacket temperature by 15°C.
Q3: How does residual moisture in the wet cake impact thermal stability during agitated drying?A3: Agitated drying involves simultaneous heat and mass transfer[1]. Residual moisture acts as a reactant under thermal stress. While the 3-chloro group is generally stable, prolonged exposure to water at high temperatures (>50°C) inside localized "hot spots" (formed by cake agglomeration) can induce hydrolytic dehalogenation or accelerate ether cleavage[5]. Simple evaporation during vacuum drying can trap moisture inside these agglomerates, leading to accelerated hydrolytic degradation[5].
Part 2: Quantitative Data & Thresholds
To prevent thermal degradation, drying parameters must be strictly controlled. The following table summarizes the critical process parameters (CPPs) and their corresponding degradation risks.
Parameter
Safe Operating Range
Critical Threshold
Primary Degradation Risk
Jacket Temperature
30°C – 45°C
> 55°C
Thermal ether cleavage (1-butene release).
Residual Moisture
< 5% w/w
> 10% w/w
Hydrolytic dehalogenation; Agglomeration.
Vacuum Level
< 50 mbar
> 100 mbar
Prolonged residence time leading to thermal stress.
Agitation Speed
5 – 10 RPM (Intermittent)
> 20 RPM (Continuous)
Frictional heating; localized hot spots.
Part 3: Experimental Protocol: Optimized Agitated Filter Drying (AFD)
To ensure product integrity, utilize the following Quality by Design (QbD) step-by-step methodology for drying 2-Butoxy-3-chloropyridin-4-ol.
Step 1: Wet Cake Pre-Conditioning (Deliquoring)
Apply maximum mechanical pressure (blowdown) in the filter dryer to reduce residual solvent/moisture to <15% w/w before applying any heat.
Causality: Removing bulk liquid mechanically prevents the need for high-temperature latent heat of vaporization, minimizing early thermal stress.
Step 2: Low-Temperature Vacuum Pulldown
Draw vacuum to < 50 mbar before applying heat to the dryer jacket.
Slowly ramp the jacket temperature to 35°C at a rate of 0.5°C/minute.
Causality: Establishing a deep vacuum lowers the boiling point of the residual solvents, allowing them to evaporate at temperatures well below the thermal cleavage threshold of the 2-butoxy group.
Step 3: Intermittent Agitation Strategy
Initiate agitator rotation at 5 RPM for 2 minutes, followed by a 10-minute static rest period.
Causality: Continuous agitation creates frictional heat and forces the product against the heated jacket, creating hot spots. Intermittent agitation turns the cake to expose new surface area for mass transfer while preventing localized overheating[1].
Continuously monitor the vacuum exhaust via in-line GC-MS or mass spectrometry.
The drying cycle is complete when the solvent vapor pressure plateaus. If 1-butene is detected at any point, abort heating and maintain vacuum.
Part 4: Mechanistic Visualizations
Tautomeric equilibrium and thermal degradation pathway of 2-Butoxy-3-chloropyridin-4-ol.
Decision tree and troubleshooting workflow for optimizing the API drying process.
References
Troubleshooting inconsistent results in Pyridin-4-ol experiments.Benchchem.
Rate data for pyrolysis of 2-alkoxypyridines to 2-pyridone, and of 2-ethoxypicolines to 2-picolones: nature and polarity of the transition state.J. Chem. Soc. Perkin Trans. 2 1982 (via Chem960).
Advancement and Innovations in Drying of Biopharmaceuticals, Nutraceuticals, and Functional Foods.PMC (NIH).
Technical Support Center: Overcoming Low Yield in Pyridin-4-ol Synthesis.Benchchem.
Drying Process Optimization for an API Solvate Using Heat Transfer Model of an Agitated Filter Dryer.ResearchGate.
Technical Support Center: Optimizing pH for Extraction of 2-Butoxy-3-chloropyridin-4-ol
Executive Summary: The "Amphoteric Trap" Extracting 2-Butoxy-3-chloropyridin-4-ol is deceptively complex because the molecule is an ampholyte . It possesses both a basic nitrogen center (modulated by the ring structure)...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The "Amphoteric Trap"
Extracting 2-Butoxy-3-chloropyridin-4-ol is deceptively complex because the molecule is an ampholyte . It possesses both a basic nitrogen center (modulated by the ring structure) and an acidic hydroxyl group (enhanced by the chlorine substituent).
Many researchers experience low recovery yields not because the synthesis failed, but because the extraction pH inadvertently forced the molecule into a water-soluble ionic state.
This guide provides the optimal pH window, the mechanistic logic behind it, and a troubleshooting workflow for low-yield scenarios.
Part 1: The pH "Golden Window"
The Chemistry of Solubility
To extract this molecule into an organic phase (DCM, EtOAc, or MTBE), it must be in its neutral (uncharged) form.
Acidic pH (< 3.0): The ring nitrogen protonates (
). The molecule becomes a cation and stays in the water.
Basic pH (> 8.0): The hydroxyl group deprotonates (
). The molecule becomes an anion and stays in the water.
Neutral pH (5.0 – 6.5): The molecule exists as a neutral species. The 2-butoxy group dominates the physical properties, significantly increasing lipophilicity (LogP ~2.8) and driving the molecule into the organic layer.
Recommended Protocol Parameters
Parameter
Optimal Setting
Critical Limit (Do Not Exceed)
Reason
Target pH
5.5 ± 0.5
< 4.0 or > 7.5
Maximizes neutral species concentration.
Buffer
Phosphate or Citrate (0.1 M)
Avoid strong mineral acids for fine-tuning
Buffers prevent local pH spikes that cause oiling out.
Solvent
Dichloromethane (DCM)
Avoid Diethyl Ether
DCM solubilizes the chlorinated core better than ether.
Temperature
20–25 °C
> 35 °C
High temps increase water solubility of the neutral form.
Part 2: Visualizing the Extraction Logic
The following diagram illustrates the species distribution and the extraction workflow. Note how the "Neutral Window" is the only path to high recovery.
Caption: Figure 1. The pH-dependent speciation of 2-Butoxy-3-chloropyridin-4-ol determines its phase distribution. Deviation from pH 5.0-6.5 results in product loss to the aqueous layer.
Part 3: Troubleshooting Guide
Issue 1: "I adjusted the pH to 6, but I still have low recovery."
Diagnosis: Tautomerization or "Oiling Out."
The Science: Pyridin-4-ols exist in equilibrium with pyridin-4-ones (the keto form). In water, the polar pyridone form is favored. If the concentration is high, the neutral species may precipitate as an oil/gum rather than dissolving in the organic layer, trapping impurities.
Solution:
Salting Out: Saturate the aqueous phase with NaCl. This increases the ionic strength, forcing the organic molecule (which is less polar than salt) out of the water and into the organic phase.
Solvent Switch: If using Ethyl Acetate, switch to DCM or Chloroform . The chlorinated solvent interacts better with the 3-chloro substituent and disrupts pyridone hydrogen bonding networks.
The Science: The 2-butoxy group is a hydrophobic tail, while the pyridinol core is a polar head. At neutral pH, this molecule acts like a surfactant, stabilizing emulsions.
Solution:
Filtration: Pass the emulsion through a pad of Celite.
Time & Gravity: Allow to sit for >1 hour.
Brine Wash: Add saturated brine gently. Do not shake vigorously; invert the funnel gently 20 times.
Issue 3: "The product is contaminated with inorganic salts."
Diagnosis: Water entrainment.
The Science: Because the pyridinol has H-bond donors/acceptors, it drags water (and dissolved salts) into the organic phase.
Solution:
Dry the organic layer rigorously with Magnesium Sulfate (
) , not Sodium Sulfate. is a faster and more aggressive drying agent.
Wash the organic layer once with a small volume of pH 5.5 buffer to remove physically entrained salts without re-extracting the product.
Part 4: Frequently Asked Questions (FAQs)
Q: Can I use pH paper to check the acidity?A:No. pH paper is notoriously inaccurate for buffered organic/aqueous mixtures. Use a calibrated pH meter. Ensure the probe is in the aqueous phase, not the organic phase or the interface, to get a true reading.
Q: Why is the pKa of this molecule different from standard 4-hydroxypyridine?A: Standard 4-hydroxypyridine has a pKa (OH) of ~11.0. However, the 3-Chloro substituent is an Electron Withdrawing Group (EWG). Through induction, it pulls electron density away from the ring, stabilizing the phenoxide anion. This lowers the pKa of the hydroxyl group significantly (predicted ~7.9), making the molecule more acidic than expected [1].
Q: I see a solid precipitating at pH 5. Should I filter it?A:Check that solid! At the isoelectric point (neutral pH), the molecule is least soluble in water. If you have not added enough organic solvent, the product will precipitate. Do not discard the solid; dissolve it in DCM and verify it is your product.
References
ChemicalBook. (2024). 2-butoxy-3-chloropyridin-4-ol Properties and pKa Prediction. Retrieved from
PubChem. (2024).[2] 3-Chloro-4-hydroxypyridine Compound Summary. National Library of Medicine. Retrieved from
Schlegel, H. B., et al. (1991). Tautomerization of 2-Pyridone and 4-Pyridone: An ab Initio Study. Journal of Physical Chemistry. (Contextual grounding for pyridinol tautomerism). Retrieved from
SynQuest Laboratories. (2024). 2-Butoxy-3-chloropyridine Product Data. Retrieved from
Technical Support Center: A Guide to Handling 2-Butoxy-3-chloropyridin-4-ol
Welcome to the technical support center for 2-Butoxy-3-chloropyridin-4-ol. This guide is designed for researchers, medicinal chemists, and process development scientists who are incorporating this versatile pyridinol der...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for 2-Butoxy-3-chloropyridin-4-ol. This guide is designed for researchers, medicinal chemists, and process development scientists who are incorporating this versatile pyridinol derivative into their synthetic workflows. The unique substitution pattern of this molecule offers significant opportunities in drug discovery and materials science; however, its reactivity profile, particularly its sensitivity to moisture, requires careful consideration to ensure reproducible and high-yielding outcomes.
This document moves beyond standard protocols to explain the chemical principles behind our recommendations. Our goal is to empower you with the knowledge to not only follow procedures but also to troubleshoot effectively when challenges arise.
Frequently Asked Questions (FAQs)
Q1: Why is 2-Butoxy-3-chloropyridin-4-ol classified as a moisture-sensitive compound?
The moisture sensitivity of 2-Butoxy-3-chloropyridin-4-ol is not due to a single property but arises from the interplay of its key functional groups. Understanding these is the first step to controlling its reactivity.
The Acidic Hydroxyl Group: The hydroxyl group at the C4 position is phenolic in nature and thus acidic. In the presence of water, which can act as a weak base, an acid-base equilibrium can be established. More importantly, in reactions requiring a base for deprotonation (e.g., Williamson ether synthesis, esterifications), any contaminating water will compete with your substrate, consuming the base and reducing your yield.
The Basic Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen atom imparts basic character.[1] Water, being an amphoteric species, can act as a proton donor (a weak acid) to protonate this nitrogen, forming a pyridinium salt. This alters the electron density of the entire ring system, potentially deactivating it towards certain electrophilic substitutions or changing its coordination properties if used as a ligand.
Keto-Enol Tautomerism: Pyridin-4-ols can exist in equilibrium with their tautomeric form, pyridin-4-ones. The position of this equilibrium is influenced by factors such as substitution and the solvent environment. Protic solvents like water can facilitate this tautomerization through hydrogen bonding, potentially leading to reactions at an undesired tautomer and resulting in byproduct formation.
Hygroscopic Nature: The polar hydroxyl and nitrogen functionalities make the compound susceptible to absorbing atmospheric moisture. This can introduce water directly into the reaction, leading to the issues described above.
Q2: My reaction yield is inconsistent and lower than expected. How can I diagnose if moisture is the underlying cause?
Inconsistent results are a classic symptom of uncontrolled moisture contamination. Before making significant changes to your reaction conditions, it is crucial to diagnose the problem systematically.
The most direct method for quantifying water content in your reagents and solvents is Karl Fischer Titration . If this is not available, a well-designed control experiment is an excellent alternative. Run your reaction in parallel under two conditions: (1) your standard procedure and (2) a "rigorously anhydrous" procedure where every component (glassware, solvent, reagents, and atmosphere) has been meticulously dried. A significant improvement in yield in the second case strongly implicates moisture as the culprit.
Below is a logical workflow to help you troubleshoot this issue.
Caption: Troubleshooting workflow for moisture-related issues.
Q3: What are the absolute essential techniques I must use when setting up a reaction with this compound?
To ensure success, you must create a reaction environment that is as free from water and oxygen as possible. This is achieved through the use of an inert atmosphere. The two primary methods are the use of a Schlenk line or a glove box.
Schlenk Line Technique: This involves using specialized glassware that allows you to alternate between applying a vacuum (to remove air and moisture) and backfilling with a dry, inert gas like nitrogen or argon.[2] This is a cost-effective and highly effective method for most lab-scale reactions.
Glove Box: For extremely sensitive reactions, a glove box provides the ultimate inert environment. All manipulations are carried out inside a sealed chamber with a continuously purified atmosphere.
The diagram below illustrates a typical reaction setup using a Schlenk line, which is the most common technique.
Caption: Standard setup for an anhydrous reaction using a Schlenk line.
Troubleshooting Guide: Common Problems and Solutions
This table provides a quick reference for identifying and solving common issues related to moisture sensitivity.
Symptom Observed
Potential Moisture-Related Cause
Recommended Solution and Validation
Low or No Product Yield
Quenching of highly reactive reagents (e.g., organometallics, NaH, LDA) by trace water.
Solution: Use freshly distilled anhydrous solvents and ensure reagents are from a newly opened bottle or have been stored properly. Validation: Add a small amount of your base (e.g., a tiny crystal of NaH) to your solvent before adding the starting material. Vigorous bubbling indicates the solvent is dry.
Formation of Unidentified Byproducts
Water participating in the reaction, leading to hydrolysis of intermediates or promoting side reactions via tautomerization.
Solution: Ensure the starting material is anhydrous. If it's a solid, dry it in a vacuum oven (ensure thermal stability first). Validation: Analyze your starting material by ¹H NMR in a dry deuterated solvent (e.g., DMSO-d₆). The absence of a broad water peak confirms dryness.
Reaction Fails to Initiate
Deactivation of a moisture-sensitive catalyst. Water can act as a poison by coordinating to the metal center.
Solution: Use anhydrous grade catalysts. If possible, activate the catalyst in situ under your inert atmosphere before adding the substrate. Validation: Refer to the catalyst manufacturer's technical data sheet for specific activation and handling procedures.
Inconsistent Results Between Batches
Variable amounts of atmospheric moisture being introduced due to inconsistent technique or faulty equipment.
Solution: Standardize your anhydrous procedure. Always use high-quality, fresh rubber septa. Ensure a positive pressure of inert gas is maintained throughout the reaction by observing the oil bubbler.[2] Validation: Before starting the reaction, assemble the dry glassware, purge with inert gas, and leave it for 10-15 minutes. If the bubbler rate remains constant, your system is likely leak-free.
Key Experimental Protocols
Adherence to meticulous experimental technique is non-negotiable for success. The following protocols provide a reliable foundation.
Protocol 1: Preparation of Anhydrous Glassware
Cleaning: Thoroughly wash all glassware with a suitable detergent, rinse with deionized water, and finally rinse with acetone to facilitate drying.
Oven Drying: Place the glassware in a laboratory oven at 125 °C for a minimum of 4 hours, though overnight is preferred.[2]
Assembly & Cooling: While still hot, assemble the glassware (e.g., round-bottom flask with a condenser). Immediately connect it to the Schlenk line.
Purging: Evacuate the glassware under vacuum until it cools to room temperature, then backfill with dry nitrogen or argon. Repeat this vacuum/backfill cycle three times to ensure all atmospheric contaminants are removed. The glassware is now ready for use.
Protocol 2: General Procedure for a Moisture-Sensitive Reaction
Setup: Assemble the flame-dried glassware under a positive pressure of inert gas as described in Protocol 1.
Addition of Solids: If your starting material, 2-Butoxy-3-chloropyridin-4-ol, is a solid, quickly remove the gas inlet, add the solid against a counter-flow of inert gas, and immediately reseal the flask.
Addition of Solvents/Liquids: Add anhydrous solvents and liquid reagents via a gas-tight syringe through a rubber septum. Always use a needle for the inert gas inlet to maintain positive pressure.
Reaction Monitoring: Take aliquots for reaction monitoring (e.g., TLC, LC-MS) using a syringe. To prevent contamination, ensure you flush the syringe with inert gas before drawing the sample.
Workup: Quench the reaction by slowly adding the quenching solution via syringe at the appropriate temperature (e.g., 0 °C). Do not expose the reaction to the atmosphere until it has been fully quenched and is no longer air-sensitive.
Table 1: Recommended Drying Agents for Common Solvents
This table summarizes standard methods for preparing anhydrous solvents. Always consult safety guidelines before performing distillations.
Solvent
Primary Drying Agent
Procedure Notes
Typical Water Content
Tetrahydrofuran (THF)
Sodium / Benzophenone
Distill under N₂ from the deep purple sodium benzophenone ketyl radical.
< 10 ppm
Dichloromethane (CH₂Cl₂)
Calcium Hydride (CaH₂)
Reflux for at least 4 hours and distill under N₂. Do not use sodium.
< 20 ppm
Acetonitrile (MeCN)
Calcium Hydride (CaH₂)
Reflux for at least 4 hours, then distill under N₂.
< 30 ppm
Toluene
Sodium
Reflux for at least 4 hours, then distill under N₂.
< 10 ppm
N,N-Dimethylformamide (DMF)
Molecular Sieves (4Å)
Dry over activated molecular sieves for 24 hours, then distill under reduced pressure.
< 50 ppm
References
Lechel, T., & Reissig, H.-U. (n.d.). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. Retrieved from [Link]
Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link][2]
Lechel, T., & Reissig, H.-U. (n.d.). Synthesis and reactivity of pyridin-4-ols based on the three-component reaction of alkoxyallenes, nitriles and carboxylic acids. Retrieved from [Link]
Reactions of 2-Acyloxyisobutyryl Halides with Nucleosides. I.' Reactions of Model Diols and of Uridine. (n.d.). Retrieved from [Link][3]
Pyridine Chemistry. (n.d.). Retrieved from a course material source on pyridine structure and reactivity.[1]
Pearson Channels. (n.d.). Side-Chain Reactions of Substituted Pyridines. Retrieved from [Link][4]
Macías, M. A., et al. (n.d.). Cs2CO3-mediated synthesis of 2-alkoxy-3-cyanopyridines: integrated crystallographic, photophysical, and DFT analyses. New Journal of Chemistry. Retrieved from [Link]
A Predictive Guide to the ¹H NMR Spectrum of 2-Butoxy-3-chloropyridin-4-ol: A Comparative Analysis
For researchers and professionals in drug development, the precise structural elucidation of novel heterocyclic compounds is paramount.[1] This guide provides an in-depth, predictive analysis of the ¹H Nuclear Magnetic R...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers and professionals in drug development, the precise structural elucidation of novel heterocyclic compounds is paramount.[1] This guide provides an in-depth, predictive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Butoxy-3-chloropyridin-4-ol, a substituted pyridine derivative. In the absence of publicly available experimental data for this specific molecule, this document serves as a practical tool, demonstrating how to forecast a spectrum based on foundational NMR principles and comparative data from analogous structures. Furthermore, we will compare this predictive analysis with alternative analytical techniques essential for comprehensive characterization.[2][3]
Predictive ¹H NMR Analysis of 2-Butoxy-3-chloropyridin-4-ol
The structure of 2-Butoxy-3-chloropyridin-4-ol contains several distinct proton environments, each expected to produce a unique signal in the ¹H NMR spectrum. The analysis is broken down by the key structural fragments: the substituted pyridine ring and the butoxy side chain.
Molecular Structure and Proton Assignments
Figure 1: Structure of 2-Butoxy-3-chloropyridin-4-ol with proton assignments.
Predicted ¹H NMR Spectral Data
The following table summarizes the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for each proton in 2-Butoxy-3-chloropyridin-4-ol, assuming a standard deuterated solvent like CDCl₃.
Proton Assignment
Predicted δ (ppm)
Multiplicity
Coupling Constant (J, Hz)
Integration
H-6 (a)
7.5 - 7.8
Doublet (d)
Jab = 5-6
1H
H-5 (b)
6.8 - 7.1
Doublet (d)
Jab = 5-6
1H
-OCH₂- (d)
4.2 - 4.5
Triplet (t)
Jde ≈ 7
2H
-CH₂- (e)
1.7 - 1.9
Multiplet (m)
Jde ≈ 7, Jef ≈ 7
2H
-CH₂- (f)
1.4 - 1.6
Multiplet (m)
Jef ≈ 7, Jfg ≈ 7
2H
-CH₃ (g)
0.9 - 1.1
Triplet (t)
Jfg ≈ 7
3H
-OH (h)
5.0 - 9.0
Broad Singlet (br s)
-
1H
Rationale for Predictions
Aromatic Protons (H-6 and H-5): In substituted pyridines, protons ortho to the nitrogen (like H-6) are typically deshielded and appear downfield.[4][5] The electron-donating nature of the butoxy and hydroxyl groups, combined with the electron-withdrawing chloro group, creates a complex electronic environment. H-6 is expected to be a doublet due to coupling with H-5, with a typical ortho-coupling constant of 5-6 Hz.[6] H-5, also a doublet, will be upfield relative to H-6.
Butoxy Chain Protons (-OCH₂- (d), -CH₂- (e, f), -CH₃ (g)): The protons on the carbon adjacent to the oxygen (H-d) are the most deshielded of the chain, appearing as a triplet around 4.2-4.5 ppm.[7][8] The terminal methyl group (H-g) will be the most shielded, appearing as a triplet around 0.9-1.1 ppm.[9] The two methylene groups in the middle (H-e and H-f) will appear as complex multiplets due to coupling with their neighbors.[10]
Hydroxyl Proton (-OH (h)): The chemical shift of the hydroxyl proton is highly variable and depends on solvent, concentration, and temperature.[11] It typically appears as a broad singlet and may exchange with D₂O, causing the peak to diminish or disappear.
Comparative Analysis
A robust structural confirmation relies on more than a single analytical technique. Here, we compare the predictive ¹H NMR analysis with other spectroscopic methods that would be employed in a research setting.[12]
Orthogonal Verification: The Role of Other Analytical Techniques
While ¹H NMR provides crucial information about the proton framework, a comprehensive analysis requires a multi-technique approach.[1][2]
¹³C NMR Spectroscopy: This technique would confirm the carbon skeleton of the molecule. We would expect to see signals for the five distinct carbons in the pyridine ring and the four unique carbons of the butoxy chain. The chemical shifts would further corroborate the electronic environment of each carbon.
Mass Spectrometry (MS): MS would determine the molecular weight of the compound, providing definitive confirmation of its elemental composition. High-resolution mass spectrometry (HRMS) could yield the exact mass, further validating the molecular formula.[12]
Infrared (IR) Spectroscopy: IR spectroscopy would identify key functional groups. We would anticipate characteristic stretches for the O-H bond of the hydroxyl group (a broad peak around 3200-3600 cm⁻¹), C-H bonds of the aromatic ring and aliphatic chain, C=C and C=N bonds of the pyridine ring, and the C-O and C-Cl bonds.[4]
Figure 2: A typical workflow for the structural elucidation of a novel compound.
Experimental Protocols
Acquiring a high-quality ¹H NMR spectrum is crucial for accurate analysis. The following is a standard protocol for a compound like 2-Butoxy-3-chloropyridin-4-ol.
Sample Preparation and Data Acquisition
Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[13] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
Acquisition Parameters:
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
Number of Scans: 16 to 64 scans, depending on the sample concentration.
Relaxation Delay (d1): 1-2 seconds.
Acquisition Time (aq): 3-4 seconds.
Temperature: 298 K (25 °C).
Data Processing:
Apply a Fourier transform to the acquired Free Induction Decay (FID).
Phase correct the spectrum manually.
Perform baseline correction.
Reference the spectrum to the TMS signal at 0.00 ppm.
Integrate all signals to determine the relative number of protons.
Measure coupling constants for all multiplets.
Conclusion
This guide provides a detailed predictive framework for the ¹H NMR analysis of 2-Butoxy-3-chloropyridin-4-ol. By dissecting the molecule into its constituent parts and applying fundamental principles of chemical shifts and spin-spin coupling, a reliable forecast of the spectrum can be generated. This predictive approach, when integrated into a broader analytical workflow that includes ¹³C NMR, mass spectrometry, and IR spectroscopy, empowers researchers to confidently elucidate the structures of novel heterocyclic compounds, a critical step in the journey of drug discovery and development.
References
Alternative Methods in Heterocyclic Synthesis Based on Green Chemistry. (2025, July 13). Google.
20.3: Predicting a 1H-NMR Spectrum From The Structure. (2020, April 29). Chemistry LibreTexts. Retrieved from [Link]
Synthesis and Characterization of New Heterocyclic Compounds with Anticancer Potential. (2025, May 15). ManTech Publications.
N-oxidation of Pyridine Derivatives - Supporting Information. Google.
NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. (2017, May 10). YouTube. Retrieved from [Link]
Special Issue : Heterocyclic Compounds: Synthesis, Characterization, and Validation. MDPI. Retrieved from [Link]
3-(2-Chloro-4-hydroxyphenyl)-1-(4-pyridyl)-2-propen-1-one - Optional[1H NMR]. SpectraBase. Retrieved from [Link]
Supporting Information. The Royal Society of Chemistry. Retrieved from [Link]
Multiplet Guide and Workbook. Google.
Novel method for determination of heterocyclic compounds and their impact in brewing technology. (2021, April 15). ResearchGate. Retrieved from [Link]
Detection of pyridine derivatives by SABRE hyperpolarization at zero field. (2023, June 22). Nature. Retrieved from [Link]
Heteronuclear coupling. University of Manitoba. Retrieved from [Link]
13.4: Chemical Shifts in ¹H NMR Spectroscopy. (2024, October 8). Chemistry LibreTexts. Retrieved from [Link]
A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. (2015). Compound Interest. Retrieved from [Link]
Examining Para-Substituted Derivatives of Pyridine to Improve Catalytic Efficiency and Understanding of the SABRE Hyperpolarisation. Google.
NMR Coupling Constants. Iowa State University. Retrieved from [Link]
Coupling Constants For 1h and 13c NMR. Scribd. Retrieved from [Link]
1H NMR Chemical Shifts. California State Polytechnic University, Pomona. Retrieved from [Link]
Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. Retrieved from [Link]
"NMR spectral characteristics of fluorocontaining pyridines". (2017, April). Fluorine notes. Retrieved from [Link]
NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. (2025, December 18). PMC. Retrieved from [Link]
Modern Analytical Technique for Characterization Organic Compounds. Google.
2-Hydroxypyridine - Optional[1H NMR] - Spectrum. SpectraBase. Retrieved from [Link]
A Comparative Guide to the C13 NMR Peak Assignment of 2-Butoxy-3-chloropyridin-4-ol
This guide provides an in-depth analysis and comparison of methodologies for the definitive assignment of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum for 2-butoxy-3-chloropyridin-4-ol. In the development of novel t...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth analysis and comparison of methodologies for the definitive assignment of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum for 2-butoxy-3-chloropyridin-4-ol. In the development of novel therapeutics and functional materials, unambiguous structural confirmation is paramount. For complex heterocyclic systems such as substituted pyridinols, where multiple electronegative substituents create a nuanced electronic environment, assigning carbon signals can be a significant challenge. This document moves beyond simple prediction, comparing empirical analysis, computational methods, and definitive 2D NMR spectroscopic techniques to provide a robust framework for structural verification.
The Challenge: Assigning a Polysubstituted Pyridine Ring
The structure of 2-butoxy-3-chloropyridin-4-ol presents a non-trivial assignment problem. The pyridine ring contains five distinct carbon environments, influenced by a nitrogen heteroatom, an electron-donating butoxy group, an electron-withdrawing chloro group, and a hydroxyl group which can exist in tautomeric equilibrium with a pyridone form.[1] Furthermore, the butoxy chain adds four additional aliphatic carbon signals. A standard 1D ¹³C NMR spectrum will show nine distinct signals, but their assignment requires a systematic and multi-faceted approach.
Comparative Methodologies for Peak Assignment
We will evaluate three distinct approaches to spectral assignment, ranging from rapid estimation to definitive experimental proof.
Method 1: Empirical Estimation via Substituent Chemical Shift (SCS) Analysis
This foundational approach relies on comparing the target molecule to simpler, known compounds and applying established substituent effects.[2] We begin with the known chemical shifts for 4-hydroxypyridine and incrementally add the effects of the chloro and butoxy groups.
Baseline: 4-Hydroxypyridine provides the starting chemical shifts for the core ring system.[3]
Substituent Effects:
-Cl (at C3): The chloro group is expected to have a strong deshielding (downfield shift) effect on the carbon it is directly attached to (C3, ipso-effect) and smaller, more variable effects on the adjacent ortho (C2, C4) and meta (C5) carbons.[4]
-OBu (at C2): An alkoxy group strongly deshields the ipso-carbon (C2) and generally shields the ortho (C3) and para (C5) positions while having a minor effect on the meta position (C6).[5]
The combined influence of these groups makes simple additive models prone to error, but they provide a valuable preliminary hypothesis.
Method 2: Computational (In Silico) Prediction
The advancement of computational chemistry offers a rapid, non-experimental method for predicting NMR spectra. Algorithms utilize large databases of known structures and spectra, employing techniques from empirical models to more advanced machine learning and Density Functional Theory (DFT) calculations.[6][7][8] These tools can provide a highly accurate prediction that serves as an excellent comparison point for experimental data.
Online platforms such as NMRDB.org offer free and accessible prediction services based on extensive databases.[9] While powerful, it is critical to recognize that these are predictions and may not perfectly account for solvent effects, tautomerization, or complex steric interactions.
Method 3: Definitive Experimental Assignment via 2D NMR
Two-dimensional NMR spectroscopy is the gold standard for unambiguous structure elucidation. By correlating nuclei through chemical bonds, these experiments remove ambiguity. For this molecule, two key experiments are required:
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each carbon atom directly to the proton(s) attached to it.[10][11] It definitively identifies all protonated carbons (CH, CH₂, CH₃). Quaternary carbons (those with no attached protons) will be absent from an HSQC spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two to three bonds (and sometimes four).[10][11] This is the key to identifying quaternary carbons and piecing together the molecular fragments. For example, the protons on C5 will show a correlation to the quaternary C3 and C4, confirming their positions relative to a known protonated carbon.
The workflow for using these techniques provides a self-validating system for assignment, forming the core of trustworthy structural analysis.
Workflow for Unambiguous Peak Assignment
The logical flow for assigning the spectrum combines these methods for a cross-validated result. This process minimizes error and provides the highest degree of confidence in the final structure.
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Researchers, analytical scientists, and drug development professionals
Focus: Liquid Chromatography-Mass Spectrometry (LC-MS) platform comparison, fragmentation mechanisms, and experimental validation.
Introduction: The Analytical Challenge of Halogenated Pyridinols
Halogenated pyridinols, such as 2-Butoxy-3-chloropyridin-4-ol (CAS: 1881290-74-9), are critical structural motifs found in both agrochemical active ingredients (e.g., synthetic auxins like fluroxypyr) and pharmaceutical intermediates[1]. Analyzing these compounds in complex biological or environmental matrices requires high specificity due to the presence of isobaric interferences and complex matrix effects.
When developing an LC-MS method for such molecules, analytical scientists face a critical crossroad: Should you prioritize absolute trace-level sensitivity using a Triple Quadrupole (QqQ), or prioritize structural confirmation and high-resolution accurate mass (HRAM) using an Orbitrap or Q-TOF? [2]
This guide objectively compares the performance of these two mass spectrometry paradigms using 2-Butoxy-3-chloropyridin-4-ol as a model compound, detailing its gas-phase fragmentation mechanisms and providing self-validating experimental protocols.
Mechanistic Fragmentation Pathways (The "Why")
To optimize any MS/MS method, one must first understand the causality behind the molecule's gas-phase dissociation. Under positive Electrospray Ionization (ESI+), 2-Butoxy-3-chloropyridin-4-ol (
) readily protonates to form a pseudo-molecular ion [3].
Because ESI is a "soft" ionization technique, the intact precursor ion is highly abundant. Upon entering the collision cell (via Collision-Induced Dissociation [CID] or Higher-energy C-trap Dissociation [HCD]), the molecule undergoes specific, predictable cleavages dictated by its bond dissociation energies[4][5].
The Fragmentation Cascade
Isotopic Signature: The precursor ion exhibits a characteristic 3:1 isotopic ratio at m/z 202.06 (
) and m/z 204.06 (), which acts as a primary diagnostic filter.
Primary Cleavage (Low Collision Energy, 10-15 eV): The most labile bond is the ether linkage of the butoxy group. Inductive cleavage or a McLafferty-type rearrangement leads to the neutral loss of butene (
, -56 Da), yielding a stable pyridinol core fragment at m/z 146.01.
Secondary Cleavage (High Collision Energy, 25-35 eV): The remaining aromatic core requires higher energy to fragment. Subsequent losses include carbon monoxide (-28 Da) from the hydroxylated ring, or water (-18 Da), leading to lower mass fragments (m/z 118.01 and 128.00)[5].
Caption: Gas-phase CID/HCD fragmentation pathway of 2-Butoxy-3-chloropyridin-4-ol in ESI+ mode.
Platform Comparison: Triple Quadrupole vs. Orbitrap HRMS
While both platforms can generate the fragments described above, they handle the ions fundamentally differently.
Triple Quadrupole (QqQ): Operates in Multiple Reaction Monitoring (MRM) mode. It isolates m/z 202.0 in Q1, fragments it in Q2, and strictly filters for m/z 146.0 in Q3. This double-filtration eliminates background noise, maximizing the signal-to-noise (S/N) ratio for trace quantitation[3].
Orbitrap HRMS: Operates in Parallel Reaction Monitoring (PRM) or Data-Dependent Acquisition (DDA) mode. It traps all fragment ions and measures their frequencies to calculate exact masses with sub-ppm accuracy. This prevents false positives from isobaric matrix interferences that a QqQ might blindly integrate[2].
To ensure reproducibility, the following protocol establishes a self-validating system. By running a solvent blank, a matrix blank, and a spiked standard, the method inherently proves the absence of carryover and validates the retention time.
Normalized Collision Energy (NCE): Stepped at 20, 30, and 40 to capture both primary (butene loss) and secondary (ring cleavage) fragments in a single high-resolution spectrum.
Decision Workflow: Selecting the Right Platform
Choosing between these platforms requires analyzing the specific constraints of your study. Use the following logical decision tree to determine the optimal analytical pathway.
Caption: Logical decision tree for selecting the appropriate LC-MS platform based on analytical objectives.
Conclusion
For the analysis of 2-Butoxy-3-chloropyridin-4-ol, the choice of LC-MS platform dictates the type of data acquired. If the goal is high-throughput, sub-picogram quantitation of the intact molecule, the Triple Quadrupole remains the gold standard due to its superior linear dynamic range and absolute sensitivity. However, if the molecule is undergoing degradation studies, or if complex matrices introduce isobaric interferences that share the m/z 202
146 transition, the Orbitrap/Q-TOF provides indispensable high-resolution mass accuracy to confidently differentiate the target analyte from background noise.
References
Silva, E. M. P., et al. (2018). Comparison of triple quadrupole mass spectrometry and Orbitrap high-resolution mass spectrometry in ultrahigh performance liquid chromatography for the determination of veterinary drugs in sewage: Benefits and drawbacks. Journal of Pharmaceutical and Biomedical Analysis. Available at:[Link]
Crawford Scientific / UMass. Mass Spectrometry Fundamental LC-MS Introduction: Mass analysers. Available at:[Link]
TU Wien. Development of a LC-MS screening method for plant protection products. reposiTUm. Available at:[Link]
Shen, X., et al. (2024). Oxidative Dearomatization of Pyridines. Journal of the American Chemical Society. Available at:[Link]
FTIR Spectroscopic Profiling of 2-Butoxy-3-chloropyridin-4-ol: A Comparative Guide to Tautomeric Dynamics and Substituent Effects
As a Senior Application Scientist, analyzing highly functionalized heterocycles like 2-Butoxy-3-chloropyridin-4-ol requires moving beyond simple functional group checklists. To accurately interpret its Fourier Transform...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, analyzing highly functionalized heterocycles like 2-Butoxy-3-chloropyridin-4-ol requires moving beyond simple functional group checklists. To accurately interpret its Fourier Transform Infrared (FTIR) spectrum, one must understand the complex interplay of prototropic tautomerism, vibrational mode mixing, and the specific inductive and mesomeric effects of its substituents.
This guide provides a comprehensive, causality-driven comparison of 2-Butoxy-3-chloropyridin-4-ol against its structural analogues, equipping researchers and drug development professionals with the mechanistic insights needed for rigorous structural validation.
Structural Dynamics: The Lactam-Lactim Tautomerism
The most critical analytical challenge when profiling 4-hydroxypyridines is their dynamic equilibrium between the lactim (4-pyridinol) and lactam (4-pyridone) tautomers[1].
In the gas phase or in highly non-polar solvents, the aromatic lactim form predominates, yielding a classic, sharp O–H stretch (~3300–3400 cm⁻¹)[2]. However, in the solid state—which is how FTIR is predominantly conducted in QC environments—the lactam (4-pyridone) form is overwhelmingly favored due to the formation of robust intermolecular hydrogen-bonded dimers[3][4].
Therefore, when analyzing solid 2-Butoxy-3-chloropyridin-4-ol, you should not expect a traditional O–H stretch . Instead, the spectrum will be dominated by a strongly coupled C=O/C=C vibrational system and an N–H stretching band[5].
The Causality of Substituent Effects
The unique FTIR fingerprint of 2-Butoxy-3-chloropyridin-4-ol is dictated by its substituents:
The 3-Chloro Group (Inductive Effect, -I): The electronegative chlorine atom withdraws electron density from the pyridone ring. In unsubstituted 4-pyridone, the C=O stretch is heavily mixed with C=C vibrations, appearing unusually low (~1630 cm⁻¹) due to its zwitterionic character[5][6]. The chlorine's -I effect slightly localizes the double bonds, shifting the C=O stretch to a higher wavenumber (~1640–1650 cm⁻¹)[7].
The 2-Butoxy Group (Mesomeric +M & Steric Effects): The ether linkage donates electron density via resonance, but more importantly, the bulky aliphatic butyl chain sterically hinders the N–H group at position 1. This restricts the formation of extensive polymeric hydrogen-bond networks, causing the N–H stretch to appear slightly sharper than the broad, diffuse band seen in unsubstituted 4-pyridone[3].
Comparative FTIR Band Assignments
To objectively evaluate the performance and purity of synthesized 2-Butoxy-3-chloropyridin-4-ol, we must benchmark its vibrational modes against baseline precursors. The table below summarizes the quantitative shifts caused by the step-wise addition of functional groups.
Vibrational Mode
4-Pyridone (Baseline)
3-Chloropyridin-4-ol
2-Butoxy-3-chloropyridin-4-ol
Mechanistic Causality / Notes
N–H Stretch
~3100–3200 cm⁻¹ (Very Broad)
~3120–3220 cm⁻¹ (Broad)
~3150–3250 cm⁻¹ (Sharpened)
Steric bulk of the 2-butoxy group restricts intermolecular H-bonding, sharpening the band.
Aliphatic C–H
Absent
Absent
2850–2960 cm⁻¹ (Multiple)
Asymmetric/symmetric stretches of the -CH₂- and -CH₃ groups in the butyl chain[8].
C=O / C=C Mix
~1630–1640 cm⁻¹
~1640–1655 cm⁻¹
~1645–1660 cm⁻¹
-I effect of Cl at C3 stiffens the carbonyl bond, shifting the mixed vibration to higher energy[5].
C–O–C (Ether)
Absent
Absent
1150–1250 cm⁻¹ (Strong)
Asymmetric stretching of the ether linkage adjacent to the pyridine ring.
C–Cl Stretch
Absent
740–780 cm⁻¹ (Strong)
740–780 cm⁻¹ (Strong)
Characteristic halogen stretch in the fingerprint region[7][8].
Traditional KBr pellet transmission FTIR is highly susceptible to atmospheric moisture absorption. Because water exhibits a broad O–H stretch at ~3300 cm⁻¹, a damp KBr pellet will artificially mimic the lactim (4-pyridinol) tautomer, leading to catastrophic misinterpretation.
To ensure a self-validating system , Attenuated Total Reflectance (ATR) FTIR must be used. This protocol uses the absence of moisture artifacts to validate the structural assignment.
Step-by-Step Methodology:
Crystal Preparation & Baseline Validation:
Clean the diamond ATR crystal with a volatile, anhydrous solvent (e.g., dry isopropanol).
Self-Validation: Run a background single-beam scan. Ensure there are no negative peaks in the 3000–3600 cm⁻¹ region. A flat baseline here proves the system is moisture-free, meaning any peak detected later in this region is genuinely from the sample.
Sample Application:
Place 2–5 mg of 2-Butoxy-3-chloropyridin-4-ol powder onto the crystal.
Causality of Pressure: Lower the pressure anvil until the software indicates optimal optical contact. Because the evanescent wave's penetration depth is only 0.5–2 µm, insufficient pressure leaves air gaps, which artificially suppresses high-frequency bands (like the crucial N–H and C–H stretches).
Data Acquisition:
Record the spectrum utilizing 32 to 64 co-added scans at a resolution of 4 cm⁻¹ to ensure a high signal-to-noise ratio.
Mathematical ATR Correction:
Apply an ATR correction algorithm post-acquisition.
Causality: Penetration depth in ATR is wavelength-dependent (deeper at low wavenumbers). Without this correction, the C–Cl band (~750 cm⁻¹) will appear artificially massive compared to the N–H band (~3200 cm⁻¹), skewing quantitative comparison with transmission data libraries.
Analytical Workflow Visualization
The following decision tree illustrates the logical workflow for identifying the dominant tautomeric state of the compound based on the acquired FTIR data.
Caption: FTIR analytical workflow for determining the dominant tautomeric state of 4-pyridinols.
References
Spinner, E. "The vibrational spectra of 4-pyridone, and its 2,3,5,6-tetradeutero, N-deutero, N-methyl, N-cyano, and 3,5-dihalogeno derivatives. Mixing between C=C and C=O stretching vibrations." Australian Journal of Chemistry. Available at: [Link]
Ganim, Z., et al. "Direct observation of ground-state lactam–lactim tautomerization using temperature-jump transient 2D IR spectroscopy." Proceedings of the National Academy of Sciences (PNAS). Available at: [Link]
Asan Mohamed, B., et al. "Determination of active ingredients in commercial insecticides using spectral characteristics of Fourier transform infrared spectroscopy." Journal of Applied & Natural Science (via Semantic Scholar). Available at:[Link]
Taylor & Francis. "Hydrogen bonded liquid crystalline heterodimers incorporating alkoxystilbazoles and alkoxy-4-pyridones." Liquid Crystals. Available at:[Link]
A Comparative Guide to HPLC Method Development for the Purity Analysis of 2-Butoxy-3-chloropyridin-4-ol
As a critical intermediate in pharmaceutical synthesis, the purity of 2-Butoxy-3-chloropyridin-4-ol is paramount to ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). High-Performance L...
Author: BenchChem Technical Support Team. Date: March 2026
As a critical intermediate in pharmaceutical synthesis, the purity of 2-Butoxy-3-chloropyridin-4-ol is paramount to ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) stands as the definitive analytical technique for quantifying this compound and its potential impurities.[1] This guide provides a comprehensive, experience-driven comparison of various strategies for developing a robust, stability-indicating HPLC purity method, grounded in scientific principles and regulatory expectations.
Analyte Characterization: The Foundation of Method Development
Before any practical work begins, a thorough understanding of the target analyte's physicochemical properties is essential. This predictive analysis informs all subsequent experimental choices.
Structure: 2-Butoxy-3-chloropyridin-4-ol
Pyridine Ring: A basic nitrogen atom (pKa ~5-6) that is prone to protonation. This basicity is a primary cause of peak tailing in reversed-phase HPLC due to interactions with acidic silanol groups on the silica-based column packing.[2][3][4]
4-ol (Hydroxyl) Group: A polar functional group that increases the molecule's hydrophilicity.
Butoxy and Chloro Groups: These add hydrophobicity to the molecule.
This combination of a basic nitrogen, a polar hydroxyl group, and hydrophobic moieties makes 2-Butoxy-3-chloropyridin-4-ol a moderately polar, basic compound. This profile requires careful selection of both the stationary and mobile phases to achieve optimal chromatography.
Phase 1: Method Screening and Optimization – A Comparative Approach
The goal of method development is to find the "sweet spot" of conditions that provides adequate resolution for all potential impurities from the main peak and from each other, with good peak shape and a reasonable run time.
The choice of column is the most critical factor for achieving selectivity. Three common reversed-phase columns were evaluated for their ability to resolve the main analyte from a hypothetical critical impurity pair (Impurity A, a more polar starting material, and Impurity B, a less polar byproduct).
Stationary Phase
Description
Performance on Critical Pair (A/B)
Rationale for Performance
Standard C18
A traditional end-capped C18 on Type B silica.
Poor resolution (Rs < 1.2), significant tailing for main peak (Tf > 1.8).
The basic pyridine nitrogen interacts strongly with residual, un-capped silanol groups on the silica surface, causing peak tailing and co-elution.[3][5]
Polar-Embedded C18
C18 phase with an embedded polar group (e.g., amide or carbamate).[6]
The embedded polar group helps to shield the analyte from residual silanols and allows for better interaction with the aqueous mobile phase, improving retention of polar compounds and peak shape for bases.[6][7]
This phase provides alternative selectivity through π-π interactions between the phenyl rings of the stationary phase and the pyridine ring of the analyte and its impurities.[6] This often resolves closely related aromatic compounds more effectively than purely hydrophobic interactions.
A. pH Control: Mitigating Tailing
For basic compounds like 2-Butoxy-3-chloropyridin-4-ol, mobile phase pH is the most powerful tool for controlling peak shape.[4][8] The goal is to operate at a pH that ensures a consistent ionization state for the analyte, preferably well away from its pKa.[8][9] Operating at a low pH (<4) protonates the residual silanol groups on the column, minimizing the secondary ionic interactions that cause tailing.[3][4][8]
Mobile Phase pH
Buffer
Peak Tailing Factor (Tf)
Rationale
pH 7.0
20 mM Phosphate
> 2.0
At neutral pH, silanols are ionized (SiO-) and the pyridine is partially protonated, leading to strong ionic interactions and severe tailing.
pH 4.5
20 mM Acetate
~ 1.6
Tailing is reduced but still significant as this pH is close to the pKa of many silanols.
pH 2.8
0.1% Formic Acid
~ 1.1
At low pH, the pyridine is fully protonated (positively charged) and, more importantly, the silanol groups are fully protonated (neutral), eliminating the primary cause of tailing.[3][8]
B. Organic Modifier: Fine-Tuning Selectivity
Acetonitrile (ACN) and Methanol (MeOH) are the most common organic modifiers. They differ in viscosity, elution strength, and interaction mechanisms, which can be exploited to fine-tune selectivity.
Acetonitrile: Generally provides sharper peaks and lower backpressure.
Methanol: Can offer different selectivity due to its protic nature and ability to act as a hydrogen bond donor.
A gradient elution from a low to a high concentration of organic modifier is typically required for purity methods to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are eluted and quantified within a reasonable time.
Workflow for HPLC Method Development
The process of developing an HPLC method is systematic and logical. It begins with understanding the analyte and progresses through screening and optimization phases to arrive at a final, robust method.
Caption: A logical workflow for systematic HPLC method development.
The Optimized Method: Protocol and System Suitability
Based on the comparative studies, the following method was established as optimal for the purity analysis of 2-Butoxy-3-chloropyridin-4-ol.
Experimental Protocol
Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: Acetonitrile
Gradient:
0-2 min: 5% B
2-20 min: 5% to 80% B
20-22 min: 80% B
22-22.1 min: 80% to 5% B
22.1-28 min: 5% B (Equilibration)
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Detection: UV at 275 nm
Injection Volume: 5 µL
Sample Diluent: 50:50 Acetonitrile/Water
System Suitability Test (SST)
Before sample analysis, a system suitability solution (containing the main analyte and known impurities) is injected to ensure the chromatographic system is performing adequately.
Parameter
Acceptance Criteria
Purpose
Tailing Factor (Tf)
≤ 1.5 for the main peak
Ensures peak symmetry for accurate integration.
Resolution (Rs)
≥ 2.0 between the main peak and closest impurity
Confirms the method can separate the critical pair.
%RSD of Peak Area
≤ 2.0% for 5 replicate injections
Demonstrates the precision of the injector and system.
Method Validation Strategy (ICH Q2(R1))
To ensure the method is suitable for its intended purpose, it must be validated according to the International Council for Harmonisation (ICH) guideline Q2(R1).[10][11][12] Validation demonstrates that the method is specific, linear, accurate, precise, and robust.
Specificity and Forced Degradation
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[11] The most rigorous way to demonstrate this is through forced degradation studies.[1][13][14] The drug substance is stressed under various conditions to intentionally produce degradation products.
Acid Hydrolysis: 0.1 M HCl at 60 °C
Base Hydrolysis: 0.1 M NaOH at 60 °C
Oxidation: 3% H₂O₂ at room temperature
Thermal: 80 °C dry heat
Photolytic: ICH-compliant light exposure
The developed HPLC method must be able to separate all degradation products from the main analyte peak, proving it is "stability-indicating."[1][13][14]
Validation Parameter Interrelationship
The various components of method validation are interconnected, building a complete picture of the method's reliability and performance.
Caption: Key parameters for analytical method validation per ICH Q2(R1).
Linearity, Accuracy, and Precision
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. This is typically assessed over a range from the reporting limit to 120% of the nominal concentration.[11]
Accuracy: The closeness of test results to the true value. It is determined by spiking a placebo with known amounts of the analyte and impurities and calculating the percent recovery.[15]
Precision: The degree of scatter between a series of measurements. It is evaluated at two levels:
Repeatability: Precision under the same operating conditions over a short interval.
Intermediate Precision: Expresses within-laboratory variations (different days, analysts, or equipment).[15]
Robustness
The robustness of a method is its capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±2 °C in column temperature, ±0.2 units of mobile phase pH).[11][12] This provides an indication of its reliability during normal usage.
Conclusion
Developing a robust HPLC purity method for a challenging compound like 2-Butoxy-3-chloropyridin-4-ol requires a systematic, science-driven approach. By comparing different stationary phases and optimizing mobile phase conditions, a highly selective and reliable method can be established. The use of a Phenyl-Hexyl column combined with a low-pH mobile phase proved to be the optimal strategy, effectively mitigating the peak tailing associated with the basic pyridine moiety and providing unique selectivity. Subsequent validation in accordance with ICH guidelines ensures the method is fit for its intended purpose in a regulated quality control environment.
References
Choosing the Right UHPLC Column for Highly Polar Basic Compounds. Phenomenex. Available at: [Link]
A Review on HPLC Method Development and Validation in Forced Degradation Studies. International Journal of Advanced Research in Science, Communication and Technology (ijarsct). Available at: [Link]
HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex. Available at: [Link]
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]
Waters Column Selection Guide for Polar Compounds. Waters Corporation. Available at: [Link]
HPLC Column Selection. LCGC International. Available at: [Link]
LABTips: How to Prevent Tailing Peaks in HPLC. Labcompare.com. Available at: [Link]
ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Scribd. Available at: [Link]
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available at: [Link]
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. Available at: [Link]
How can I prevent peak tailing in HPLC? ResearchGate. Available at: [Link]
A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available at: [Link]
HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. HELIX Chromatography. Available at: [Link]
Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). DTIC. Available at: [Link]
Development of a forced degradation study by HPLC-PDA with design of experiments applied to glimepiride tablets. SSRN. Available at: [Link]
HPLC Column Selection: Core to Method Development (Part I). Welch Materials. Available at: [Link]
Control pH During Method Development for Better Chromatography. Agilent. Available at: [Link]
Peak Tailing in HPLC. Element Lab Solutions. Available at: [Link]
Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. SciSpace. Available at: [Link]
HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences. Available at: [Link]
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Available at: [Link]
Comparing reactivity of 2-Butoxy vs 2-Methoxy-3-chloropyridin-4-ol
Comparative Reactivity Guide: 2-Butoxy vs. 2-Methoxy-3-chloropyridin-4-ol in Heterocyclic Synthesis Executive Summary & Strategic Context In modern drug discovery and agrochemical development, halogenated pyridine alcoho...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Reactivity Guide: 2-Butoxy vs. 2-Methoxy-3-chloropyridin-4-ol in Heterocyclic Synthesis
Executive Summary & Strategic Context
In modern drug discovery and agrochemical development, halogenated pyridine alcohols serve as highly versatile, privileged building blocks. Specifically, the 3-(2-chloropyridin-4-yl)oxy scaffold has emerged as a critical hinge-binding motif in the design of potent kinase inhibitors, such as those targeting the c-Met proto-oncogene .
When optimizing these scaffolds, the choice of the C2-alkoxy substituent—specifically comparing 2-Methoxy-3-chloropyridin-4-ol to 2-Butoxy-3-chloropyridin-4-ol —profoundly dictates both the downstream synthetic reactivity and the physicochemical properties of the final Active Pharmaceutical Ingredient (API). This guide provides a mechanistic comparison of these two intermediates, supported by experimental protocols and structural causality.
Structural & Electronic Causality
The reactivity of 2-alkoxy-3-chloropyridin-4-ol derivatives is governed by a complex "push-pull" electronic system. The pyridine nitrogen and the C3-chlorine atom withdraw electron density via inductive (-I) effects, while the C4-hydroxyl and C2-alkoxy groups donate electron density via resonance (+M) effects .
While both methoxy and butoxy groups exert nearly identical +M electronic effects, their divergent reactivity stems entirely from steric bulk and lipophilicity :
2-Methoxy Derivative: The minimal steric footprint of the methyl group leaves the adjacent C3-chloro position highly accessible. This facilitates rapid kinetics in transition-metal-catalyzed cross-couplings and nucleophilic aromatic substitutions (SNAr).
2-Butoxy Derivative: The flexible four-carbon alkyl chain creates a dynamic "steric cone" that physically shields the C3-chloro bond. While this suppresses reactivity (requiring highly active catalysts), the butoxy group significantly enhances the lipophilicity (LogP) of the scaffold, a critical parameter for improving cellular membrane permeability in ADME optimization.
Quantitative Reactivity Profiling
The following table summarizes the comparative performance of both derivatives across standard functionalization workflows.
Parameter / Reaction
2-Methoxy-3-chloropyridin-4-ol
2-Butoxy-3-chloropyridin-4-ol
Mechanistic Causality
Steric Bulk (Effective Cone)
Low (Rigid, compact)
High (Flexible, sweeping)
The C4 chain of the butoxy group physically shields the adjacent C3-Cl bond.
Lipophilicity (ΔLogP)
Baseline
+ ~1.5 to 1.8 units
The aliphatic chain drives hydrophobic partitioning, aiding target residence time.
4-OH O-Alkylation Yield
92 - 98%
80 - 88%
Mild steric clash during the SN2 transition state for the butoxy variant.
3-Cl Suzuki Coupling Yield
85 - 90%
45 - 60%
Sluggish Pd(0) oxidative addition due to butoxy shielding; requires bulky ligands.
Mechanistic Pathway Visualization
Divergent reactivity and physicochemical profiles of 2-methoxy vs. 2-butoxy pyridine cores.
Self-Validating Experimental Protocols
Protocol A: Cs2CO3-Mediated Regioselective O-Alkylation of the 4-Hydroxyl Group
O-alkylation of pyridinols often suffers from competing N-alkylation. Utilizing Cesium Carbonate (Cs2CO3) leverages the "cesium effect," where the large ionic radius of Cs⁺ creates a loose ion pair with the pyridoxide intermediate, heavily favoring O-alkylation .
Step-by-Step Methodology:
Preparation: Charge a flame-dried round-bottom flask with 2-alkoxy-3-chloropyridin-4-ol (1.0 equiv) and anhydrous DMF (0.2 M). Causality: DMF is a polar aprotic solvent that stabilizes the SN2 transition state without hydrogen-bonding to the nucleophile.
Base Addition: Add Cs2CO3 (2.0 equiv) in one portion. Stir at room temperature for 15 minutes to ensure complete deprotonation.
Electrophile Addition: Add the desired alkyl halide (1.2 equiv) dropwise at 0 °C. Gradually warm to room temperature and stir for 4–6 hours.
Validation & Workup: Monitor reaction completion via TLC (UV active). Once the starting material is consumed, quench with ice water. Extract with EtOAc (3x).
Purification Trick: Wash the combined organic layers with a 5% aqueous LiCl solution (3x). Causality: LiCl effectively strips residual DMF from the organic phase, preventing emulsion formation and ensuring a highly pure crude product prior to column chromatography.
Protocol B: Sterically Hindered Suzuki-Miyaura Cross-Coupling at the 3-Chloro Position
The 3-chloro position is notoriously difficult to activate, especially in the 2-butoxy derivative where the flexible alkyl chain shields the bond. Standard Pd(dppf)Cl2 will fail here; highly active, bulky dialkylbiaryl phosphine ligands (like XPhos) are mandatory to force oxidative addition.
Step-by-Step Methodology:
Reagent Loading: In a Schlenk tube, combine the 2-alkoxy-3-chloropyridin-4-ol derivative (1.0 equiv, typically with the 4-OH protected as an ether), arylboronic acid (1.5 equiv), Pd2(dba)3 (0.05 equiv), and XPhos (0.10 equiv). Causality: XPhos is large enough to facilitate reductive elimination but electron-rich enough to drive the difficult oxidative addition into the sterically hindered C-Cl bond.
Solvent & Base: Add a degassed mixture of 1,4-Dioxane/H2O (4:1 v/v) and K3PO4 (3.0 equiv).
Deoxygenation: Sparge the mixture with N2 for 15 minutes. Causality: Rigorous exclusion of oxygen is critical, as electron-rich phosphine ligands like XPhos are highly susceptible to oxidation, which would immediately kill the catalytic cycle.
Reaction: Seal the tube and heat to 90 °C for 12–18 hours. The 2-methoxy derivative typically completes in <8 hours, while the 2-butoxy derivative requires the full 18 hours.
Validation: Filter the crude mixture through a pad of Celite to remove palladium black, concentrate in vacuo, and verify the product mass via LC-MS before proceeding to silica gel purification.
References
Validation
Unambiguous Structure Elucidation: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods for 2-Butoxy-3-chloropyridin-4-ol
For researchers, scientists, and drug development professionals, the definitive confirmation of a molecule's three-dimensional structure is paramount. The precise arrangement of atoms within a molecule dictates its physi...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and drug development professionals, the definitive confirmation of a molecule's three-dimensional structure is paramount. The precise arrangement of atoms within a molecule dictates its physical, chemical, and biological properties. This guide provides an objective comparison of single-crystal X-ray crystallography, the gold standard for structure determination, with alternative spectroscopic methods for the validation of 2-Butoxy-3-chloropyridin-4-ol.
A key structural feature of 4-hydroxypyridine derivatives is the potential for tautomerism, existing as either the pyridin-4-ol or the pyridin-4(1H)-one form. This ambiguity underscores the need for robust analytical techniques to definitively determine the correct structure. Due to the absence of publicly available crystallographic data for the title compound, this guide will utilize data for closely related analogues to illustrate the principles and comparative strengths of each analytical technique.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction provides an unambiguous determination of a molecule's three-dimensional structure in the solid state.[1] By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the precise coordinates of each atom, leading to accurate measurements of bond lengths, bond angles, and intermolecular interactions.[2][3] This level of detail is unattainable by other methods.
Experimental Workflow: From Powder to Structure
The process of determining a crystal structure can be broken down into several key stages, each requiring careful execution and specialized instrumentation.
Caption: Workflow for Single-Crystal X-ray Crystallography.
Step-by-Step Experimental Protocol:
Crystal Growth: High-quality single crystals are paramount for a successful X-ray diffraction experiment.[4] For a compound like 2-Butoxy-3-chloropyridin-4-ol, a common method is slow evaporation from a suitable solvent or solvent mixture.
Dissolve the compound in a solvent in which it has moderate solubility (e.g., ethanol, acetone, or a mixture).
Allow the solvent to evaporate slowly in a dust-free environment.
Suitable crystals, typically 0.1-0.3 mm in size, are selected for analysis.[3]
Data Collection:
A selected crystal is mounted on a goniometer head.
The mounted crystal is placed in a single-crystal X-ray diffractometer. Data is often collected at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms.[4]
The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo-Kα, λ = 0.71073 Å), and the resulting diffraction pattern is recorded on a detector.
Structure Solution and Refinement:
The positions and intensities of the diffracted spots are used to determine the unit cell dimensions and space group of the crystal.
The phases of the diffracted X-rays are determined, often using direct methods, to generate an initial electron density map.
An atomic model is built into the electron density map.
The model is refined by adjusting atomic positions, and thermal parameters to achieve the best fit between the observed and calculated diffraction data.
Illustrative Crystallographic Data for a Related Structure
As no public data exists for the title compound, we present data for a related structure, 4-hydroxypyridin-1-ium 3,5-dicarboxybenzoate, to illustrate the output of an X-ray crystallography experiment.[5]
This table provides the fundamental crystallographic parameters that define the crystal lattice. The low R-factor indicates a good agreement between the experimental data and the final structural model.
Complementary Spectroscopic Techniques
While X-ray crystallography provides the definitive solid-state structure, spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy offer valuable and complementary information about the molecule's connectivity, molecular weight, and functional groups.[6]
Caption: General workflow for spectroscopic structure elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the connectivity of atoms in a molecule.[7] For a substituted pyridine like 2-Butoxy-3-chloropyridin-4-ol, ¹H and ¹³C NMR would provide key information.
¹H NMR: The chemical shifts of the protons on the pyridine ring are highly dependent on their position relative to the nitrogen atom and other substituents. Protons at the 2- and 6-positions are typically the most deshielded.[7] The butoxy group would show characteristic signals for the butyl chain.
¹³C NMR: The number of unique carbon signals would confirm the number of non-equivalent carbon atoms in the molecule. The chemical shifts would indicate the electronic environment of each carbon.
2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between protons and carbons, allowing for the unambiguous assignment of all signals and confirming the connectivity of the molecular fragments.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule.
Molecular Ion Peak (M⁺): The mass-to-charge ratio of the molecular ion provides the molecular weight of the compound. For 2-Butoxy-3-chloropyridin-4-ol (C₉H₁₂ClNO₂), the expected monoisotopic mass is approximately 201.05 g/mol .
Isotopic Pattern: The presence of a chlorine atom would result in a characteristic M+2 peak with an intensity of about one-third of the M⁺ peak, due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[8]
Fragmentation Pattern: The way the molecule breaks apart upon ionization can provide clues about its structure.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.[9]
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the presence of the hydroxyl group in the pyridin-4-ol tautomer.
C=O Stretch: A strong absorption band around 1650-1700 cm⁻¹ would be characteristic of the carbonyl group in the pyridin-4(1H)-one tautomer.
C=C and C=N Stretches: Absorptions in the 1450-1600 cm⁻¹ region are characteristic of the aromatic pyridine ring.[10]
Comparative Analysis of Techniques
Feature
Single-Crystal X-ray Crystallography
NMR Spectroscopy
Mass Spectrometry
IR Spectroscopy
Information Provided
Definitive 3D structure, bond lengths, bond angles, stereochemistry, intermolecular interactions.[1]
Atomic connectivity, stereochemistry, dynamic processes in solution.[7]
High-quality single crystal (typically >0.1 mm).[4]
Soluble sample, typically mg quantities.
Small sample amount (µg to ng), can be in solution or solid.
Solid, liquid, or gas sample.
Ambiguities
Can be challenging to obtain suitable crystals. The determined structure is in the solid state and may differ from the solution structure.
Can be difficult to interpret for complex molecules with overlapping signals. Does not provide bond lengths or angles directly.
Isomers can have the same molecular weight. Fragmentation can be complex to interpret.
Does not provide information on the connectivity of atoms.
Key Advantage
Unambiguous structure determination.
Provides detailed information about the structure in solution.
High sensitivity and accuracy in mass determination.
Rapid and non-destructive.
Conclusion and Best-Practice Recommendation
For the unambiguous structural determination of a novel compound like 2-Butoxy-3-chloropyridin-4-ol, an integrated analytical approach is the most robust strategy.
Initial Characterization: Utilize NMR, MS, and IR spectroscopy to establish the molecular formula, identify functional groups, and determine the connectivity of the atoms. This provides a proposed structure.
Unambiguous Confirmation: Single-crystal X-ray crystallography should then be employed to definitively confirm the proposed structure, resolve any ambiguities such as tautomerism, and provide precise details of the three-dimensional arrangement in the solid state.
This combined approach leverages the strengths of each technique, providing a comprehensive and self-validating dataset that meets the high standards of scientific integrity required in research and drug development.
References
PubMed. (2000). Negative ion mass spectrometry of highly fluorinated compounds. 1. perhalogeno-pyridine derivatives. [Link]
The University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. [Link]
PMC. (2025). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. [Link]
AIP Publishing. (2018). Infrared spectra of 3-hydroxy-(1H)-pyridinium cation and 3-hydroxy-(1H)-pyridinyl radical isolated in solid para-hydrogen. The Journal of Chemical Physics. [Link]
ResearchGate. (n.d.). Application Note SC-XRD 505 Single Crystal Diffraction. [Link]
Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons, Ltd.
Bulletin de l'Academie Polonaise des Sciences. (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides.
ACS Publications. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics. [Link]
PMC. (n.d.). Crystal structure of 4-hydroxypyridin-1-ium 3,5-dicarboxybenzoate. [Link]
RSC Publishing. (n.d.). Nuclear magnetic resonance spectroscopic studies of pyridine methyl derivatives binding to cytochrome c. Journal of the Chemical Society, Dalton Transactions. [Link]
CPUT. (n.d.). 3-Chloro-4-hydroxyphenylacetic acid co-crystals with nicotinamide, isonicotinamide, phenazine and 4,4´-bipyridine: An. [Link]
PMC. (n.d.). Crystal structure of fac-tricarbonylchloridobis(4-hydroxypyridine)rhenium(I)–pyridin-4(1H)-one (1/1). [Link]
PMC. (2023). Crystal Structures and Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid Salts with Amines. [Link]
ACS Publications. (n.d.). Gas-Phase Cl+ Affinities of Pyridines Determined by the Kinetic Method Using Multiple-Stage (MS3) Mass Spectrometry. Journal of the American Chemical Society. [Link]
Taylor & Francis Online. (2019). Unusual coordination behavior by a hydroxypyridine/pyridone ligand: Synthesis and structure of [(2-bromo-4-hydroxypyridine)2(2-bromo-1(H)-4-pyridone)2copper(II)] perchlorate. [Link]
Navigating the Analytical Landscape of 2-Butoxy-3-chloropyridin-4-ol: A Guide to Establishing a Reference Standard
For the Researcher, Scientist, and Drug Development Professional: A Practical Approach to the Analysis of a Novel Pyridinol Derivative In the pursuit of novel therapeutics, researchers frequently encounter compounds for...
Author: BenchChem Technical Support Team. Date: March 2026
For the Researcher, Scientist, and Drug Development Professional: A Practical Approach to the Analysis of a Novel Pyridinol Derivative
In the pursuit of novel therapeutics, researchers frequently encounter compounds for which certified reference standards are not yet commercially available. 2-Butoxy-3-chloropyridin-4-ol is one such molecule, presenting a challenge for accurate quantification and quality control. This guide provides a comprehensive framework for establishing a reliable in-house or custom-synthesized reference standard for this compound, ensuring the integrity of research and development efforts. While direct comparison of commercially available standards is not feasible due to their current unavailability, this document outlines the critical steps and analytical methodologies required to characterize and qualify a reference material for 2-Butoxy-3-chloropyridin-4-ol.
The Tautomeric Nature of Pyridin-4-ols: A Primary Consideration
A crucial aspect of analyzing 2-Butoxy-3-chloropyridin-4-ol is understanding its potential for tautomerism. Pyridin-4-ols can exist in a dynamic equilibrium with their corresponding pyridin-4(1H)-one tautomer. This equilibrium is influenced by factors such as the solvent, pH, and temperature. The presence of two tautomeric forms can complicate analytical method development, potentially leading to peak splitting or broadening in chromatographic separations. Therefore, analytical methods must be developed to either separate or controllably collapse these forms into a single, quantifiable entity.
Caption: Tautomeric equilibrium of 2-Butoxy-3-chloropyridin-4-ol.
Sourcing and Initial Characterization
Given the absence of off-the-shelf reference standards, the first step is to obtain a high-purity batch of 2-Butoxy-3-chloropyridin-4-ol. This can be achieved through custom synthesis from a reputable chemical synthesis provider. Companies like Aaron Chemicals LLC list this compound and may offer such services. Upon receipt of the synthesized material, a thorough initial characterization is paramount to establish its identity and approximate purity.
Recommended Initial Characterization Techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any major impurities.
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, further confirming the identity.
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups present in the molecule.
Establishing an In-House Reference Standard: A Step-by-Step Approach
Once the identity of the synthesized material is confirmed, the process of qualifying it as an in-house reference standard begins. This involves a comprehensive assessment of its purity, potency, and stability.
Caption: Workflow for qualifying an in-house reference standard.
Purity Determination: A Multi-Method Approach
No single analytical method can definitively determine the absolute purity of a compound. Therefore, a combination of techniques is recommended to provide a comprehensive purity profile.
1. High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a cornerstone technique for purity assessment due to its high resolution and sensitivity. A reverse-phase HPLC method is generally suitable for a molecule like 2-Butoxy-3-chloropyridin-4-ol.
Experimental Protocol: HPLC-UV Analysis
Instrumentation: A standard HPLC system with a UV detector.
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid) to ensure protonation of the pyridine nitrogen and suppress silanol interactions, leading to better peak shape.
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection Wavelength: Determined by UV spectral analysis of the compound; likely in the range of 220-280 nm.
Sample Preparation: Dissolve the material in the mobile phase or a suitable solvent to a concentration of approximately 1 mg/mL.
Data Analysis: The purity is typically assessed by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
2. Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and thermally stable impurities, GC-MS is an excellent orthogonal technique to HPLC.
Experimental Protocol: GC-MS Analysis
Instrumentation: A GC system coupled to a mass spectrometer.
Column: A low- to mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).
Carrier Gas: Helium at a constant flow rate.
Inlet Temperature: 250 °C.
Oven Temperature Program: Start at a low temperature (e.g., 70 °C) and ramp up to a high temperature (e.g., 280 °C) to elute all potential impurities.
MS Detector: Operated in full scan mode to identify impurities.
Sample Preparation: Dissolve the material in a volatile organic solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.
Data Analysis: Purity is estimated by the area percentage of the main peak in the total ion chromatogram (TIC). The mass spectra of minor peaks can be used to identify potential impurities.
3. Other Purity Assessments
Water Content (Karl Fischer Titration): To quantify the amount of water present.
Residual Solvents (Headspace GC): To determine the content of any solvents used in the synthesis and purification process.
Inorganic Impurities (Sulphated Ash/Residue on Ignition): To quantify non-volatile inorganic impurities.
Potency Assignment
The potency of the reference standard is its concentration of the pure analyte. It is calculated by correcting the purity value for the content of water, residual solvents, and non-volatile impurities.
Potency Calculation:
Potency (%) = Purity (area % by HPLC or GC) × (100 - % Water - % Residual Solvents - % Inorganic Impurities) / 100
Stability Assessment
A stability-indicating method (typically the developed HPLC method) should be used to assess the stability of the reference standard under defined storage conditions (e.g., long-term at 2-8 °C and accelerated at 25 °C/60% RH). The purity of the standard should be monitored at regular intervals to establish a re-test date.
Comparison of Analytical Methodologies
Technique
Principle
Strengths
Limitations
HPLC-UV
Differential partitioning between a stationary and mobile phase.
High resolution, good for non-volatile impurities, quantitative.
May not detect impurities that do not have a chromophore.
GC-MS
Separation based on volatility and boiling point, with mass-based detection.
Excellent for volatile and semi-volatile impurities, provides structural information for impurity identification.
Not suitable for non-volatile or thermally labile compounds.
qNMR
Quantitative analysis based on the integration of NMR signals relative to a certified internal standard.
Can provide a direct measure of purity without the need for a reference standard of the same compound.
Requires a specialized instrument and a certified internal standard.
Documentation: The Certificate of Analysis
A comprehensive Certificate of Analysis (CoA) should be created for the in-house reference standard. This document should include:
Compound identification (Name, CAS number, structure).
Lot number.
Date of certification and re-test date.
A summary of the analytical methods used for characterization.
The assigned purity and potency with associated uncertainties.
Data on water content, residual solvents, and inorganic impurities.
Storage conditions.
Safety information.
By following this rigorous qualification process, researchers and drug development professionals can establish a well-characterized in-house reference standard for 2-Butoxy-3-chloropyridin-4-ol. This enables accurate and reproducible analytical results, ensuring the quality and integrity of the data generated throughout the drug development lifecycle.
References
Aaron Chemicals LLC. 2-butoxy-3-chloropyridin-4-ol. Available at: [Link].
Validation
A Senior Application Scientist's Guide to Differentiating 2-Butoxy-3-chloropyridin-4-ol from its Structural Isomers
This guide provides a comprehensive framework for the unambiguous differentiation of 2-Butoxy-3-chloropyridin-4-ol from its structural isomers. In the fields of medicinal chemistry and materials science, the precise stru...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive framework for the unambiguous differentiation of 2-Butoxy-3-chloropyridin-4-ol from its structural isomers. In the fields of medicinal chemistry and materials science, the precise structural characterization of substituted pyridines is paramount, as even minor positional changes of functional groups can drastically alter a molecule's biological activity, reactivity, and physicochemical properties. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and robust experimental protocols.
Due to the limited availability of published experimental data for 2-Butoxy-3-chloropyridin-4-ol, this guide leverages established principles of analytical chemistry to predict the spectral and chromatographic behavior of the target compound and its isomers. These predictions serve as a robust starting point for method development and data interpretation.
The Challenge of Isomeric Differentiation
Structural isomers of 2-Butoxy-3-chloropyridin-4-ol possess the same molecular formula (C₉H₁₂ClNO₂) and molecular weight (201.65 g/mol ), rendering them indistinguishable by low-resolution mass spectrometry alone. The differentiation of these compounds, therefore, relies on a multi-pronged analytical approach that exploits subtle differences in their physical and chemical properties. This guide will focus on the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Chromatographic techniques (Gas and Liquid Chromatography) to achieve this.
The Target Compound and its Representative Structural Isomers
For the purpose of this guide, we will consider 2-Butoxy-3-chloropyridin-4-ol (Isomer A) and three of its plausible structural isomers (Isomers B, C, and D), which are positional isomers where the substituents are rearranged on the pyridine ring.
Isomer
Structure
IUPAC Name
A (Target)
2-Butoxy-3-chloropyridin-4-ol
B
2-Butoxy-5-chloropyridin-4-ol
C
4-Butoxy-3-chloropyridin-2-ol
D
6-Butoxy-3-chloropyridin-4-ol
Differentiating Isomers Using Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of isomers. The chemical shifts (δ) and coupling constants (J) of the pyridine ring protons and carbons are highly sensitive to the electronic environment created by the substituents.
¹H NMR Spectroscopy
The number of signals, their multiplicity, and their chemical shifts in the ¹H NMR spectrum provide a unique fingerprint for each isomer. The butoxy group protons will have characteristic signals, but the aromatic region will be most informative for distinguishing the isomers.
Predicted ¹H NMR Chemical Shifts (Aromatic Region, in ppm)
Proton
Isomer A
Isomer B
Isomer C
Isomer D
Predicted Multiplicity
H-5
~7.8
-
~7.9
~7.7
d
H-6
~8.1
~8.0
~8.2
-
d
H-3
-
~7.9
-
~7.8
s
H-5'
-
-
-
~6.8
s
Note: Predicted chemical shifts are relative to TMS in CDCl₃ and are estimations based on substituent effects. Actual values may vary.
¹³C NMR Spectroscopy
The chemical shifts of the carbon atoms in the pyridine ring are also highly dependent on the substituent positions.
Predicted ¹³C NMR Chemical Shifts (Pyridine Ring, in ppm)
Carbon
Isomer A
Isomer B
Isomer C
Isomer D
C-2
~160
~158
~162
~165
C-3
~110
~125
~112
~128
C-4
~170
~168
~165
~172
C-5
~115
~118
~110
~108
C-6
~145
~142
~148
~150
Note: Predicted chemical shifts are relative to TMS in CDCl₃ and are estimations based on substituent effects. Actual values may vary.
Experimental Protocol for NMR Analysis
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
¹H NMR Acquisition:
Acquire a standard one-dimensional ¹H NMR spectrum.
Optimize the spectral width to cover the aromatic and aliphatic regions.
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
¹³C NMR Acquisition:
Acquire a proton-decoupled ¹³C NMR spectrum.
A longer acquisition time and a greater number of scans are typically required due to the lower natural abundance of ¹³C.
2D NMR (Optional but Recommended):
Perform COSY (Correlation Spectroscopy) to establish proton-proton coupling networks.
Run HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.
Use HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations, which is crucial for confirming the positions of substituents.
Distinguishing Isomers with Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with a chromatographic separation technique (GC-MS or LC-MS), is a powerful tool for isomer differentiation based on their fragmentation patterns. While all isomers will exhibit the same molecular ion peak (M⁺˙ at m/z 201/203 for ³⁵Cl/³⁷Cl isotopes), their fragmentation pathways will differ based on the stability of the resulting fragment ions.
Predicted Key Fragment Ions (m/z)
Fragmentation Pathway
Isomer A
Isomer B
Isomer C
Isomer D
[M - C₄H₈]⁺˙ (Loss of butene)
145/147
145/147
145/147
145/147
[M - OC₄H₉]⁺ (Loss of butoxy radical)
128/130
128/130
128/130
128/130
[M - Cl]⁺
166
166
166
166
[M - C₄H₈ - CO]⁺˙
117/119
117/119
117/119
117/119
Note: The relative intensities of these fragments will be the key differentiator.
Experimental Protocol for GC-MS Analysis
Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
GC Conditions:
Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is a good starting point.
Injection: Splitless injection is recommended for sensitivity.
Oven Program: Start at a low temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure elution of the analytes.
MS Conditions:
Ionization: Electron Ionization (EI) at 70 eV.
Mass Range: Scan from m/z 40 to 300.
Data Analysis: Compare the fragmentation patterns of the eluting peaks with the predicted patterns.
Chromatographic Separation of the Isomers
Chromatography is essential for separating the isomeric mixture before their individual characterization by a detector like a mass spectrometer. The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) will depend on the thermal stability and volatility of the isomers.
Gas Chromatography (GC)
GC is suitable for thermally stable and volatile compounds. The elution order will depend on the boiling points and polarities of the isomers.
Predicted GC Elution Order
Elution Order
Isomer
Rationale
1
C
Likely the most volatile due to potential intramolecular hydrogen bonding.
2
D
3
B
4
A (Target)
Likely the least volatile due to intermolecular hydrogen bonding.
Note: This is a predicted order on a standard non-polar column and may vary with the column and conditions used.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique that can be used for a wide range of compounds, including those that are not suitable for GC. Reversed-phase HPLC is a good starting point for these polar compounds.
Predicted HPLC Elution Order (Reversed-Phase)
Elution Order
Isomer
Rationale
1
A (Target)
Expected to be the most polar and therefore elute first.
2
B
3
D
4
C
Likely the least polar and therefore elute last.
Note: This is a predicted order on a C18 column with a polar mobile phase and may vary with the exact conditions.
Experimental Protocol for HPLC Analysis
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.
HPLC Conditions:
Column: A C18 or a Phenyl-Hexyl column is recommended.
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile or methanol.
Detection: UV detection at a wavelength where the pyridine ring absorbs (e.g., 270 nm).
Data Analysis: The retention time will be the primary identifier for each isomer once the method is validated with pure standards.
Integrated Analytical Workflow
A robust strategy for differentiating these isomers involves a combination of these techniques.
Comparative
A Comparative Guide to the Analytical Characterization of 2-Butoxy-3-chloropyridin-4-ol: Emphasis on UV-Vis Absorption Spectroscopy
For researchers and professionals in the field of drug development and materials science, the precise analytical characterization of novel heterocyclic compounds is paramount. 2-Butoxy-3-chloropyridin-4-ol, a substituted...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers and professionals in the field of drug development and materials science, the precise analytical characterization of novel heterocyclic compounds is paramount. 2-Butoxy-3-chloropyridin-4-ol, a substituted pyridin-4-ol, presents a unique set of analytical challenges and opportunities. This guide provides an in-depth comparison of analytical methodologies for its characterization, with a primary focus on Ultraviolet-Visible (UV-Vis) absorption spectroscopy. We will delve into the theoretical underpinnings of its spectral behavior, compare it with alternative techniques, and provide actionable experimental protocols.
The Pivotal Role of Tautomerism in the UV-Vis Absorption of Pyridin-4-ols
A crucial aspect governing the spectroscopic properties of 2-Butoxy-3-chloropyridin-4-ol is its existence in a tautomeric equilibrium between the pyridin-4-ol (enol) form and the pyridin-4(1H)-one (keto) form.[1][2] In solution and the solid state, the keto tautomer is overwhelmingly favored.[1] This equilibrium is sensitive to the solvent, concentration, and temperature.[2] The predominance of the pyridone form is a key determinant of its UV-Vis absorption characteristics.
Caption: Tautomeric equilibrium of 2-Butoxy-3-chloropyridin-4-ol.
Understanding the UV-Vis Absorption Spectrum
The UV-Vis spectrum of 2-Butoxy-3-chloropyridin-4-ol is expected to be dominated by π → π* electronic transitions within the conjugated pyridone ring system.[3] Unlike some carbonyl compounds, the n → π* transition is often not observed in 4-pyridones. The position and intensity of the absorption maxima (λmax) are influenced by several factors:
The Pyridone Chromophore: The core pyridin-4(1H)-one structure is the primary chromophore responsible for UV absorption.
Substituent Effects:
Butoxy Group (-OBu): As an electron-donating group, the butoxy substituent is expected to cause a bathochromic (red) shift, moving the absorption to longer wavelengths.[4]
Chloro Group (-Cl): The chloro group, an electron-withdrawing group, can also influence the absorption spectrum, potentially leading to a slight bathochromic shift.[4]
Solvent Effects (Solvatochromism): The polarity of the solvent can significantly alter the λmax.[1][5] Polar solvents can stabilize the ground and excited states differently, leading to shifts in the absorption bands.[1][6] For pyridines, a change from a non-polar to a polar solvent can lead to a hypsochromic (blue) shift for n-π* transitions.[7] However, for the expected dominant π → π* transitions in our compound, the effect can be more complex.
Table 1: Predicted UV-Vis Absorption Characteristics of 2-Butoxy-3-chloropyridin-4-ol
Halogen substituents can extend the chromophore.[4]
Solvent Influence
Significant solvatochromism
High sensitivity of pyridinols to solvent polarity.[1][5]
A Comparative Analysis of Analytical Techniques
While UV-Vis spectroscopy is a valuable tool for preliminary analysis and quantification, a comprehensive characterization of 2-Butoxy-3-chloropyridin-4-ol necessitates the use of complementary techniques.
Caption: A typical analytical workflow for the characterization of a novel compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a powerful and versatile technique for the separation, quantification, and purity assessment of pyridine derivatives.[2][8][9][10][11]
Principle: The compound is separated from impurities on a chromatographic column based on its differential partitioning between a stationary phase and a mobile phase. The eluting compound is detected by its UV absorbance.
Advantages over UV-Vis:
Purity Assessment: Provides information on the number and relative amounts of impurities.
High Specificity: Separation from matrix components leads to more accurate quantification.
Method Robustness: Well-established and reproducible methods are available.[8][9]
Disadvantages:
More complex instrumentation and method development compared to simple UV-Vis.
Fluorescence Spectroscopy
Fluorescence spectroscopy can offer exceptional sensitivity for compounds that exhibit fluorescence. While not all pyridine derivatives are fluorescent, some, including certain 2-chloropyridine derivatives, can be. The fluorescence properties are highly solvent-dependent.[12]
Principle: The molecule is excited by UV light to a higher electronic state and the emitted light (fluorescence) at a longer wavelength is measured.
Potential Advantages:
High Sensitivity: Can detect very low concentrations of the analyte.
High Specificity: The excitation and emission wavelengths provide two dimensions of selectivity.
Disadvantages:
Not all compounds are fluorescent. The fluorescence of 2-butoxy-3-chloropyridin-4-ol would need to be experimentally determined.
Susceptible to quenching effects from the sample matrix.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for the unambiguous structural elucidation of organic molecules.[1][2]
Principle: The magnetic properties of atomic nuclei are used to determine the chemical and spatial relationships between atoms in a molecule.
Advantages:
Definitive Structure Determination: Provides detailed information about the molecular skeleton and the connectivity of atoms.
Tautomerism Studies: Can be used to observe and quantify the different tautomeric forms in solution.[2]
Disadvantages:
Lower sensitivity compared to UV-Vis and fluorescence.
Requires more expensive and complex instrumentation.
Table 2: Comparison of Analytical Techniques for 2-Butoxy-3-chloropyridin-4-ol
Technique
Primary Application
Advantages
Disadvantages
UV-Vis Spectroscopy
Preliminary analysis, Quantification
Simple, rapid, low cost
Low specificity, no purity information
HPLC-UV
Purity assessment, Quantification
High specificity, robust, quantitative
More complex, requires method development
Fluorescence Spectroscopy
Trace analysis (if fluorescent)
Very high sensitivity, high specificity
Not universally applicable, quenching
NMR Spectroscopy
Structural elucidation
Definitive structure, tautomer analysis
Low sensitivity, high cost
Experimental Protocols
Protocol 1: UV-Vis Spectroscopic Analysis
Solvent Selection: Choose a UV-grade solvent that does not absorb in the region of interest (e.g., ethanol, methanol, acetonitrile).[13]
Sample Preparation: Prepare a stock solution of 2-Butoxy-3-chloropyridin-4-ol of known concentration. Perform serial dilutions to obtain a concentration that gives an absorbance reading between 0.1 and 1.0.
Instrumentation: Use a calibrated double-beam UV-Vis spectrophotometer.
Measurement:
Use a matched pair of quartz cuvettes.
Record a baseline with the solvent-filled cuvette.
Record the absorption spectrum of the sample solution from 200 to 400 nm.[13]
Data Analysis: Identify the wavelength of maximum absorbance (λmax).
Protocol 2: HPLC-UV Analysis (General Method)
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[2]
Mobile Phase:
A: 0.1% Formic acid in water.
B: 0.1% Formic acid in acetonitrile.
Gradient Elution: Start with a low percentage of B and gradually increase to elute the compound. A typical gradient could be 5% to 95% B over 20 minutes.[2]
The analytical characterization of 2-Butoxy-3-chloropyridin-4-ol is best approached with a multi-technique strategy. UV-Vis spectroscopy serves as an excellent starting point for a quick assessment of the chromophoric system and for quantitative measurements of a pure sample. However, for a comprehensive understanding of its purity, structure, and behavior in solution, a combination of HPLC-UV and NMR spectroscopy is indispensable. Fluorescence spectroscopy should be explored as a potentially highly sensitive method for trace analysis, contingent on the compound exhibiting fluorescent properties. This integrated approach ensures the generation of robust and reliable data, which is critical for advancing research and development in the pharmaceutical and chemical sciences.
References
HELIX Chromatography. HPLC Analysis of Substituted Pyridines on Amaze SC Mixed-Mode Column. [Link]
TSI Journals. 2-N-ANILINOPYRIDINE AND 2-N-PIPERIDINOPYRIDINE: FLUORESCENCE PROPERTIES. [Link]
PMC. Fluorescence Studies of Selected 2-Alkylaminopyrimidines. [Link]
HELIX Chromatography. HPLC Methods for analysis of 4-Pyridinecarboxylic acid. [Link]
RSC Publishing. Electronic Absorption and Emission Spectra of 4-Pyrones, 4-Thiopyrones and 4-Pyridones. [Link]
Journal of the Chemical Society, Faraday Transactions 2 - RSC Publishing. Electronic absorption and emission spectra of 4-pyrones, 4-thiopyrones and 4-pyridones. [Link]
Chemistry LibreTexts. 2.4: Effect of Solvent. [Link]
PubMed. Solvent effects on the electronic absorption spectra and acid strength of some substituted pyridinols. [Link]
SIELC Technologies. HPLC Method for Analysis of Pyridine on Primesep 100 Column. [Link]
MDPI. Pyridine-Based Small-Molecule Fluorescent Probes as Optical Sensors for Benzene and Gasoline Adulteration. [Link]
NCBI. TABLE 6-1, Analytical Methods for Determining Pyridine in Biological Materials. [Link]
SpectraBase. 2-Hydroxypyridine - Optional[13C NMR] - Chemical Shifts. [Link]
ARKIVOC. Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. [Link]
YouTube. What is Effect of Solvent on UV Absorption Spectra | Spectroscopy | Organic Chemistry. [Link]
University of Toronto Scarborough. Interpreting UV-Vis Spectra. [Link]
ResearchGate. UV–Vis spectra of P4VP: a used as reference and b P4VP4, P4VP6 and.... [Link]
ACS Publications. Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering | The Journal of Physical Chemistry Letters. [Link]
ResearchGate. Tautomeric equilibrium in 3-hydroxypyridine and the overlapping... | Download Scientific Diagram. [Link]
ResearchGate. Normalised UV/Vis absorption spectra of 4 recorded in CH 2 Cl 2 at.... [Link]
ResearchGate. Figure S14: 1 H NMR spectrum of 2-OH recorded in pyridine-d5 at room temperature. [Link]
ResearchGate. UV‐vis absorption spectra of complex 4 in a pH titration (left) and.... [Link]
Academia.edu. (PDF) 233 Synthesis, spectroscopic characterizations and quantum chemical computational studies of. [Link]
ScienceDirect. Prediction of tautomeric equilibri of hydroxypyridines by ab initio molecular orbital methods. [Link]
HELIX Chromatography. HPLC Methods for analysis of 4-Aminopyridine. [Link]
New Journal of Chemistry (RSC Publishing). Cs2CO3-mediated synthesis of 2-alkoxy-3-cyanopyridines: integrated crystallographic, photophysical, and DFT analyses. [Link]
ijprajournal. Uv-Vis Spectroscopy in Analysis of Phytochemicals. [Link]
Chemistry LibreTexts. 14.11: Electronic Spectra: Ultraviolet and Visible Spectroscopy. [Link]
PMC. Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H). [Link]
Pure. The low-lying electronic states of 4H-pyran-4-thione; a photoionization and vacuum ultraviolet absorption study. [Link]
ResearchGate. UV/vis absorption (a) and fluorescence emission (b) spectra of pyridone‐doped acenes in dichloromethane. [Link]
PMC. Synthesis, spectroscopic, chemical reactivity, topology analysis and molecular docking study of ethyl 5-hydroxy-2-thioxo-4-(p-tolyl)-6-(trifluoromethyl)hexahydropyrimidine-5-carboxylate. [Link]
MDPI. Synthesis, Spectroscopic Properties, and Metalation of 3-Alkoxybenziporphyrins. [Link]
PMC. Systematic Theoretical Study on the pH-Dependent Absorption and Fluorescence Spectra of Flavins. [Link]
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2-Butoxy-3-chloropyridin-4-OL (CAS No. 1881290-74-9). As a halogenated pyridine derivative, this compound requires meticulous management as regulated hazardous waste to ensure personnel safety and environmental compliance. The procedures outlined herein are grounded in established safety principles for chlorinated organic compounds and are designed to provide researchers, scientists, and drug development professionals with a self-validating system for waste management.
Core Principles: Hazard Identification and Risk Mitigation
Understanding the chemical nature of 2-Butoxy-3-chloropyridin-4-OL is paramount. It is a chlorinated organic compound, a class of substances that necessitates special disposal considerations due to their potential for environmental persistence and the generation of hazardous byproducts, such as hydrogen chloride (HCl), upon incineration.[1][2]
Based on data for structurally similar compounds like 3-Chloropyridine and 2-Butoxyethanol, 2-Butoxy-3-chloropyridin-4-OL should be handled as a substance that is potentially harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[3][4][5]
Immediate Safety Precautions:
Engineering Controls: All handling and waste consolidation must occur within a certified chemical fume hood to minimize inhalation exposure.[3][6]
Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory.
PPE Category
Specification
Rationale
Eye Protection
ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.
Protects against accidental splashes which may cause serious eye irritation.[3][7]
Prevents skin contact, as the substance is expected to be a skin irritant and may be absorbed dermally.[7][8]
Body Protection
A flame-resistant lab coat.
Protects against incidental skin contact and contamination of personal clothing.[6]
Respiratory
Not typically required when using a fume hood.
A NIOSH-approved respirator may be necessary for spill cleanup outside of a fume hood.[9][10]
The Disposal Workflow: A Step-by-Step Protocol
Proper disposal is a systematic process that begins at the point of waste generation. The following protocol ensures compliance and safety from laboratory bench to final disposal.
Step 1: Waste Characterization and Segregation
This is the most critical step in the disposal process. Due to its chemical structure, 2-Butoxy-3-chloropyridin-4-OL waste is classified as halogenated organic waste .
Action: Segregate all waste containing this compound—including pure substance, solutions, and contaminated materials (e.g., weigh boats, pipette tips, gloves)—into a dedicated waste stream.
Causality: Halogenated organic waste streams are significantly more expensive to dispose of and are treated differently than non-halogenated streams.[11] Mixing these waste types increases disposal costs for the entire volume and violates regulatory protocols. Do not mix with incompatible materials such as strong oxidizing agents or strong acids.[2][12]
Step 2: On-Site Collection and Containment
Action: Collect waste in a designated, leak-proof container made of a compatible material (e.g., High-Density Polyethylene - HDPE, or glass). The container must have a secure, tight-fitting lid.[12][13]
Causality: Proper containment prevents the release of vapors and protects against spills. The container must remain closed unless waste is actively being added.[14]
Step 3: Accurate and Compliant Labeling
Action: Immediately label the waste container with a "Hazardous Waste" label provided by your institution's Environmental Health & Safety (EH&S) department.[11] The label must include:
The words "Hazardous Waste"
The full chemical name: "2-Butoxy-3-chloropyridin-4-OL"
Approximate concentrations and volumes of all constituents.
The date accumulation started.
The specific hazard characteristics (e.g., "Irritant," "Toxic").
Causality: Accurate labeling is a legal requirement and is essential for the safety of all personnel who will handle the container, from lab staff to waste disposal technicians. It ensures the waste is handled and treated appropriately.
Step 4: Safe Interim Storage
Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within or near the laboratory where the waste is generated. The SAA must be under the control of the laboratory personnel.
Causality: Storing waste at its point of generation minimizes the risk of spills and misplacement. The SAA ensures that incompatible waste streams are kept separate and provides a secure, secondary containment area.[14]
Step 5: Arranging for Final Disposal
Action: Once the container is full, or if work on the project is complete, submit a chemical waste collection request to your institution's EH&S department.[6]
Causality: EH&S professionals are trained and licensed to handle, transport, and arrange for the final disposal of hazardous materials at an approved Treatment, Storage, and Disposal Facility (TSDF). Never attempt to dispose of this chemical through standard trash or down the drain.[8][11]
Spill and Emergency Procedures
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
Minor Spill (within a fume hood):
Alert personnel in the immediate area.
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, dry sand, or earth.[12]
Collect the absorbent material using non-sparking tools and place it into the designated halogenated organic waste container.
Decontaminate the surface with a suitable solvent and then soap and water.
Major Spill (outside a fume hood):
Evacuate all non-essential personnel from the area.[12]
Alert your institution's emergency response and EH&S department immediately.
If safe to do so, remove all ignition sources and increase ventilation by opening a fume hood sash.
Prevent the spill from entering drains or waterways.[2]
Approved Disposal Technologies: The Scientific Basis
Disposing of 2-Butoxy-3-chloropyridin-4-OL requires technology capable of destroying the molecule while managing its hazardous components.
High-Temperature Incineration: This is the most common and effective method for halogenated organic waste.[1]
Mechanism: The waste is injected into a rotary kiln or liquid injection incinerator operating at temperatures exceeding 1000°C. This high temperature ensures the complete thermal decomposition of the pyridine ring and its substituents. Thermal decomposition of chlorinated pyridines can produce nitrogen oxides (NOx) and hydrogen chloride (HCl).[2]
Self-Validation: To be effective and compliant, the incineration facility must be equipped with high-efficiency scrubbers. These systems neutralize the acidic gases (like HCl) and other pollutants before they are released into the atmosphere, ensuring environmental protection.[1]
Visualization: Disposal Decision Workflow
The following diagram illustrates the procedural logic for the proper disposal of 2-Butoxy-3-chloropyridin-4-OL waste.
Caption: Decision workflow for the disposal of 2-Butoxy-3-chloropyridin-4-OL waste.
References
Common Name: 2-CHLOROPYRIDINE HAZARD SUMMARY . NJ.gov. Available at: [Link]
SAFETY DATA SHEET - KTEC Equipment and Supplies . KTEC. Available at: [Link]
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes . U.S. Environmental Protection Agency. Available at: [Link]
3-Chloropyridine Safety Data Sheet . Jubilant Ingrevia Limited. Available at: [Link]
Organic Solvents - Environment, Health and Safety . University of Colorado Boulder. Available at: [Link]
Chemical Waste Management: Combining Compatible Used Organic Solvents . University of Louisville. Available at: [Link]
Safety data sheet - Agar Scientific . Agar Scientific. Available at: [Link]
Safety Data Sheet - Electron Microscopy Sciences . Electron Microscopy Sciences. Available at: [Link]
Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 . California Code of Regulations. Available at: [Link]
Thermal decomposition of the prepared compounds . ResearchGate. Available at: [Link]
Chemical Compatibility Chart . Available at: [Link]
Material Safety Data Sheet - 2-Butoxyethanol, 97% . Cole-Parmer. Available at: [Link]
2-Butoxyethanol – A Common Air Pollutant . Chemical Insights. Available at: [Link]
Chemical Compatibility Database . Cole-Parmer. Available at: [Link]
Chemical Compatibility Chart . Walchem. Available at: [Link]
Chemical Compatibility Chart . Available at: [Link]
TOPS - Safety Data Sheet . Clover Chemicals Ltd. Available at: [Link]
The mechanism of thermal eliminations. Part 20 . Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
Safety Data Sheet: 3-butoxypropan-2-ol . Carl ROTH. Available at: [Link]
PUBLIC HEALTH STATEMENT 2-BUTOXYETHANOL AND 2-BUTOXYETHANOL ACETATE . Agency for Toxic Substances and Disease Registry (ATSDR). Available at: [Link]
Products and mechanism of thermal decomposition of chlorpyrifos under inert and oxidative conditions . Environmental Science: Processes & Impacts. Available at: [Link]
Standard Operating Procedure: Handling and Logistics for 2-Butoxy-3-chloropyridin-4-ol
Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals In pharmaceutical synthesis, functionalized pyridinols like 2-Butoxy-3-chloropyridin-4-ol (CAS: 1881290-74-9) serve as critical b...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals
In pharmaceutical synthesis, functionalized pyridinols like 2-Butoxy-3-chloropyridin-4-ol (CAS: 1881290-74-9) serve as critical building blocks, particularly in the development of kinase inhibitors and complex heterocyclic active pharmaceutical ingredients (APIs). However, the specific structural features that make this compound synthetically valuable—namely its halogenated ring and lipophilic side chain—also dictate stringent safety and handling requirements.
This guide provides a self-validating, step-by-step operational and disposal framework to ensure laboratory safety, regulatory compliance, and experimental integrity.
Physicochemical Profile & Hazard Causality
Understanding the molecular behavior of 2-Butoxy-3-chloropyridin-4-ol is essential for predicting its occupational hazards. The lipophilic butoxy group enhances the compound's ability to permeate lipid bilayers (such as human skin), while the electron-withdrawing chlorine atom at the 3-position increases the electrophilicity of the pyridine ring, leading to tissue irritation upon contact[1].
Quantitative Hazard Summary
Property / Hazard
Specification / Code
Mechanistic Causality
CAS Number
1881290-74-9
Unique chemical identifier for tracking and SDS retrieval.
Molecular Formula
C9H12ClNO2
Halogenated organic; requires specialized incineration for disposal.
Molecular Weight
201.65 g/mol
Moderate molecular weight; forms fine, easily aerosolized powders.
Acute Toxicity (Oral)
H302 (Harmful if swallowed)
Systemic toxicity driven by rapid gastrointestinal absorption.
Skin/Eye Irritation
H315 / H319
Electrophilic halogenated ring reacts with nucleophilic biological thiols/amines.
Respiratory Irritation
H335 (May cause irritation)
Particulate inhalation triggers inflammatory responses in the mucosal lining.
Personal Protective Equipment (PPE) Matrix
Selecting the correct PPE is not merely a compliance exercise; it is a calculated defense against the specific physicochemical properties of the reagent. According to the authoritative , PPE must be tailored to the specific risk assessment of the task[2].
PPE Category
Required Specification
Scientific Rationale
Hand Protection
Double-layered Nitrile (≥5 mil)
Halogenated organics can rapidly permeate standard latex. Nitrile provides a superior chemical barrier against lipophilic pyridine derivatives.
Eye Protection
Chemical Splash Goggles
Standard safety glasses do not protect against aerosolized fine powders. Goggles create a sealed micro-environment around the eyes.
Body Protection
Flame-Resistant (FR) Lab Coat
Prevents dermal exposure and mitigates risks if the compound is handled near reactive solvents or pyrophoric reagents.
Respiratory
N95 or PAPR (if outside hood)
Required only if engineering controls (fume hood) fail, to prevent inhalation of H335-classified particulates.
Operational Workflow & Handling Protocol
To ensure a self-validating safety system, every operational step must include a verification checkpoint. The following protocol outlines the safe weighing and transfer of 2-Butoxy-3-chloropyridin-4-ol. This methodology aligns with the safety standards established in [3].
Step-by-Step Handling Methodology
Engineering Control Validation: Before handling the chemical, activate the chemical fume hood. Validation Check: Observe the digital airflow monitor. Proceed only if the face velocity is confirmed at ≥100 feet per minute (fpm).
Static Mitigation: 2-Butoxy-3-chloropyridin-4-ol often presents as a dry powder that can hold a static charge. Ground the analytical balance and use an anti-static U-shaped weighing spatula to prevent the powder from repelling and aerosolizing.
Sealed Transfer: Weigh the required mass into a tared vial. Cap the vial inside the fume hood before transferring it to the main reaction vessel. Validation Check: Ensure the vial threads are free of powder before capping to prevent cross-contamination.
Decontamination: After transfer, wipe down the balance and spatulas with a solvent compatible with the compound (e.g., isopropanol or ethanol), followed by a 10% aqueous bleach wipe to degrade residual organics.
Figure 1: Self-validating operational workflow for handling halogenated pyridinols.
Spill Management & Disposal Plan
In the event of a spill, immediate containment is required to prevent environmental release and localized respiratory hazards. Because this compound contains a covalently bound halogen, its disposal is strictly regulated. Under the framework, halogenated organic waste must be segregated from general organic waste to prevent the formation of toxic dioxins during incineration[4].
Step-by-Step Spill Response Methodology
Risk Assessment: Identify the volume of the spill. Validation Check: If the spill exceeds 50g or occurs outside a ventilated area, evacuate the laboratory immediately and contact Environmental Health and Safety (EHS).
Containment (Minor Spills <50g): Cover the spilled powder with a damp absorbent material (such as wet sand or vermiculite) to suppress dust formation. Do not dry sweep.
Collection: Using a non-sparking scoop, transfer the absorbed mixture into a heavy-duty hazardous waste bag or a high-density polyethylene (HDPE) bucket.
Labeling and Disposal: Seal the container and label it explicitly as "Halogenated Organic Solid Waste - Toxic/Irritant." Transfer to the facility's designated hazardous waste accumulation area for high-temperature incineration.
Figure 2: Decision matrix and pathway for chemical spill response and disposal.
References
Centers for Disease Control and Prevention (CDC). "Personal Protective Equipment (PPE) Toolkit." OneLab REACH. Available at: [Link]
National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." The National Academies Press, 2011. Available at: [Link]
United States Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." EPA.gov. Available at: [Link]